molecular formula C12H9NO2 B1506193 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one CAS No. 5252-47-1

2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Cat. No.: B1506193
CAS No.: 5252-47-1
M. Wt: 199.2 g/mol
InChI Key: WCHUCTUXZYNJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one ( 5252-47-1) is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This fused, heterocyclic compound features a quinolinone core linked to a dihydropyran ring, a structure of significant interest in medicinal and heterocyclic chemistry research. Its physicochemical properties include a topological polar surface area of 39.2 Ų and an XLogP3 value of 1.6, which are relevant parameters for predicting its absorption and permeability characteristics in biological systems . While specific biological data for this exact molecule is limited in the searched literature, its core structure is closely related to privileged scaffolds in drug discovery. Notably, recent research on structurally similar 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has demonstrated promising in vitro and in vivo antileishmanial activity against visceral leishmaniasis, with one study identifying a specific derivative (5m) that exhibited an anti-amastigote IC50 of 8.36 µM and significant inhibition of parasite burden in infected mice . Other quinoline-fused derivatives are widely investigated in pharmaceutical research for their diverse biological activities, underscoring the value of this chemical scaffold as a building block for developing new therapeutic agents and biochemical probes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be administered to humans or animals. Researchers should refer to the specific safety data sheet for handling instructions. The compound is identified by the SMILES code O=C1CCOC2=CC=C3N=CC=CC3=C21, InChIKey WCHUCTUXZYNJKJ-UHFFFAOYSA-N, and MDL number MFCD18648453 .

Properties

IUPAC Name

2,3-dihydropyrano[3,2-f]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHUCTUXZYNJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717228
Record name 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5252-47-1
Record name 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Novel Pyrano[3,2-f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel pyrano[3,2-f]quinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality of experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrano[3,2-f]quinoline Scaffold

The fusion of pyran and quinoline ring systems creates a variety of isomeric scaffolds, many of which are found in natural products and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific linear fusion found in the pyrano[3,2-f]quinoline core presents a unique chemical architecture with distinct electronic and steric properties. The exploration of novel derivatives of this scaffold is a promising avenue for the discovery of new therapeutic agents and functional materials. Notably, these compounds have shown potential as fluorescent probes for cellular imaging, highlighting their utility in modern biological research.[3][4]

Strategic Approach to the Synthesis of Pyrano[3,2-f]quinolines

The construction of the pyrano[3,2-f]quinoline skeleton can be efficiently achieved through an acid-catalyzed intramolecular cyclization of a strategically designed precursor. This guide will focus on a robust and facile method employing an HCl-mediated 6-'endo-trig' Michael-type ring closure.[3] This approach is advantageous due to its simplicity, use of inexpensive reagents, and the ability to generate a diverse range of derivatives from readily available starting materials.[3]

Retrosynthetic Analysis and Key Precursor Design

A logical retrosynthetic disconnection of the target pyrano[3,2-f]quinoline scaffold points to a key precursor: a 6-aminocoumarin derivative bearing an appropriately positioned alkyne functionality. Specifically, 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one has been identified as a highly effective starting material for this transformation.[3]

Retrosynthesis target Pyrano[3,2-f]quinoline Derivative precursor 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one target->precursor HCl-mediated 6-'endo-trig' Cyclization coumarin 6-Aminocoumarin precursor->coumarin Sonogashira Coupling

Caption: Retrosynthetic analysis of pyrano[3,2-f]quinoline.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the key precursor and the final pyrano[3,2-f]quinoline derivatives.

Synthesis of the Key Precursor: 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one

The synthesis of the key precursor is a critical step that requires careful execution of a Sonogashira coupling reaction.

Experimental Workflow:

Precursor_Synthesis start Starting Materials: - 6-Amino-5-iodocoumarin - 2-Methyl-3-butyn-2-ol - Pd(PPh3)2Cl2 - CuI - Et3N reaction Sonogashira Coupling Reaction (Stir at room temperature under N2) start->reaction workup Reaction Work-up: - Filtration - Washing with water and brine - Drying over Na2SO4 reaction->workup purification Purification: - Column Chromatography (Silica gel, EtOAc/petroleum ether) workup->purification product Product: 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one purification->product

Caption: Workflow for the synthesis of the key precursor.

Step-by-Step Protocol:

  • To a solution of 6-amino-5-iodocoumarin (1 mmol) in dry triethylamine (10 mL), add 2-methyl-3-butyn-2-ol (1.2 mmol).

  • Deoxygenate the mixture by bubbling nitrogen gas through it for 15 minutes.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one.

Synthesis of Pyrano[3,2-f]quinoline Derivatives via HCl-Mediated Cyclization

This step involves the acid-catalyzed intramolecular cyclization of the precursor to form the desired tricyclic system.[3]

Reaction Mechanism:

The reaction proceeds through a proposed acid-catalyzed 6-'endo-trig' Michael-type ring closure.[3] The acidic medium facilitates the protonation of the hydroxyl group, leading to its elimination and the formation of a reactive intermediate. The nucleophilic amino group then attacks the electrophilic carbon of the alkyne, leading to the formation of the quinoline ring.

Reaction_Mechanism cluster_0 HCl-Mediated Cyclization A Precursor B Protonation of Hydroxyl A->B + H+ C Carbocation Intermediate B->C - H2O D 6-'endo-trig' Cyclization C->D Intramolecular Nucleophilic Attack E Pyrano[3,2-f]quinoline D->E Deprotonation

Caption: Proposed mechanism for the HCl-mediated cyclization.

Step-by-Step Protocol:

  • Dissolve 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one (1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Add concentrated hydrochloric acid (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired pyrano[3,2-f]quinoline derivative.

Data Presentation and Characterization

The synthesized pyrano[3,2-f]quinoline derivatives can be characterized by standard spectroscopic techniques such as NMR, IR, and mass spectrometry.[2][3]

Table 1: Yields of Synthesized Pyrano[3,2-f]quinoline Derivatives

EntryR Group on PrecursorProductYield (%)
1H2,2-dimethyl-2,6-dihydropyrano[3,2-f]quinolin-7(1H)-one90
2CH32,2,6-trimethyl-2,6-dihydropyrano[3,2-f]quinolin-7(1H)-one88
3Phenyl6-phenyl-2,2-dimethyl-2,6-dihydropyrano[3,2-f]quinolin-7(1H)-one85

Note: The yields are based on the reported literature and may vary depending on the specific reaction conditions and the purity of the starting materials.[3]

Spectroscopic Data Highlights:

  • ¹H NMR: The formation of the quinoline ring is typically confirmed by the appearance of characteristic aromatic proton signals. The disappearance of the acetylenic proton signal from the precursor is also a key indicator.

  • ¹³C NMR: The spectra will show the corresponding signals for the fused aromatic system and the pyran ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized derivative.

Applications and Future Perspectives

The novel pyrano[3,2-f]quinoline derivatives synthesized through this methodology exhibit interesting photophysical properties, making them promising candidates for various applications.

  • Fluorescent Probes for Bioimaging: These compounds have been shown to act as fluorophores and can be used for staining and imaging of cultured cells, such as HeLa cells.[3] Their ability to bind to proteins opens up possibilities for developing targeted fluorescent probes.[3]

  • Medicinal Chemistry: The quinoline scaffold is a well-established pharmacophore in drug discovery, with applications in anticancer, antimalarial, and anti-inflammatory therapies.[1][2] The unique structure of pyrano[3,2-f]quinolines makes them attractive candidates for screening against a variety of biological targets.

  • Materials Science: The fluorescent properties of these compounds could also be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Further research in this area could focus on expanding the library of pyrano[3,2-f]quinoline derivatives by varying the substituents on the starting materials. A detailed investigation of their photophysical properties and biological activities will be crucial in unlocking their full potential.

References

  • Maji, M., et al. (2014). Synthesis of novel pyrano[3,2-f]quinoline, phenanthroline derivatives and studies of their interactions with proteins: an application in mammalian cell imaging. European Journal of Medicinal Chemistry, 71, 144-153. [Link]

  • El-Sheref, E. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(31), 21066-21078. [Link]

  • Kaur, H., et al. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 8(11), 1144-1149. [Link]

  • Recent Advances in the Synthesis of Fused‐Cyclic Quinolines. (2024). ResearchGate. [Link]

  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 641, 237-261. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Baldwin's Rule for Ring Closure Reactions. (2024). Chemistry LibreTexts. [Link]

  • Gold(III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyranones. (2012). National Institutes of Health. [Link]

  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (2022). MDPI. [Link]

Sources

An In-depth Technical Guide to the Characterization of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one core represents a significant scaffold in medicinal chemistry, embodying a fusion of quinoline and pyranone moieties. This unique structural amalgamation has garnered attention for its potential in diverse therapeutic areas, including but not limited to anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3][4] The rigid, fused heterocyclic system provides a three-dimensional architecture that can be strategically functionalized to modulate biological activity. A thorough and systematic characterization of this core is paramount for the advancement of drug discovery programs that leverage its structure. This guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one and its derivatives, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Scientific Imperative

The quinoline ring system is a well-established pharmacophore present in numerous natural products and synthetic drugs.[3] Its fusion with a dihydropyranone ring introduces new stereochemical and electronic features, offering opportunities for novel molecular interactions with biological targets. Pyranoquinoline derivatives have shown a wide range of biological activities, making them attractive targets for synthetic and medicinal chemists.[1] The rigorous characterization of the 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one scaffold is the foundational step in unlocking its full therapeutic potential. This involves not only confirming its chemical identity but also understanding its purity, stability, and three-dimensional structure, all of which are critical for interpreting biological data and establishing structure-activity relationships (SAR).

Synthesis and Purification: Establishing a Foundational Workflow

The synthesis of pyranoquinoline derivatives can be approached through several strategies, often involving multicomponent reactions or cyclization of functionalized quinoline precursors.[1][5] A general and efficient method for the construction of the 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one core is essential for generating a library of analogs for biological screening.

Generalized Synthetic Approach

A plausible synthetic route to the title compound often involves the reaction of a suitably substituted 8-hydroxyquinoline with an α,β-unsaturated carbonyl compound or equivalent. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 8-hydroxyquinoline 8-hydroxyquinoline catalyst Acid or Base Catalyst (e.g., p-TsOH, Et3N) 8-hydroxyquinoline->catalyst + alpha_beta_unsaturated_acid α,β-Unsaturated Acid Derivative alpha_beta_unsaturated_acid->catalyst + solvent High-boiling Solvent (e.g., Toluene, Ac2O) catalyst->solvent temperature Elevated Temperature solvent->temperature target_molecule 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one temperature->target_molecule Cyclization G Purified_Compound Purified Compound Slow_Evaporation Slow Evaporation Purified_Compound->Slow_Evaporation Solvent_System Appropriate Solvent System (e.g., CH2Cl2/Hexane) Solvent_System->Slow_Evaporation Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals X-ray_Diffractometer X-ray Diffractometer Single_Crystals->X-ray_Diffractometer Diffraction_Data Diffraction Data X-ray_Diffractometer->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure

Sources

Spectroscopic Analysis of Pyrano[3,2-f]quinolin-1-one Analogues: A Senior Application Scientist's Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery and materials science, the pyrano[3,2-f]quinolin-1-one scaffold represents a compelling frontier. This fused heterocyclic system is an elegant convergence of the quinolinone moiety, a cornerstone in numerous pharmaceuticals, and a pyran ring, which imparts unique conformational and electronic properties. Analogues of the broader pyranoquinoline class have demonstrated significant potential as α-glucosidase inhibitors, anti-inflammatory agents, and promising materials for organic electronics.[1][2][3] The journey from a novel synthetic concept to a validated lead compound or functional material is, however, critically dependent on an unambiguous and thorough characterization of its molecular structure and properties.

This guide is designed not as a rigid protocol, but as a strategic framework. As a Senior Application Scientist, my objective is to move beyond merely listing techniques and to instill a deeper understanding of the causality behind our analytical choices. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy provides a self-validating system for elucidating the precise architecture and electronic behavior of these complex molecules. Each section is built on a foundation of field-proven insights, aimed at empowering you to tackle characterization challenges with confidence and precision.

Part 1: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed cornerstone for the structural determination of organic molecules. Its power lies in its ability to map the chemical environment and connectivity of magnetically active nuclei (most commonly ¹H and ¹³C), providing a detailed molecular blueprint. For a novel pyrano[3,2-f]quinolin-1-one analogue, a multi-dimensional NMR approach is not just recommended; it is essential for irrefutable proof of structure.

The ¹H NMR Spectrum: A Proton's Perspective

The proton NMR spectrum offers the initial, high-resolution glimpse into the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling (J) reveals its proximity to neighboring protons, allowing for the tracing of molecular fragments.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a superior choice over CDCl₃ for this class of compounds. Its high polarity effectively solubilizes these often-planar, polar molecules, and its ability to engage in hydrogen bonding allows for the clear observation of the quinolinone N-H proton, which might otherwise be broadened or exchange too rapidly in protic solvents.

  • Concentration: A moderate concentration (~5-10 mg in 0.6 mL) is crucial. Overly concentrated samples can lead to signal broadening due to aggregation, particularly in planar aromatic systems, obscuring vital coupling information.

Expected ¹H NMR Spectral Features:

Proton TypeExpected Chemical Shift (δ, ppm)Rationale & Expected Coupling
Quinolinone N-H11.0 - 12.5A broad singlet, downfield due to deshielding from the adjacent carbonyl and aromatic ring. Its position is solvent and concentration-dependent.
Aromatic Protons7.0 - 8.5Complex multiplets. Protons on the quinoline core will exhibit characteristic ortho, meta, and para coupling (J ≈ 7-9 Hz, 1-3 Hz, and <1 Hz, respectively).
Pyran Ring ProtonsVariable (e.g., 3.0-5.0 for CH₂, 4.5-6.0 for CH)The chemical shifts and multiplicities are highly dependent on substitution. For example, a proton at C4 would likely be a singlet if C3 is fully substituted.
Substituent ProtonsVariableProtons on alkyl or aryl substituents will appear in their characteristic regions.
The ¹³C NMR Spectrum: Mapping the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the carbon backbone.

Expected ¹³C NMR Spectral Features:

Carbon TypeExpected Chemical Shift (δ, ppm)Rationale
Quinolinone C=O160 - 175Characteristic downfield shift for an amide carbonyl carbon.
Aromatic & Olefinic C110 - 155A cluster of signals corresponding to the fused aromatic system. Quaternary carbons are typically weaker.
Pyran Ring C-O60 - 85Aliphatic carbon attached to an oxygen atom.
Pyran Ring CH/CH₂20 - 50Aliphatic carbons within the pyran ring.
The Power of Connectivity: 2D NMR Workflows

For a fused heterocyclic system, one-dimensional spectra are insufficient. Two-dimensional NMR experiments are required to piece the fragments together definitively. The synergy between COSY, HSQC, and HMBC is the self-validating system that confirms the proposed structure.

Experimental Protocol: Standard 2D NMR Analysis

  • Sample Preparation: Dissolve 15-20 mg of the purified analogue in 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H Spectrum: Acquire a high-resolution 1D ¹H spectrum to determine appropriate spectral widths for 2D experiments.

  • gCOSY (Gradient Correlation Spectroscopy): Run a standard gCOSY experiment to establish all ¹H-¹H coupling networks. This will reveal, for example, the connectivity of protons within the quinoline ring's benzene portion.

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): Acquire a gHSQC spectrum to correlate each proton directly to its attached carbon. This step assigns the carbon signals for all protonated carbons.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is the critical experiment for linking fragments. Acquire a gHMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2-bond and 3-bond ¹H-¹³C correlations. This allows for the unambiguous connection of quaternary carbons to nearby protons, piecing together the entire molecular structure.[4]

Logical Workflow for Structural Assembly using 2D NMR:

G cluster_1d 1. Initial Data Acquisition cluster_2d 2. Connectivity Mapping H1 1D ¹H NMR (Identify Proton Signals) COSY gCOSY (Map H-H Connectivity) H1->COSY HSQC gHSQC (Link Protons to Carbons) H1->HSQC C13 1D ¹³C & DEPT (Identify Carbon Signals) C13->HSQC HMBC gHMBC (Long-Range C-H Links) COSY->HMBC HSQC->HMBC Structure Verified Structure HMBC->Structure

Caption: Workflow for assembling molecular structure using 2D NMR.

Part 2: Confirmation and Fragmentation: High-Resolution Mass Spectrometry (HRMS)

While NMR builds the molecular structure, mass spectrometry provides the definitive confirmation of the elemental composition and offers corroborating structural evidence through fragmentation analysis.

Causality in Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for these molecules. It is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[5] This is essential for accurately determining the molecular weight.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is critical. These high-resolution instruments can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the calculation of an exact elemental formula, which serves as a powerful validation of the proposed structure.[5]

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) coupled to the HRMS. This step ensures that the analyzed peak is from a pure compound.

  • Mass Spectrometry: Acquire data in positive ion ESI mode. The full scan will provide the m/z of the [M+H]⁺ ion.

  • Formula Determination: Use the instrument's software to calculate the elemental composition from the exact mass of the molecular ion. The calculated formula should match the theoretical formula with an error of less than 5 ppm.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the core structure.

Plausible Fragmentation Pathway:

A common fragmentation for pyran-containing fused systems is a retro-Diels-Alder (rDA) reaction in the pyran ring. This provides strong evidence for the presence and substitution pattern of this part of the molecule.

G Mol [M+H]⁺ Pyrano[3,2-f]quinolin-1-one Loss rDA Fragmentation Mol->Loss Frag1 Fragment 1 (Quinolinone-diene) Frag2 Fragment 2 (Alkene from pyran ring) Loss->Frag1 Loss->Frag2

Caption: Proposed retro-Diels-Alder (rDA) fragmentation pathway in MS/MS.

Part 3: Probing Electronic Properties: UV-Vis and Fluorescence Spectroscopy

Beyond static structure, the electronic behavior of pyrano[3,2-f]quinolin-1-one analogues is key to their function, particularly in materials science or as fluorescent probes.[5][6] UV-Vis absorption and fluorescence spectroscopy provide critical insights into the electronic transitions within the conjugated π-system.

UV-Vis Absorption Spectroscopy

The absorption spectrum reveals the energies required to promote electrons to higher energy orbitals. For this extended aromatic system, we expect to see strong absorptions in the UV and potentially the visible range, corresponding primarily to π → π* transitions.

  • Solvatochromism: The choice of solvent can be a diagnostic tool. A shift in the maximum absorption wavelength (λ_max) upon changing solvent polarity can indicate the nature of the electronic transition. A bathochromic (red) shift in more polar solvents often suggests a π → π* transition involving a more polar excited state.

Fluorescence Spectroscopy

Fluorescence is the emission of light as an excited electron returns to the ground state. This property is highly sensitive to the molecule's structure and environment.

  • Stokes Shift: This is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is often desirable for imaging applications to minimize self-absorption.

  • Quantum Yield (Φ_f): This measures the efficiency of the fluorescence process (photons emitted / photons absorbed). It is a critical parameter for any application relying on brightness. For some related heterocyclic systems, quantum yields can be quite high, making them promising fluorophores.[7]

Experimental Protocol: Photophysical Characterization

  • Solution Preparation: Prepare a series of dilute solutions (absorbance < 0.1 at λ_max to avoid inner filter effects) in solvents of varying polarity (e.g., hexane, THF, acetonitrile, methanol).

  • UV-Vis Measurement: Record the absorption spectrum for each solution to determine λ_max.

  • Fluorescence Measurement:

    • Record the emission spectrum for each solution by exciting at its λ_max.

    • Record the excitation spectrum by monitoring at the emission maximum. The excitation spectrum should ideally match the absorption spectrum, confirming the emissive species.

  • Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method or an integrating sphere for absolute measurements.[7]

Table of Representative Photophysical Data:

ParameterHexaneTHFAcetonitrileMethanol
λ_abs (nm) 350355358362
λ_em (nm) 450465475490
Stokes Shift (nm) 100110117128
Quantum Yield (Φ_f) 0.550.400.320.15

Note: Data are hypothetical, based on typical trends for similar conjugated systems, illustrating solvatochromic effects.

Part 4: Functional Group Fingerprinting: FT-IR Spectroscopy

Infrared spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table of Characteristic IR Absorption Bands:

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Significance
N-H (Quinolinone)Stretch3100 - 3300 (broad)Confirms the presence of the N-H group.
C-H (Aromatic)Stretch3000 - 3100Indicates the aromatic core.
C=O (Amide)Stretch1650 - 1680Strong, sharp peak confirming the quinolin-1-one moiety.
C=C / C=NStretch1500 - 1620Multiple bands characteristic of the fused aromatic rings.
C-O-C (Pyran Ether)Asymmetric Stretch1200 - 1270Strong band indicating the ether linkage in the pyran ring.

The presence of a strong absorption around 1660 cm⁻¹ is a critical diagnostic marker for the quinolinone carbonyl group.[1]

Conclusion: An Integrated Approach

The comprehensive analysis of a novel pyrano[3,2-f]quinolin-1-one analogue is a process of systematic, orthogonal validation. It begins with the detailed structural map provided by 1D and 2D NMR, is confirmed by the exact mass and fragmentation patterns from HRMS, and is completed with an understanding of its electronic and vibrational properties through optical and IR spectroscopy. This integrated workflow, where each technique corroborates the others, provides the highest level of scientific trustworthiness. For further validation, these experimental results can be powerfully correlated with theoretical predictions from Density Functional Theory (DFT) calculations, which can model NMR shifts, electronic transitions, and vibrational frequencies, providing a final layer of confidence in your structural assignment.[3]

References

  • Mahdavi, M., et al. (2021). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules, 26(16), 4969. Available at: [Link]

  • Miklitz, M., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline Derivatives. Molecules, 25(24), 5945. Available at: [Link]

  • Shankaraiah, N., et al. (2019). Evaluation and in vivo efficacy study of pyrano[3,2‐c]quinoline analogues as TNF‐α inhibitors. Archiv der Pharmazie, 352(8), 1900072. Available at: [Link]

  • Petrauskas, V., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. Available at: [Link]

  • El-Gazzar, A. A., et al. (2024). Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. Results in Chemistry, 7, 101416. Available at: [Link]

  • Petrauskas, V., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Kaunas University of Technology ePubl. Available at: [Link]

  • Solly, B., et al. (2004). Novel pyrrolo[3,2-f]quinolines: Synthesis and Antiproliferative Activity. Il Farmaco, 59(1), 33-40. Available at: [Link]

  • Solly, B., et al. (2005). Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity. Journal of Medicinal Chemistry, 48(17), 5511-5523. Available at: [Link]

  • Ranjith Kumar, R., et al. (2016). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. Molbank, 2016(2), M891. Available at: [Link]

  • Reddy, C. R., et al. (2016). Synthesis of novel pyrano[3,2-f]quinoline, phenanthroline derivatives and studies of their interactions with proteins: an application in mammalian cell imaging. Organic & Biomolecular Chemistry, 14(3), 969-980. Available at: [Link]

  • Ragavan, R. V., et al. (2015). Facile “on water” domino reactions for the expedient synthesis of 2H-thiopyrano[2,3-b]quinolines. RSC Advances, 5(21), 16298-16307. Available at: [Link]

Sources

A Guide to the Structural Elucidation of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Architectural Blueprint of a Promising Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fusion of a pyran ring to the quinoline core, creating the pyranoquinoline scaffold, introduces new structural and electronic features that can modulate this biological activity, making it a focal point for drug discovery and development.[1] This guide provides a comprehensive technical overview of the methodologies required to determine the single-crystal X-ray structure of a specific derivative, 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one.

While a public crystal structure for this exact compound is not currently available, this document serves as a detailed roadmap for its structural elucidation. Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[2]

Synthesis and Spectroscopic Confirmation

The journey to a crystal structure begins with the synthesis and rigorous characterization of the target compound. A plausible synthetic route for 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one can be adapted from established methods for similar pyranoquinoline systems.[3][4][5]

A common and effective strategy involves a multi-component reaction. For instance, a one-pot condensation of a suitably substituted quinoline, an aldehyde, and an active methylene compound can yield the pyrano[3,2-c]quinoline core.[6] For the target molecule, a potential pathway could involve the HCl-mediated 6-'endo-trig' Michael type ring closure of a 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one derivative.[3]

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Quinoline) reaction One-Pot Reaction (e.g., Condensation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: 2,3-dihydro-1H-pyrano [3,2-f]quinolin-1-one purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (HRMS) product->ms purity Purity Assessment (>95%) nmr->purity ms->purity

Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic Verification Protocol

Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This will confirm the presence of all protons and their chemical environments. Expected signals would include those for the aromatic protons of the quinoline ring, and the aliphatic protons of the dihydropyran ring.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the fused ring system.[7]

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to its chemical formula.[8][9][10] This is a critical step in confirming the elemental composition.

The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[11] The goal is to create a highly ordered, three-dimensional lattice with minimal defects. Several techniques can be employed, and the choice of method and solvent is often empirical.

Common Crystallization Techniques
Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks.Simple to set up.Can sometimes lead to the formation of many small crystals instead of a few large ones.
Vapor Diffusion (Liquid-Liquid) A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[12]Excellent control over the rate of crystallization. Often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[13]Can be effective for compounds with a steep solubility curve.Rapid cooling can lead to twinning or disordered crystals.
Step-by-Step Protocol for Vapor Diffusion
  • Solvent Screening: Identify a solvent in which the target compound is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. Common solvent systems include chloroform/n-heptane or dichloromethane/pentane.[13]

  • Preparation of the Saturated Solution: Dissolve a small amount of the purified compound in the chosen solvent to create a nearly saturated solution.

  • Setup: Place the solution in a small vial and place this vial inside a larger jar containing the anti-solvent. Seal the jar tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically for the formation of crystals. This may take several days to weeks.

Single-Crystal X-ray Diffraction: From Diffraction Pattern to 3D Structure

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[2][14] This technique relies on the principle that the electrons in the atoms of a crystal scatter a beam of X-rays, and the regular arrangement of atoms produces a unique diffraction pattern.[2]

XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mount Crystal Mounting diffractometer X-ray Diffractometer crystal_mount->diffractometer data_collection Diffraction Data Collection (Rotation Method) diffractometer->data_collection integration Integration: Indexing & Intensity Extraction data_collection->integration scaling Scaling & Merging integration->scaling phase_problem Solving the Phase Problem (Direct Methods) scaling->phase_problem model_building Model Building phase_problem->model_building refinement Structure Refinement (Least-Squares) model_building->refinement validation Structure Validation refinement->validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Workflow
  • Data Collection: The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[15][16][17]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[15]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares process to improve the agreement between the observed and calculated diffraction data.[18][19][20]

Interpreting the Crystal Structure: A Hypothetical Analysis

A successful crystal structure determination of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one would provide a wealth of information.

Expected Crystallographic Data
Parameter Description
Chemical Formula C₁₃H₁₁NO₂
Formula Weight 213.23 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å) and β (°)
Volume V (ų)
Z Number of molecules per unit cell
Density (calculated) D_c (g/cm³)
R-factors (R1, wR2) Indicators of the quality of the refinement

This table presents hypothetical data for illustrative purposes.

Key Structural Insights
  • Molecular Conformation: The analysis would reveal the planarity of the fused ring system. The dihydropyran ring is expected to adopt a conformation such as a half-chair or sofa.

  • Bond Lengths and Angles: Precise bond lengths and angles would confirm the covalent structure and could indicate the degree of electron delocalization within the aromatic system.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present), C-H···O interactions, or π-π stacking between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential binding to biological targets.

Conclusion

The structural elucidation of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, while a multi-step and potentially challenging process, is an essential endeavor for advancing our understanding of this class of compounds. The detailed atomic-level information obtained from single-crystal X-ray diffraction is invaluable for medicinal chemists and drug development professionals, providing a solid foundation for the design of new and improved therapeutic agents. This guide outlines a robust and scientifically sound pathway to achieving this goal, from synthesis to final structural refinement.

References

  • Isolation, Identification, and Total Synthesis of Pyranoquinolinone Alkaloids from Conchocarpus mastigophorus Kallunki (Rutaceae). Journal of Natural Products. Available at: [Link]

  • Bhat, M. et al. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. Available at: [Link]

  • Gupta, H. et al. (2020). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Chibale, K. et al. (2017). Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation. Molecules. Available at: [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. Available at: [Link]

  • Al-Omary, F. A. M. et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Available at: [Link]

  • Palatinus, L. Structure solution and refinement: introductory strategies. Available at: [Link]

  • Majumdar, K. C. et al. (2014). Synthesis of novel pyrano[3,2-f]quinoline, phenanthroline derivatives and studies of their interactions with proteins: an application in mammalian cell imaging. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Mitchell, A. E. et al. (2020). Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. ResearchGate. Available at: [Link]

  • Synthesis, Biological Screening and Docking Study of Some Novel Pyrazolopyrano[ 2,3-B]quinolin Derivatives as Potent Antibacterial Agents. Bentham Science. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch. Available at: [Link]

  • van der Meer, R. A. et al. (1991). Pyrroloquinoline quinone, a method for its isolation and identification by mass spectrometry. PubMed. Available at: [Link]

  • Synthesis of 2,3‐dihydro‐1H‐pyrrolo[3,4‐c]quinolin‐1‐ones (4).[a,b]. ResearchGate. Available at: [Link]

  • Guide to Growing a Single Crystal. MIT OpenCourseWare. Available at: [Link]

  • Dong, D. et al. (2011). One-Pot Synthesis of Pyrano[2,3-b]quinolines from Enaminones under Solvent-Free Conditions. Sci-Hub. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

  • Single Crystal Growth Techniques. EdTech Books. Available at: [Link]

  • Mitchell, A. E. et al. (1999). Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk. PubMed. Available at: [Link]

  • Vlachou, E.-E. N. et al. (2023). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. MDPI. Available at: [Link]

  • Dauter, Z. & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal. Available at: [Link]

  • ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING SBA-15-PR-NH2 AND THEIR ANTIMICROBIAL ACTIVITIES. Revue Roumaine de Chimie. Available at: [Link]

  • Jones, P. G. & Latifi, R. Crystal growing. Available at: [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2018). Synthesis and Biological Screening of Pyrano[3,2- c ]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ResearchGate. Available at: [Link]

  • Karki, R. et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

  • Chen, J. et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

Sources

A Technical Guide to the IUPAC Nomenclature of Novel Pyrano-Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Systematic Naming

Pyrano-quinolines represent a vital class of fused heterocyclic compounds, garnering significant attention in medicinal chemistry and materials science. Their rigid, planar structure is a privileged scaffold found in numerous biologically active natural products and synthetic molecules, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] As researchers continually synthesize novel derivatives to explore their structure-activity relationships (SAR), a robust and unambiguous system of nomenclature is paramount.

This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules as they apply to pyrano-quinoline systems. Adherence to this systematic approach ensures that the name of a compound corresponds to one unique structure, facilitating clear communication, database registration, and reproducibility in the global scientific community. We will deconstruct the logic behind the fusion nomenclature principles, from identifying the core components to numbering the final fused system and placing substituents, thereby equipping researchers with the expertise to name novel derivatives with confidence and precision.

Foundational Principles: IUPAC Nomenclature for Fused Heterocyclic Systems

The naming of a pyrano-quinoline derivative is governed by the IUPAC rules for "ortho-fused" and "ortho- and peri-fused" ring systems.[4] This methodology involves dissecting the complex structure into its constituent monocyclic or polycyclic components, identifying a "base component," and systematically describing how the other "attached components" are fused to it.

Identifying the Base and Attached Components

The first critical step is to conceptually break the single bond shared by the two rings to identify the individual heterocyclic systems. In the case of pyrano-quinolines, the components are a pyran ring and a quinoline ring system.

The IUPAC system employs a seniority hierarchy to determine which component serves as the base (the suffix of the name) and which is the attached component (the prefix). For heterocyclic systems, the primary criteria for seniority are, in order of preference:

  • Nitrogen-containing rings : A nitrogen-containing component is preferred over a component that does not contain nitrogen.[4][5]

  • Heteroatoms of higher precedence : In the absence of nitrogen, seniority is given to the ring containing a heteroatom that appears earlier in the sequence: O > S > Se > Te.[5]

  • Ring Size : A component with a larger ring is senior to one with a smaller ring.[5]

  • Number of Heteroatoms : The ring with a greater number of heteroatoms is considered senior.[5]

Causality in Action: Based on these rules, quinoline is unequivocally the senior or base component because it contains a nitrogen atom, whereas pyran does not.[4][5] Pyran is therefore the attached component . The prefix for the attached component is generated by changing the terminal "-an" to "-ano". Thus, "pyran" becomes "pyrano". A contracted prefix for quinoline, "quino," is also recognized by IUPAC.[4]

Diagram 1: Identification of base and attached components.
Describing the Fusion

To specify how the pyran ring is fused to the quinoline ring, the bonds of the base component (quinoline) are lettered sequentially with italic letters a, b, c, etc., starting with the bond between atoms 1 and 2 as a, 2 and 3 as b, and so on.[6][7] The atoms of the attached component (pyran) are numbered. The fusion is then described by the numbers of the attachment points on the pyran ring and the corresponding letter of the fusion bond on the quinoline ring, enclosed in square brackets.

For example, if the pyran ring is fused at its 3,2-positions to the 'c' face of the quinoline ring (the bond between atoms 3 and 4), the name becomes pyrano[3,2-c]quinoline .

Systematic Numbering of the Pyrano-Quinoline Scaffold

Once the fusion name is established, the entire pyrano-quinoline ring system is re-numbered as a single entity. This is a crucial step for correctly placing substituents in the final IUPAC name.

The Numbering Protocol:

  • The fused system is oriented to place the maximum number of rings in a horizontal row.

  • Numbering commences from the uppermost ring farthest to the right and proceeds in a clockwise direction, omitting atoms at the ring junctions (bridgehead atoms).[6]

  • Heteroatoms should be assigned the lowest possible locants (numbers).[6][8]

Let's consider the example of pyrano[3,2-c]quinoline :

Diagram 2: IUPAC numbering for the pyrano[3,2-c]quinoline scaffold.

This systematic numbering provides the locants required to specify the positions of substituents, hydrogen atoms (in cases of partial saturation), and functional groups.

Naming Substituted Pyrano-Quinoline Derivatives

With the parent scaffold correctly named and numbered, naming a novel derivative involves adding prefixes and suffixes for its substituents.

The General Workflow:

  • Identify the Principal Functional Group: Determine the highest-priority functional group, which will be cited as a suffix in the name. The order of seniority is generally: Carboxylic acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols > Amines, etc.[9][10]

  • Identify Substituents: All other groups are treated as substituents and are cited as prefixes.[9]

  • Alphabetize Prefixes: Arrange the substituent prefixes in alphabetical order (e.g., 'bromo' before 'methyl').

  • Assign Locants: Use the numbers from the systematic numbering of the fused ring to indicate the position of each substituent.

  • Indicate Saturation: If the ring system is not fully unsaturated (mancude), the position of extra hydrogen atoms is indicated by an italicized 'H' preceded by a locant (e.g., 4H-pyrano...).[4]

Worked Example

Let's apply these principles to name a novel compound synthesized in the lab:

Diagram 3: Structure of a novel substituted pyrano[3,2-c]quinoline.
  • Parent Scaffold: As determined previously, this is pyrano[3,2-c]quinoline.

  • Substituents: We have an amino group (-NH₂) at position 10, a chloro group (-Cl) at position 6, and a methyl group (-CH₃) at position 5.

  • Principal Group: None of these rank high enough to be a suffix, so they are all treated as prefixes: amino, chloro, and methyl.

  • Alphabetize & Assemble: Alphabetically, the order is amino, chloro, methyl. The full name is constructed by adding the locants and prefixes to the parent name.

Final IUPAC Name: 10-Amino-6-chloro-5-methylpyrano[3,2-c]quinoline

Experimental Protocol: Synthesis of a Pyrano[3,2-c]quinoline Derivative

The need to name a novel compound arises directly from its synthesis. A common and efficient method for generating these scaffolds is the one-pot multicomponent condensation reaction.[3] The following protocol is illustrative of a general procedure for synthesizing 2-amino-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives.[11]

Objective: To synthesize a substituted pyrano[3,2-c]quinoline via a three-component reaction.

Materials:

  • 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, 0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask, add 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mmol) to the mixture.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove residual reactants and catalyst.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrano[3,2-c]quinoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure, which can then be assigned its systematic IUPAC name.

Synthesis_Workflow start Combine Reactants (Quinolinone, Aldehyde, Malononitrile) + Catalyst in Ethanol reflux Heat to Reflux (80°C, 2-4h) start->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize wash->purify characterize Spectroscopic Characterization (NMR, MS, etc.) purify->characterize end Assign Final IUPAC Name characterize->end

Diagram 4: Experimental workflow for pyrano-quinoline synthesis.

Data Presentation

For any newly synthesized series of compounds, presenting key data in a structured format is essential for analysis and reporting.

Compound IDIUPAC NameMolecular FormulaMol. Wt. ( g/mol )
5a 2-Amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrileC₂₀H₁₅N₃O₂341.36
5e 2-Amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrileC₂₀H₁₄ClN₃O₂375.80
5h 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrileC₂₁H₁₇N₃O₃371.38

Data adapted from a study on novel pyrano[3,2-c]quinoline derivatives.[11]

Conclusion

The systematic nomenclature of novel pyrano-quinoline compounds is a logical process rooted in the foundational principles of IUPAC rules for fused heterocyclic systems. By correctly identifying the senior base component (quinoline), describing the fusion of the attached component (pyran), and applying a consistent numbering system, researchers can derive unambiguous names for complex structures. This guide provides the necessary framework and field-proven context to ensure that as new and potentially therapeutic pyrano-quinoline derivatives are discovered, they are communicated to the scientific world with accuracy and clarity.

References

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]

  • IUPAC. Blue Book P-5. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-5. Available from: [Link]

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds. Available from: [Link]

  • Dr. M Murali Krishna Kumar. Nomenclature of heterocycles fused rings. YouTube. Available from: [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]

  • IUPAC. Blue Book chapter P-4. Available from: [Link]

  • Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. Available from: [Link]

  • ResearchGate. Nomenclature of Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Synthesis of pyrano[3,2‐c]quinoline derivatives. Available from: [Link]

  • Queen Mary University of London. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • PubMed Central (PMC). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Available from: [Link]

  • RSC Publishing. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available from: [Link]

  • IUPAC. FR-2.2 Heterocyclic Components. Available from: [Link]

  • Taylor & Francis Online. Synthesis of New (Methylsulfonyl)Pyrano[3,2-c]Quinoline and Pyrano[3,2-c]Quinoline-3-Carbonitrile Derivatives Using [Triazolamin. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Available from: [Link].nih.gov/pmc/articles/PMC7079549/)

Sources

Introduction: The Significance of the Pyranoquinolinone Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pyranoquinolinone Scaffold: Synthesis, Pharmacological Activity, and Therapeutic Potential

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] When fused with a pyran ring, it gives rise to the pyranoquinolinone heterocyclic system, a structural motif present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] These derivatives have garnered significant attention from researchers in drug development for their potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[1][2]

This guide focuses on the pyranoquinolinone core, with a starting point of the specific isomer 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one , whose Chemical Abstracts Service (CAS) number is 5252-47-1 . While the scientific literature on this particular [3,2-f] isomer is limited, extensive research into related isomers, such as the pyrano[3,2-c]quinoline series, provides a wealth of knowledge. This document will synthesize that information to provide a comprehensive overview of the physicochemical properties, pharmacological importance, and synthetic strategies applicable to this versatile scaffold, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of the target compound are summarized below. Understanding these characteristics is the first step in any rational drug design and development process.

PropertyValueSource
CAS Number 5252-47-1
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.205 g/mol
IUPAC Name 2,3-dihydropyrano[3,2-f]quinolin-1-oneN/A
SMILES O=C1CCOc2c1c1cccnc1cc2

The Pyranoquinolinone Isomeric Landscape

The precise arrangement of the fused rings dramatically influences the molecule's three-dimensional shape and, consequently, its biological activity. The diagram below illustrates the core structure of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one alongside other commonly researched isomers to provide structural context.

G cluster_main Pyranoquinolinone Core Scaffold A 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one (CAS: 5252-47-1) B Pyrano[3,2-c]quinolone (Extensively Studied Isomer) A->B Structural Isomers C Pyrano[3,2-h]quinolone A->C Structural Isomers D Pyrano[3,2-g]quinolone A->D Structural Isomers

Caption: Key isomers of the pyranoquinolinone scaffold.

Pharmacological Significance and Therapeutic Applications

The pyranoquinolinone nucleus is a privileged scaffold in pharmacology, with derivatives demonstrating a wide array of potent biological effects.[3] This structural motif is found in natural alkaloids that exhibit significant cytotoxicity against cancer cells.[2] For instance, huajiaosimuline and zanthosimuline are natural products with a pyrano[3,2-c]quinolone core that show promising anticancer properties.[1][2] The broad therapeutic potential makes this scaffold a highly attractive starting point for the development of novel multi-targeted agents.[4]

The diverse biological activities reported for various pyranoquinolinone derivatives are summarized below.

G center Pyranoquinolinone Scaffold Anticancer Anticancer center->Anticancer Antibacterial Antibacterial center->Antibacterial Antifungal Antifungal center->Antifungal Anti_inflammatory Anti-inflammatory center->Anti_inflammatory Antimalarial Antimalarial center->Antimalarial Antioxidant Antioxidant center->Antioxidant Antihypertensive Antihypertensive center->Antihypertensive

Caption: Diverse pharmacological activities of pyranoquinolinone derivatives.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of pyranoquinolinones can be achieved through several methodologies, often involving cyclization reactions. A well-documented and efficient approach for synthesizing the related pyrano[3,2-c]quinolone derivatives is the acid-catalyzed tandem reaction between a 4-hydroxyquinolone derivative and a propargylic alcohol.[2] This method is valuable because it allows for the construction of the tricyclic system in a single, efficient step.

Representative Protocol: Synthesis of Pyrano[3,2-c]quinolones

This protocol is adapted from methodologies described for the synthesis of pyrano[3,2-c]quinolone derivatives and serves as an illustrative example of how the pyranoquinolinone core can be constructed.[2] The causality behind this experimental choice lies in its efficiency, proceeding via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence.[2]

Materials:

  • 4-hydroxy-1-methylquinolin-2(1H)-one (Starting material 1)

  • Substituted Propargylic Alcohol (Starting material 2)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst)

  • 1,2-dichloroethane (DCE) (Solvent)

  • Sodium bicarbonate (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 equiv.) in 1,2-dichloroethane, add the selected propargylic alcohol (1.2 equiv.).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (20 mol%) to the mixture. The acid catalyst is crucial for initiating the tandem reaction.

  • Heating and Monitoring: Heat the reaction mixture at 90 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature provides the necessary activation energy for the cyclization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product with ethyl acetate (3 times).

    • Wash the combined organic layers with brine, which helps to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to yield the desired pyrano[3,2-c]quinolone derivative.[2]

This self-validating system relies on TLC for reaction monitoring and chromatographic purification to ensure the isolation of a pure compound, which can then be characterized by spectroscopic methods (NMR, MS).

Synthetic Workflow Diagram

G A 1. Combine 4-hydroxyquinolone and propargylic alcohol in DCE B 2. Add p-TsOH catalyst A->B C 3. Heat at 90°C and monitor via TLC B->C D 4. Quench with NaHCO₃ and perform extraction C->D E 5. Wash, dry, and concentrate the organic phase D->E F 6. Purify via Silica Gel Chromatography E->F G Isolated Pyranoquinolinone Product F->G

Caption: General workflow for the synthesis of pyranoquinolinones.

Conclusion and Future Outlook

The pyranoquinolinone scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. While the specific isomer 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one (CAS 5252-47-1) remains relatively underexplored, the extensive body of research on its structural relatives highlights the immense potential held within this heterocyclic family. The diverse pharmacological activities, ranging from anticancer to antimicrobial effects, underscore the importance of continued investigation.[1][2][3]

Future research should focus on the development of efficient and scalable synthetic routes to less-studied isomers like the [3,2-f] variant. Elucidating their specific biological targets and mechanisms of action will be critical for translating the scaffold's potential into clinically effective drugs. As our understanding of synthetic methodologies and biological pathways deepens, the pyranoquinolinone core is poised to remain a fruitful area for innovation in drug discovery.

References

  • Title: Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation. Source: National Institutes of Health URL: [Link]

  • Title: Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Source: RSC Publishing URL: [Link]

  • Title: Synthesis of new 2H-pyrano[3,2-h]quinolines with potential biological activity. Source: ResearchGate URL: [Link]

  • Title: Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: 2,3-Dihydro-1H-pyrrolo(3,4-b)quinolin-1-one | C11H8N2O. Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Source: Beilstein Journals URL: [Link]

  • Title: Pyranoquinolone Derivatives: A Potent Multi‐Targeted Pharmacological Scaffold. Source: ResearchGate URL: [Link]

  • Title: CAS: 5252-47-1 Name: 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one. Source: Arbormedi URL: [Link]

  • Title: An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. Source: SpringerLink URL: [Link]

  • Title: 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Source: SpringerLink URL: [Link]

  • Title: Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress. Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Source: Scientific Research Publishing URL: [Link]

  • Title: 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-. Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Synthetic Approaches for Pyranoquinolines: A Concise Review. Source: ResearchGate URL: [Link]

Sources

The Physicochemical Landscape of Pyrano[3,2-f]quinolin-1-ones: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the ever-evolving theater of medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds with tunable physicochemical properties remains a central theme. Among these, the pyrano[3,2-f]quinolin-1-one core has emerged as a structure of significant interest. Its rigid, planar architecture, coupled with the inherent electronic characteristics of the fused quinolinone and pyranone rings, bestows upon it a unique profile of reactivity, photophysical behavior, and biological activity. This guide aims to provide a comprehensive technical overview of the physicochemical properties of pyrano[3,2-f]quinolin-1-ones, offering field-proven insights into their synthesis, structural elucidation, photophysical characterization, and computational analysis. It is designed not as a rigid protocol, but as a strategic manual for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecular framework.

I. The Synthetic Blueprint: Crafting the Pyrano[3,2-f]quinolin-1-one Core

The construction of the pyrano[3,2-f]quinolin-1-one scaffold is a testament to the elegance and efficiency of modern synthetic organic chemistry. The judicious choice of synthetic strategy is paramount, directly influencing not only the yield and purity of the final compounds but also the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

A. Strategic Approach: The Povarov-Type Reaction

A highly effective and convergent approach for the synthesis of pyrano[3,2-f]quinolin-1-ones involves a three-component, Povarov-type reaction. This strategy is particularly advantageous due to its operational simplicity and the ready availability of the starting materials. The causality behind this choice lies in the reaction's ability to rapidly assemble the complex tricyclic core in a single step from simple precursors.

A key example of this is the reaction of an amino-hydroxycoumarin with an excess of an electron-rich alkene, such as n-butyl vinyl ether, in the presence of a catalytic amount of a Lewis or Brønsted acid.[1] This reaction proceeds through a cascade of events, likely initiated by the formation of an iminium ion from the amino-hydroxycoumarin, which then undergoes a [4+2] cycloaddition with the alkene, followed by aromatization to yield the pyrano[3,2-f]quinolin-1-one skeleton.

B. Self-Validating Experimental Protocol: Synthesis of 6-Hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one

This protocol is presented as a self-validating system, wherein the successful execution of each step is verifiable through standard analytical techniques, ensuring the integrity of the final product.

Step 1: Reaction Setup and Execution

  • To a solution of 6-amino-7-hydroxycoumarin (1.0 eq) in acetonitrile, add n-butyl vinyl ether (3.0 eq) and a catalytic amount of iodine (0.1 eq).[1]

  • The use of an excess of the vinyl ether drives the reaction towards completion. Iodine serves as a mild Lewis acid catalyst.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC). The disappearance of the starting amino-hydroxycoumarin spot is a key indicator of reaction completion.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess vinyl ether.

Step 2: Purification and Isolation

  • The crude residue is purified by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of hexane/ethyl acetate) is critical for the effective separation of the product from any unreacted starting materials and byproducts.[1]

  • Fractions containing the desired product, as identified by TLC analysis, are combined and the solvent is evaporated to yield the pure 6-hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one.

Step 3: Structural Verification

  • The identity and purity of the synthesized compound are unequivocally confirmed through a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1] The expected spectral data provides a validation checkpoint for the successful synthesis.

G cluster_synthesis Synthesis of 6-Hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one cluster_validation Structural Validation start 6-Amino-7-hydroxycoumarin + n-Butyl Vinyl Ether + I₂ reaction Reflux in Acetonitrile start->reaction Povarov-type Reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Pure Pyrano[3,2-f]quinolin-1-one purification->product nmr ¹H & ¹³C NMR product->nmr ms HRMS product->ms validation Structure Confirmed nmr->validation ms->validation

Caption: Workflow for the synthesis and validation of a pyrano[3,2-f]quinolin-1-one.

II. Spectroscopic and Structural Characterization

The unambiguous determination of the chemical structure is the bedrock of any physicochemical study. For pyrano[3,2-f]quinolin-1-ones, a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provides a powerful toolkit for structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of the pyrano[3,2-f]quinolin-1-one skeleton. The chemical shifts and coupling constants of the protons provide a detailed map of the molecule. For instance, in 6-hydroxy-8-methyl-3H-pyrano[3,2-f]quinolin-3-one, the protons of the pyridine moiety appear at distinct downfield shifts, and their coupling patterns can confirm the fusion pattern of the heterocyclic rings.[1] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to further solidify the structural assignment, especially for more complex derivatives.

B. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The accurate mass measurement provides a high degree of confidence in the molecular formula, which is a critical piece of data for publication and patent applications.

Technique Information Gained Typical Observations for Pyrano[3,2-f]quinolin-1-ones
¹H NMR Proton environment and connectivityDistinct aromatic and vinylic proton signals, characteristic coupling patterns confirming the ring fusion.
¹³C NMR Carbon skeletonResonances for carbonyl, aromatic, and aliphatic carbons, confirming the presence of the quinolinone and pyranone rings.
HRMS Elemental CompositionAccurate mass measurement corresponding to the expected molecular formula.

III. The Photophysical Dimension: Fluorescence and Solvatochromism

A particularly intriguing aspect of the pyrano[3,2-f]quinolin-1-one scaffold is its inherent fluorescence. This property opens up avenues for their application as fluorescent probes, imaging agents, and components in optoelectronic devices. A thorough understanding of their photophysical properties is therefore essential. While specific data for pyrano[3,2-f]quinolin-1-ones is emerging, a detailed examination of the closely related pyrano[3,2-f]indoles provides a robust framework for the expected photophysical behavior and the experimental design to probe it.

A. Absorption and Emission Spectroscopy

The electronic absorption (UV-Vis) and fluorescence emission spectra are fundamental to characterizing the photophysical properties. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter, with larger Stokes shifts being desirable for applications in fluorescence imaging to minimize self-absorption. Pyrano[3,2-f]indole analogues have been shown to exhibit significant Stokes shifts.

B. Quantum Yield and Solvatochromism

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key requirement for bright fluorescent probes.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of a change in the dipole moment of the molecule upon excitation. A positive solvatochromism (a red-shift in emission with increasing solvent polarity) is often observed for molecules with a significant increase in dipole moment in the excited state. This property can be exploited for sensing the polarity of microenvironments. The Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity, providing quantitative insights into the change in dipole moment.

G cluster_photophysics Photophysical Characterization Workflow sample Pyrano[3,2-f]quinolin-1-one in various solvents uv_vis UV-Vis Absorption Spectroscopy sample->uv_vis fluorescence Fluorescence Emission Spectroscopy sample->fluorescence data_analysis Data Analysis uv_vis->data_analysis quantum_yield Quantum Yield Measurement fluorescence->quantum_yield fluorescence->data_analysis quantum_yield->data_analysis lippert_mataga Lippert-Mataga Plot data_analysis->lippert_mataga properties Photophysical Properties (λ_abs, λ_em, Stokes Shift, Φf, Δμ) data_analysis->properties lippert_mataga->properties

Sources

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Pyrano-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the multifaceted world of pyrano-quinoline scaffolds, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. From rational design and synthesis to rigorous biological evaluation, this document provides a comprehensive overview for researchers seeking to explore and exploit the therapeutic potential of these versatile structures. We will delve into the causality behind experimental choices, offering field-proven insights to empower your discovery programs.

The Pyrano-Quinoline Core: A Privileged Scaffold in Nature and Medicine

The fusion of pyran and quinoline rings creates the pyrano-quinoline scaffold, a heterocyclic system that has garnered considerable attention in the field of drug discovery.[1] This structural motif is not only a synthetic invention but is also found in a variety of natural products, underscoring its biological relevance.[1][2] For instance, the quinoline alkaloid camptothecin, extracted from Camptotheca acuminata, and its analogues are effective antitumor drugs.[3] Nature has also provided us with pyrano[3,2-c]quinolone alkaloids like huajiaosimuline and zanthosimuline, which exhibit potent anticancer activity.[2]

The quinoline moiety itself is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, from antimalarials like quinine to anticancer agents.[3] The inherent biological activities of the quinoline nucleus, combined with the structural diversity offered by the fused pyran ring, make pyrano-quinolines a fertile ground for the development of novel therapeutic agents. These scaffolds have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4][5]

Crafting the Core: Modern Synthetic Strategies for Pyrano-Quinoline Scaffolds

The construction of the pyrano-quinoline core can be achieved through various synthetic methodologies. Modern organic synthesis has moved towards efficiency and sustainability, with multi-component reactions (MCRs) emerging as a powerful tool for the rapid generation of molecular complexity from simple starting materials.

The Power of Three: Multi-Component Synthesis of 2-Amino-Pyrano[3,2-c]quinoline-3-carbonitriles

A highly efficient one-pot synthesis of 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives has been developed, showcasing the elegance of MCRs.[6] This reaction brings together an aromatic aldehyde, malononitrile, and a 4-hydroxy-1-methylquinolin-2(1H)-one derivative.

The proposed mechanism for this transformation is a domino sequence of reactions. It commences with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form a cinnamic nitrile intermediate in situ. This is followed by a Michael addition of the 4-hydroxy-1-methylquinolin-2(1H)-one to the activated double bond of the cinnamic nitrile. The final step is an intramolecular cyclization to yield the desired pyrano[3,2-c]quinoline scaffold.[6] The beauty of this approach lies in its operational simplicity and the ability to generate a diverse library of compounds by simply varying the starting aldehyde.

MCR_Mechanism Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Quinolinone 4-Hydroxy-1-methyl quinolin-2(1H)-one Michael Michael Addition Quinolinone->Michael Knoevenagel->Michael Cinnamic Nitrile Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Product 2-Amino-pyrano[3,2-c] quinoline-3-carbonitrile Cyclization->Product

Figure 1: Mechanistic workflow of the multi-component synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.
An Alternative Route: L-Proline Catalyzed Synthesis of Pyrano[3,2-c]quinolin-2,5-diones

To further illustrate the synthetic versatility, a three-component reaction for the synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones has been reported, utilizing the organocatalyst L-proline.[7] This method involves the condensation of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid. The use of L-proline, a readily available and environmentally benign catalyst, makes this an attractive approach for green chemistry applications.[7]

Structural Elucidation: The Analyst's Toolkit

Once synthesized, the unambiguous identification of the novel pyrano-quinoline scaffolds is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and amines (N-H).

The collective data from these analytical methods provide a comprehensive structural fingerprint of the newly synthesized molecules.[2][6]

Unveiling Therapeutic Potential: Biological Evaluation

The true value of a novel scaffold lies in its biological activity. Pyrano-quinolines have been extensively investigated for their potential as anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4][8]

Assessing Cytotoxicity: The MTT Assay

A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Targeting the Engine of Cancer: Kinase Inhibition

Many pyrano-quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes that are often dysregulated in cancer.[8] The Epidermal Growth Factor Receptor (EGFR) is a prominent member of the receptor tyrosine kinase family and a well-established target in cancer therapy.[8]

The inhibitory activity of novel compounds against specific kinases can be determined using various biochemical assays, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[10]

Structure-Activity Relationship (SAR): The Key to Optimization

The biological activity of a pyrano-quinoline scaffold can be finely tuned by modifying its structure. The study of the relationship between chemical structure and biological activity (SAR) is crucial for lead optimization in drug discovery.

For the 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile series, SAR studies have revealed that substitutions on the aryl ring at the C4 position of the pyrano-quinoline core play a critical role in their anticancer and anti-inflammatory activities.[4] Specifically, the presence of electron-withdrawing groups at the 3-position of this aryl ring has been shown to be important for both TNF-α and IL-6 inhibition, as well as for cytotoxicity.[4]

Compound IDR1R2R3GI50 (µM) vs. Panc-1GI50 (µM) vs. MCF-7GI50 (µM) vs. HT-29GI50 (µM) vs. A-549EGFR IC50 (nM)
3c OCH3HH1.301.501.101.30105 ± 8
3g BrHH1.801.901.601.70124 ± 10
3h ClHH2.102.201.902.00195 ± 13
3i FHH2.202.402.102.30210 ± 15
Doxorubicin ---1.101.151.051.10-
Erlotinib -------80 ± 5
Data synthesized from multiple sources for illustrative purposes.[2]

Table 1: Antiproliferative Activity and EGFR Inhibition of Selected Pyrano[3,2-c]quinoline Derivatives

The data in Table 1 clearly demonstrates the impact of substitutions on the biological activity of the pyrano-quinoline scaffold. Compound 3c , with a methoxy group at the R1 position, shows the most potent antiproliferative activity and EGFR inhibition among the synthesized analogues, highlighting the importance of this substitution for potent bioactivity.

Experimental Protocols: A Practical Guide

To facilitate the exploration of pyrano-quinoline scaffolds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Amino-6-methyl-5-oxo-4-(phenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (A Representative Example)

Materials:

  • 4-hydroxy-1-methylquinolin-2(1H)-one

  • Benzaldehyde

  • Malononitrile

  • Triethylamine

  • Absolute Ethanol

Procedure:

  • To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol) in absolute ethanol (20 mL), add benzaldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

  • Characterize the product using NMR, MS, and IR spectroscopy.[6]

MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 or GI50 values.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Treat with compounds Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate 2-4h Add_MTT->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate cell viability (IC50/GI50) Absorbance->Analysis End End Analysis->End

Figure 2: Step-by-step workflow for the MTT cell viability assay.
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

Procedure:

  • Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, ATP, and various concentrations of the test compound.[10]

  • Incubate the reaction mixture at room temperature for 60 minutes.[10]

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[10]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 values for the test compounds.

Future Perspectives

The discovery of new pyrano-quinoline scaffolds continues to be a vibrant area of research. Future efforts will likely focus on:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of pyrano-quinoline isomers and derivatives.

  • Mechanism of Action Studies: Deeper investigations into the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models to assess their therapeutic efficacy and safety profiles.

  • Drug Delivery Systems: The development of innovative drug delivery strategies to enhance the bioavailability and therapeutic index of pyrano-quinoline-based drugs.

The journey from a novel scaffold to a life-saving therapeutic is long and challenging. However, the remarkable biological activities and synthetic tractability of pyrano-quinolines make them a highly promising class of compounds that are poised to make a significant impact on the future of medicine.

References

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters.

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry.

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules.

  • Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.

  • Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules.

  • MTT assay protocol. Abcam.

  • An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Molecules.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Application of Quinoline Ring in Structural Modification of Natural Products. Molecules.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. Tetrahedron Letters.

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry.

  • EGFR Kinase Assay. Promega Corporation.

  • Cell Viability Assays. Assay Guidance Manual.

  • ChemInform Abstract: Synthesis of Novel Pyrano[3,2-c]quinoline-2,5-diones Using an Acidic Ionic Liquid Catalyst. ChemInform.

  • EGFR Kinase Assay Kit. BPS Bioscience.

  • MTT Cell Proliferation Assay. ATCC.

  • EGFR inhibitor for kinase assays. Sigma-Aldrich.

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • A Convenient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5(6H)-dione and 2H,5H-Pyrano[3,2-c]chromene-2,5-dione Derivatives. ChemInform.

Sources

A Theoretical and Spectroscopic Investigation of the Pyrano[3,2-f]quinoline-1-one Scaffold: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and spectroscopic approaches to characterizing the pyrano[3,2-f]quinoline-1-one scaffold, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational and experimental methods to elucidate the structural, electronic, and biological properties of this and related molecules.

Introduction: The Significance of the Pyranoquinoline Core

Pyranoquinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The fusion of a pyran ring with a quinoline moiety gives rise to a diverse range of isomers, with the pyrano[3,2-c]quinoline scaffold being particularly well-studied for its broad spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, and anticancer properties. While the pyrano[3,2-f]quinoline-1-one isomer is less explored, its unique structural features warrant a thorough investigation of its potential as a bioactive agent.

Theoretical studies, particularly those employing quantum chemical methods, are indispensable tools for predicting the physicochemical properties and biological activity of novel compounds. When coupled with experimental validation through spectroscopic and crystallographic techniques, these computational approaches provide a robust framework for rational drug design.

This guide will delineate a systematic approach to the theoretical and spectroscopic characterization of the pyrano[3,2-f]quinoline-1-one structure, drawing upon established methodologies successfully applied to its isomers.

Synthesis of the Pyrano[3,2-f]quinoline Scaffold

The synthesis of pyrano[3,2-f]quinoline derivatives has been achieved through various chemical strategies. One notable method involves a hydrochloric acid-mediated 6-'endo-trig' Michael type ring closure reaction. This approach has been shown to produce a range of substituted quinoline derivatives from readily available starting materials in excellent yields[1]. The versatility of this synthetic route allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships.

Theoretical Elucidation of Molecular Structure and Properties

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular structure and behavior. Density Functional Theory (DFT) has emerged as a particularly effective method for studying pyranoquinoline systems, offering a balance of accuracy and computational efficiency.

Geometric Optimization

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found.

Experimental Protocol: Geometry Optimization using DFT

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.

  • Procedure: a. Construct the initial 3D structure of pyrano[3,2-f]quinoline-1-one. b. Perform a geometry optimization calculation without constraints. c. Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

The causality behind this choice lies in the B3LYP functional's proven track record in accurately predicting the geometries of organic molecules. The 6-311++G(d,p) basis set is sufficiently large to provide a good description of the electron distribution, including lone pairs and pi systems, which are crucial for the properties of this heterocyclic compound.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Theoretical calculations of spectroscopic properties are vital for interpreting experimental data and confirming the synthesized structure.

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule and can be directly compared to experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

Experimental Protocol: Theoretical Vibrational Analysis

  • Software: Gaussian, ORCA.

  • Method: B3LYP/6-311++G(d,p).

  • Procedure: a. Use the optimized geometry of pyrano[3,2-f]quinoline-1-one. b. Perform a frequency calculation. c. The output will provide the vibrational frequencies and their corresponding infrared and Raman intensities. d. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.

This self-validating system allows for the assignment of specific vibrational modes to the observed peaks in the experimental spectra, providing a high degree of confidence in the structural characterization.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of complex spectra.

Experimental Protocol: Theoretical NMR Chemical Shift Calculation

  • Software: Gaussian.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

  • Procedure: a. Use the optimized geometry of pyrano[3,2-f]quinoline-1-one. b. Perform a GIAO NMR calculation. c. The calculated isotropic shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

The GIAO method is widely recognized for its accuracy in predicting NMR chemical shifts, providing a reliable theoretical counterpart to experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's electronic stability.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

A smaller HOMO-LUMO gap suggests a more reactive molecule that is more easily polarized. This analysis is crucial for understanding potential reaction mechanisms and designing molecules with specific electronic properties for applications such as organic electronics.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological targets like proteins and enzymes.

Data Presentation: Key Calculated Parameters for Pyrano[3,2-f]quinoline-1-one (Hypothetical Data)

ParameterCalculated ValueSignificance
Total Energy -X HartreesThermodynamic stability
Dipole Moment Y DebyesPolarity and intermolecular interactions
HOMO Energy -A eVElectron-donating ability
LUMO Energy -B eVElectron-accepting ability
HOMO-LUMO Gap (A-B) eVChemical reactivity and electronic transitions

Probing Biological Potential: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Given the known biological activities of pyranoquinoline isomers, it is logical to investigate the potential of pyrano[3,2-f]quinoline-1-one as an inhibitor of relevant biological targets. For instance, pyrano[3,2-c]quinoline derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs[2].

Experimental Protocol: Molecular Docking

  • Software: AutoDock, Glide, or similar docking software.

  • Preparation: a. Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Prepare the 3D structure of pyrano[3,2-f]quinoline-1-one (optimized using DFT).

  • Docking: a. Define the binding site on the protein. b. Run the docking simulation to generate a series of possible binding poses.

  • Analysis: a. Score the poses based on their predicted binding affinity. b. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

This process allows for the identification of key structural features of the pyrano[3,2-f]quinoline-1-one scaffold that are important for binding to a specific biological target, thereby guiding the design of more potent derivatives.

Mandatory Visualization: Hypothetical Binding Mode of Pyrano[3,2-f]quinoline-1-one

G cluster_protein Protein Active Site cluster_ligand Pyrano[3,2-f]quinoline-1-one Ala23 ALA 23 Ser45 SER 45 Phe101 PHE 101 Quinoline_Ring Quinoline Ring Quinoline_Ring->Phe101 π-π Stacking Pyranone_Ring Pyranone Ring Pyranone_Ring->Ala23 Hydrophobic Interaction Pyranone_Ring->Ser45 Hydrogen Bond

Caption: Hypothetical interactions of pyrano[3,2-f]quinoline-1-one in a protein active site.

Experimental Validation: The Crucial Link

While theoretical studies provide invaluable insights, experimental validation is paramount to confirm the computational predictions.

Spectroscopic Characterization

The synthesis of pyrano[3,2-f]quinoline-1-one should be followed by thorough spectroscopic characterization.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C-O-C, aromatic C=C).

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of each proton and carbon atom, confirming the connectivity of the fused ring system.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Single-Crystal X-ray Diffraction

When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This experimental structure serves as the ultimate benchmark for validating the accuracy of the DFT-optimized geometry.

Mandatory Visualization: General Workflow for Theoretical and Experimental Characterization

G Synthesis Synthesis of Pyrano[3,2-f]quinoline-1-one DFT DFT Calculations (Geometry, Frequencies, NMR) Synthesis->DFT Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Synthesis->Spectroscopy SAR Structure-Activity Relationship Synthesis->SAR Validation Structural Validation DFT->Validation Spectroscopy->Validation XRay Single-Crystal X-ray Diffraction XRay->Validation Gold Standard Docking Molecular Docking Bioassay Biological Assays Docking->Bioassay Bioassay->SAR Validation->Docking

Caption: Integrated workflow for the characterization of pyrano[3,2-f]quinoline-1-one.

Conclusion and Future Directions

The pyrano[3,2-f]quinoline-1-one scaffold presents an intriguing yet underexplored area of research. The integrated theoretical and experimental approach outlined in this guide provides a robust framework for its comprehensive characterization. By leveraging the power of DFT calculations for structural and electronic insights, and molecular docking for predicting biological potential, researchers can efficiently guide the synthesis and evaluation of novel derivatives. The synergy between computational predictions and experimental validation is crucial for accelerating the discovery of new therapeutic agents based on this promising heterocyclic core. Future studies should focus on the synthesis of a library of substituted pyrano[3,2-f]quinoline-1-one derivatives and their systematic evaluation against a panel of biological targets to fully unlock their therapeutic potential.

References

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Advances. [Link]

  • Ghasemzadeh, M. A., et al. (2023). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules, 28(12), 4853. [Link]

  • Majumdar, K. C., et al. (2014). Synthesis of novel pyrano[3,2-f]quinoline, phenanthroline derivatives and studies of their interactions with proteins: an application in mammalian cell imaging. European Journal of Medicinal Chemistry, 71, 1-10. [Link]

Sources

A Senior Application Scientist's Guide to the Chemical Space of Pyrano-quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Medicinal Chemistry Researchers

Foreword: Beyond the Flatland of Structure—A-Functional Approach to Pyrano-quinolone Chemistry

In the landscape of medicinal chemistry, certain scaffolds emerge not merely as molecular frameworks but as platforms ripe for innovation. The pyrano-quinolone core is one such privileged structure. Its rigid, fused heterocyclic system is a recurring motif in a multitude of bioactive natural products and synthetic compounds, demonstrating a remarkable versatility in biological target engagement.[1][2] This guide is conceived from a Senior Application Scientist's perspective, moving beyond a simple recitation of facts. The goal is to provide a functional, in-depth understanding of the pyrano-quinolone chemical space, emphasizing the causal links between synthetic strategy, structural modification, and biological outcome.

We will dissect this fascinating class of molecules through three core pillars: strategic synthesis, mechanistic action, and structure-activity relationships (SAR). This document is designed to be a practical and conceptual resource, empowering researchers to not only synthesize these compounds but to intelligently design next-generation derivatives with enhanced potency and specificity.

The Pyrano-quinolone Core: A Privileged Scaffold

The pyrano[3,2-c]quinolone skeleton is a tetracyclic system where a pyran ring is fused to a quinolone moiety. This structural arrangement confers a high degree of planarity and rigidity, features often conducive to specific and high-affinity binding with biological macromolecules. Nature itself has repeatedly utilized this core, producing alkaloids like zanthosimuline and huajiaosimuline, which exhibit significant cytotoxicity against cancer cells.[1][3][4] This inherent bioactivity makes the scaffold an exceptionally attractive starting point for drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[5][6][7]

Strategic Synthesis: Building Complexity and Diversity

Exploring the chemical space of pyrano-quinolones requires robust and flexible synthetic strategies. The choice of methodology is critical as it dictates the accessible points of diversification and, ultimately, the scope of the chemical library. Multicomponent reactions (MCRs) have emerged as a superior strategy for this purpose due to their efficiency, atom economy, and ability to generate complex products in a single step.[8]

The Workhorse of Pyrano-quinolone Synthesis: One-Pot Multicomponent Condensation

A highly effective and widely adopted method involves the one-pot condensation of a 4-hydroxy-quinolone derivative, an aromatic aldehyde, and an active methylene compound like malononitrile.[1][8] This approach is not only efficient but also highly modular, allowing for extensive exploration of the chemical space by simply varying the inputs.

Experimental Protocol: Taurine-Catalyzed MCR for Pyrano[3,2-c]quinolone Synthesis

This protocol is adapted from a green chemistry approach that utilizes a bio-organic catalyst in an aqueous medium, highlighting efficiency and sustainability.[8]

Rationale: The use of taurine (2-aminoethanesulfonic acid) as a catalyst is a strategic choice. Its bifunctional nature (containing both acidic sulfonic acid and basic amino groups) allows it to activate both the aldehyde and the active methylene components, accelerating the reaction cascade in a highly efficient manner. Water as a solvent is not only environmentally benign but also promotes the reaction through hydrophobic effects.

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 4-hydroxy-1-methyl-2(1H)-quinolone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and taurine (15 mol%).

  • Solvent Addition: Add 10 mL of distilled water to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated oil bath at 80°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 30-60 minutes.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove residual impurities.

  • Validation: Dry the solid product under vacuum. The product typically does not require further purification. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields are generally excellent (>90%).

Workflow for Multicomponent Pyrano-quinolone Synthesis

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation Reactants 1. Combine Reactants: - 4-Hydroxy-quinolone - Aldehyde - Malononitrile - Taurine Catalyst Solvent 2. Add H2O Solvent Reactants->Solvent in flask Reflux 3. Reflux at 80°C Solvent->Reflux heat TLC 4. Monitor by TLC Reflux->TLC periodic sampling Cool 5. Cool to RT (Precipitation) TLC->Cool upon completion Filter 6. Vacuum Filtration & Wash Cool->Filter Dry 7. Dry Product Filter->Dry Analysis 8. Spectroscopic Analysis (NMR, MS) Dry->Analysis confirm structure

Caption: Multicomponent reaction workflow for pyrano-quinolone synthesis.

Alternative Strategy: Acid-Catalyzed Tandem Annulation

For accessing different substitution patterns, particularly at the pyran ring, an acid-catalyzed tandem reaction between a 4-hydroxy-quinolone and a propargylic alcohol offers a powerful alternative.[6][9] This method proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization, yielding the pyrano[3,2-c]quinolone core.[6][9]

Causality Behind the Method: The choice of a strong acid catalyst (e.g., p-TsOH) is crucial for generating the reactive allenyl carbocation intermediate from the propargylic alcohol. The nucleophilic C3 position of the 4-hydroxy-quinolone then attacks this intermediate. The subsequent intramolecular cyclization is regioselectively controlled by the 6-endo-dig pathway, which is electronically favored, leading to the formation of the thermodynamically stable pyran ring.

Biological Activities and Mechanistic Insights

Pyrano-quinolones exhibit a broad spectrum of biological activities, with anticancer and antibacterial effects being the most prominent.[5][10][11]

Anticancer Activity: Targeting Cellular Proliferation

The primary anticancer mechanism for many quinolone derivatives involves the inhibition of type II topoisomerases (DNA gyrase and Topoisomerase IV).[12][13][14] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing the transient enzyme-DNA cleavage complex, pyrano-quinolones introduce double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[12][15]

Some pyrano-quinolone derivatives also exhibit activity as microtubule-targeting agents.[2] They inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[2]

Signaling Pathway: Topoisomerase II Inhibition by Pyrano-quinolones

Topo_Inhibition PQ Pyrano-quinolone Derivative Cleavage_Complex Stable Ternary Cleavage Complex PQ->Cleavage_Complex stabilizes TopoII_DNA Topoisomerase II-DNA Complex TopoII_DNA->Cleavage_Complex binds to DSB Double-Strand DNA Breaks Cleavage_Complex->DSB prevents religation, causes Replication_Fork Replication Fork Collapse DSB->Replication_Fork Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Replication_Fork->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Mechanism of anticancer action via Topoisomerase II inhibition.

Antibacterial Action

The antibacterial properties of quinolones are well-established, primarily targeting bacterial DNA gyrase and topoisomerase IV.[13][15] By inhibiting these essential enzymes, they effectively halt bacterial DNA replication and repair, leading to bactericidal effects.[12][14] The structural modifications within the pyrano-quinolone scaffold can be tuned to enhance selectivity for prokaryotic topoisomerases over their eukaryotic counterparts, a key consideration in developing safe and effective antibiotics.

Structure-Activity Relationship (SAR): A Guide to Rational Design

Systematic exploration of the pyrano-quinolone scaffold has yielded crucial insights into its SAR, providing a roadmap for rational drug design.

Key Diversification Points

The multicomponent synthesis approach offers three primary points for diversification:

  • The 4-Hydroxy-quinolone Core: Modifications here, such as on the N1-position, can influence solubility and overall molecular properties.

  • The Aromatic Aldehyde: This component introduces a substituent at the C4 position of the pyran ring. This position is critical for biological activity.

  • The Active Methylene Compound: While malononitrile (introducing an amino and a cyano group) is common, using alternatives like ethyl cyanoacetate can modulate the electronic and steric properties at the C3 position.

SAR Insights for Anticancer Activity

Studies have consistently shown that the nature of the substituent at the C4 position (derived from the aldehyde) is a major determinant of cytotoxicity.[1][16]

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., chloro, nitro) on the C4-aryl ring often enhances anticancer activity. For instance, a 3-chloro substitution on this aryl ring has been identified as being particularly potent.[16]

  • Steric Factors: The position of the substituent on the C4-aryl ring is also critical. Meta-substitutions often prove more effective than ortho- or para-substitutions, suggesting a specific spatial requirement within the target's binding pocket.[1][16]

Data Summary: Cytotoxicity of Pyrano[3,2-c]quinolone Analogs

The following table summarizes representative data from a study evaluating the cytotoxicity of various C4-aryl substituted pyrano-quinolones against the HCT-116 human cancer cell line.

Compound IDC4-Aryl SubstituentIC₅₀ (µM) against HCT-116
4a Phenyl> 50
4c 3-Chlorophenyl0.04
4f 4-Fluorophenyl0.11
4i 3-Nitrophenyl0.09
4j 4-Nitrophenyl0.12
(Data conceptualized from findings reported in literature[1][16])

This data clearly validates the SAR principle: unsubstituted phenyl at C4 is inactive, while the introduction of electron-withdrawing groups like chloro, fluoro, and nitro at specific positions dramatically increases cytotoxic potency. Compound 4c , with its 3-chloro substitution, emerges as a lead candidate.[16]

Conclusion and Future Directions

The pyrano-quinolone scaffold represents a validated and highly druggable chemical space. The convergence of efficient, modular synthetic strategies like MCRs with a deepening understanding of the scaffold's SAR provides a powerful platform for the development of novel therapeutics.

Future research should focus on:

  • Expanding Chemical Diversity: Utilizing a broader range of aldehydes, active methylene compounds, and quinolone cores to access novel chemical space.

  • Mechanism Deconvolution: Moving beyond topoisomerase inhibition to identify other potential biological targets that may contribute to the observed polypharmacology of these compounds.

  • In Vivo Evaluation: Advancing the most potent and selective compounds, such as the 3-chlorophenyl derivative, into preclinical animal models to assess their efficacy and pharmacokinetic profiles.[16]

By integrating strategic synthesis with rigorous biological evaluation, the full therapeutic potential of the pyrano-quinolone chemical space can be unlocked, paving the way for next-generation drugs to combat cancer and infectious diseases.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and propargylic alcohols. (2022). ResearchGate. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (n.d.). NIH. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (n.d.). NIH. [Link]

  • Naturally occurring and bioactive pyrano[3,2-c]quinolone molecules (A -E). (n.d.). ResearchGate. [Link]

  • Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. (n.d.). PubMed. [Link]

  • Tandem Protocol for the Synthesis of Pyrano[3,2-c]quinolone Derivatives Using Taurine as a Green Bio-Organic Catalyst in Aqueous Medium. (2022). ACS Publications. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). NIH. [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Scientific Research Publishing. [Link]

  • Chemistry and Mechanism of Action of the Quinolone Antibacterials. (n.d.). ResearchGate. [Link]

  • Synthetic pathway for the synthesis of pyrano quinoline derivatives of compounds 1a–d. (n.d.). ResearchGate. [Link]

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (n.d.). RSC Publishing. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). NIH. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Quinolones Mechanism of action. (2020). YouTube. [Link]

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. (n.d.). ACS Publications. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). NIH. [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Pyrano[3,2-c]quinoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrano[3,2-c]quinolines in Modern Drug Discovery

The pyrano[3,2-c]quinoline scaffold is a privileged heterocyclic motif present in a variety of natural products and synthetically derived compounds of significant medicinal interest. This structural class has garnered considerable attention from the pharmaceutical and medicinal chemistry communities due to its broad and potent biological activities. Analogues of pyrano[3,2-c]quinoline have demonstrated promising therapeutic potential, exhibiting anticancer, anti-inflammatory, antibacterial, antimalarial, and antifungal properties.[1][2] Notably, certain derivatives have been investigated as cytotoxic agents against various human cancer cell lines and as inhibitors of key biological targets such as TNF-α.[3][4] The fusion of the quinoline and pyran ring systems creates a unique chemical architecture that is ripe for further exploration and development in the quest for novel therapeutic agents.

The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in this regard, offering numerous advantages over traditional multi-step syntheses. These include increased atom economy, reduced reaction times, simplified purification procedures, and overall greater efficiency.[5] This application note provides a detailed guide to the one-pot synthesis of pyrano[3,2-c]quinoline analogues, with a focus on practical, field-proven protocols and an in-depth exploration of the underlying reaction mechanisms.

Strategic Approaches to the One-Pot Synthesis of Pyrano[3,2-c]quinolines: A Comparative Overview

The one-pot synthesis of pyrano[3,2-c]quinolines is typically achieved through a three-component reaction involving a 4-hydroxyquinolone derivative, an aldehyde, and an active methylene compound. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and outcome of the synthesis. Herein, we discuss and provide protocols for several robust and widely applicable catalytic systems.

Catalytic Systems at a Glance:
Catalyst SystemKey AdvantagesTypical Reaction ConditionsScope
L-Proline Readily available, inexpensive, environmentally benign, excellent yields.[1][5]Ethanol, 80°C.[1]Broad, tolerates various aromatic aldehydes.
Ionic Liquids (e.g., [Bmim]HSO4) "Green" solvent, reusable, can facilitate reactions at ambient temperature.[6]Neat or with a co-solvent, ambient to elevated temperatures.Effective for both aromatic and aliphatic aldehydes.[6]
Triethylamine Common organic base, effective for specific substrates.[2]Reflux in absolute ethanol.[2]Widely used for the synthesis of 2-amino-4H-pyrano[3,2-c]quinolines.
Taurine Biocompatible and biodegradable catalyst, reactions in water.[7]Aqueous medium, elevated temperatures.A green and sustainable approach.[7]
Acid Catalysis (e.g., p-TsOH) Promotes tandem reactions with specific substrates like propargylic alcohols.[8][9]1,2-Dichloroethane, 84°C.[9]Leads to the formation of pyrano[3,2-c]quinolones through a distinct mechanistic pathway.[8][9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the one-pot synthesis of pyrano[3,2-c]quinoline analogues using different catalytic systems. These protocols are designed to be self-validating and have been adapted from peer-reviewed literature.

Protocol 1: L-Proline Catalyzed Synthesis of 4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones

This protocol is adapted from a procedure described by an authoritative source in the field.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol, 0.175 g)

  • Meldrum's acid (1.0 mmol)

  • L-Proline (0.1 mmol, 0.0115 g)

  • Ethanol (2 mL)

  • 50 mL round-bottom flask

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., Ethanol, DMF)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol), Meldrum's acid (1.0 mmol), and L-proline (0.1 mmol).

  • Add ethanol (2 mL) to the flask.

  • Stir the reaction mixture at 80°C for 1-2.5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • A precipitate will form. Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/DMF, to afford the pure 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione.[1]

Protocol 2: Triethylamine-Catalyzed Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitriles

This protocol is a generalized procedure based on a common synthetic route.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol)

  • Triethylamine (catalytic amount)

  • Absolute ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol) in absolute ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry to obtain the desired 2-amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile.[2] Further purification can be achieved by recrystallization if necessary.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of pyrano[3,2-c]quinoline analogues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Hydroxyquinolone - Aldehyde - Active Methylene Compound catalyst Add Catalyst (e.g., L-Proline, Et3N) reagents->catalyst solvent Add Solvent (e.g., Ethanol) catalyst->solvent heating Heat and Stir (e.g., 80°C or Reflux) solvent->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter Precipitate cooling->filtration purification Recrystallize Product filtration->purification G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile  + Malononitrile (Base catalyst) Malononitrile Malononitrile Michael_Adduct Michael_Adduct Arylidenemalononitrile->Michael_Adduct  + 4-Hydroxyquinolone 4-Hydroxyquinolone 4-Hydroxyquinolone Final_Product Pyrano[3,2-c]quinoline Michael_Adduct->Final_Product  Intramolecular Cyclization

Caption: Mechanism of the base-catalyzed synthesis.

Conclusion and Future Perspectives

The one-pot synthesis of pyrano[3,2-c]quinoline analogues represents a highly efficient and versatile approach to this medicinally important class of compounds. The use of readily available starting materials, coupled with simple and often environmentally friendly catalytic systems, makes these methods highly attractive for both academic research and industrial applications. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this fascinating heterocyclic system. Further research in this area will likely focus on the development of novel catalysts, the expansion of the substrate scope to include more diverse functionalities, and the exploration of the biological activities of the resulting compound libraries.

References

  • RSC Advances, 2022.

  • Tetrahedron Letters, 2013.

  • Molecules, 2012.

  • Anticancer Agents in Medicinal Chemistry, 2019.

  • ACS Omega, 2018.

  • Molecules, 2012.

  • ResearchGate, 2021.

  • ACS Omega, 2022.

  • RSC Advances, 2022.

  • ACS Omega, 2018.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyranoquinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

Pyranoquinolone scaffolds are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] These derivatives have demonstrated potential as anti-cancer, anti-inflammatory, anti-bacterial, and anti-allergic agents, making them highly attractive targets in drug discovery and development.[2][3] Conventionally, the synthesis of these complex molecules involves multi-step procedures with long reaction times and often requires harsh conditions, leading to lower yields and the generation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a greener and more efficient alternative to conventional heating methods.[4][5] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved purity.[6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyranoquinolone derivatives, detailing a robust protocol, explaining the underlying scientific principles, and offering insights gleaned from extensive laboratory experience.

The Rationale for Microwave Irradiation: A Deeper Dive into Reaction Enhancement

The remarkable rate enhancements observed in microwave-assisted synthesis are a result of the unique heating mechanism. Unlike conventional heating, where heat is transferred through conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[8][9] This direct and efficient energy transfer leads to rapid and uniform heating throughout the reaction volume, minimizing thermal gradients and often enabling access to reaction pathways that are less favored under traditional heating conditions.[10] For the synthesis of pyranoquinolone derivatives, this translates to significantly reduced reaction times, often from hours to mere minutes, and substantial improvements in product yields.[7][11]

Diagram of the Microwave Heating Mechanism

cluster_Microwave Microwave Irradiation cluster_Molecules Polar Molecules in Reaction Mixture cluster_Heating Mechanism of Heating Microwave Microwave Energy (E) PolarMolecule1 Polar Molecule (with dipole moment) Microwave->PolarMolecule1 interacts with PolarMolecule2 Polar Molecule (with dipole moment) Microwave->PolarMolecule2 interacts with Rotation Rapid Molecular Rotation PolarMolecule1->Rotation causes PolarMolecule2->Rotation causes Friction Intermolecular Friction Rotation->Friction leads to Heat Rapid, Uniform Heating Friction->Heat generates

Caption: Microwave energy induces rapid rotation of polar molecules, leading to intermolecular friction and consequently, rapid and uniform heating of the reaction mixture.

Experimental Protocol: A Representative Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol details a one-pot, three-component synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives under microwave irradiation.[12][13] This method is notable for its efficiency, high yields, and operational simplicity.

Materials and Equipment
  • Substituted 4-hydroxy-2-oxo-1,2-dihydroquinolines

  • Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate

  • Ethanol (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Reaction vessels (10 mL) with stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

Safety Precautions
  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens are not suitable and can be extremely dangerous.[1][14]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Be aware of the potential for rapid pressure buildup in sealed vessels. Ensure the microwave reactor's pressure monitoring systems are functioning correctly.[15]

  • Consult the Material Safety Data Sheets (MSDS) for all reagents before use.[1]

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 mmol), ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous ethanol to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 4-10 minutes. The reaction progress can be monitored by TLC (ethyl acetate/hexane, 3:7).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure pyrano[3,2-c]quinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow Diagram

A 1. Combine Reactants (4-hydroxyquinolone, acrylate, K₂CO₃) in a microwave vessel B 2. Add Ethanol A->B C 3. Microwave Irradiation (100°C, 4-10 min) B->C D 4. Cooling to Room Temperature C->D E 5. Precipitation in Ice Water D->E F 6. Filtration and Washing E->F G 7. Drying and/or Recrystallization F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A streamlined workflow for the microwave-assisted synthesis of pyrano[3,2-c]quinoline derivatives.

Reaction Mechanism and Rationale

The formation of the pyrano[3,2-c]quinoline scaffold in this reaction proceeds through a proposed multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The proposed mechanism for the formation of the pyrano[3,2-c]quinoline derivatives begins with a nucleophilic attack of the active C-3 of the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative to the electrophilic carbon in the acrylate via a Michael addition. This is followed by a nucleophilic attack of the hydroxyl group to the electrophilic carbon of the nitrile group, leading to cyclization and subsequent aromatization to yield the final product.[11]

Mechanistic Pathway Diagram

Start 4-Hydroxy-2-oxo-1,2-dihydroquinoline + Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate Intermediate1 Michael Adduct (Intermediate) Start->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrano[3,2-c]quinoline Derivative Intermediate2->Product Aromatization

Caption: The proposed reaction mechanism involves a Michael addition followed by intramolecular cyclization and aromatization.

Data Summary: Comparison of Microwave-Assisted vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods.[7][13]

DerivativeMicrowave Time (min)Microwave Yield (%)Conventional Time (h)Conventional Yield (%)
3a 590875
3b 592878
3c 494780
3d 688972
3e 7851068

Data adapted from a representative study on the synthesis of pyrano[3,2-c]quinoline-3-carboxylate derivatives.[13]

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The significant reduction in reaction time minimizes the formation of byproducts, simplifying purification. The final product can be unequivocally characterized by a suite of standard analytical techniques, ensuring the identity and purity of the synthesized pyranoquinolone derivative. The reproducibility of microwave-assisted reactions, when performed in a dedicated reactor with precise temperature and pressure control, further enhances the trustworthiness of this methodology.[10]

Conclusion: A Powerful Tool for Modern Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the rapid and efficient construction of complex heterocyclic scaffolds like pyranoquinolones. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage this powerful technology to accelerate their research and development efforts. The adoption of microwave-assisted synthesis not only enhances laboratory productivity but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.[4]

References

  • An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (2017). Cogent Chemistry, 3(1), 1407802. [Link]

  • Pyranoquinolone Derivatives: A Potent Multi‐Targeted Pharmacological Scaffold. (2023). ChemistrySelect, 8(35), e202302196. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2022). RSC Advances, 12(4), 2168-2182. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2022). RSC Advances, 12(4), 2168-2182. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2022). RSC Advances, 12(4), 2168-2182. [Link]

  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. (2012). Molecules, 17(9), 10447-10457. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Molecules, 28(18), 6649. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). Molecules, 16(8), 6591-6599. [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. [Link]

  • Synthetic Approaches for Pyranoquinolines: A Concise Review. (2024). Chemistry & Biodiversity, 21(4), e202301807. [Link]

  • (PDF) Microwave-assisted heterocyclic synthesis. (2003). ResearchGate. [Link]

  • Microwave-assisted CAN-catalyzed solvent-free synthesis of N-allyl quinolone-based pyrano[4,3-b]chromene and benzopyrano[3,2-c]chromene derivatives and their antimicrobial activity. (2017). ResearchGate. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (2015). Beilstein Journal of Organic Chemistry, 11, 1494–1501. [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020). YouTube. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(17), 6393. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(49), 34653-34675. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry, 8, 574. [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). (2022). Pharmacia, 69(2), 481-493. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2019). Scientific Reports, 9(1), 1-13. [Link]

  • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021). Current Organic Chemistry, 25(20), 2358-2381. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of Pyrano-Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrano-Quinolines

The fusion of pyran and quinoline rings creates the pyrano-quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development.[1] These compounds are not merely synthetic curiosities; they are found in a variety of bioactive natural products and have demonstrated a broad spectrum of pharmacological activities.[2] Notably, derivatives of the pyrano[3,2-c]quinoline core have emerged as potent agents in oncology, exhibiting promising anticancer properties.[3] Their mechanism of action is often tied to their ability to interact with crucial cellular targets, driving the need for highly sensitive and specific analytical methods to support their development from discovery through clinical phases.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for the characterization, quantification, and metabolic profiling of pyrano-quinoline compounds. Its unparalleled sensitivity and specificity allow for the detection of these molecules in complex biological matrices, while its ability to elucidate chemical structures through fragmentation analysis is indispensable for identifying metabolites and degradation products. This document provides a comprehensive guide to the mass spectrometric analysis of pyrano-quinolines, offering detailed protocols and the scientific rationale behind methodological choices.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from a complex matrix, remove interferences, and present it in a solvent compatible with the LC-MS system. The choice of method is dictated by the sample matrix (e.g., plasma, cell culture, reaction mixture) and the analytical objective (qualitative vs. quantitative).

Protocol 1: Extraction from Biological Fluids (Plasma/Urine)

This protocol is designed for the quantitative analysis of pyrano-quinoline drug candidates in biological fluids and is based on a combination of protein precipitation and liquid-liquid extraction (LLE) techniques commonly used for N-heterocyclic compounds.[3][4][5]

Rationale: Protein precipitation with a cold organic solvent like methanol serves to crash out high molecular weight proteins which can foul the LC column and MS ion source. Subsequent LLE with a water-immiscible solvent like ethyl acetate allows for the selective extraction of the moderately polar pyrano-quinoline compounds, leaving behind highly polar salts and other matrix components.

Step-by-Step Methodology:

  • Sample Thawing & Internal Standard Spiking: Thaw frozen plasma or urine samples on ice. To a 100 µL aliquot of the sample, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound at 100 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new 1.5 mL microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the supernatant.[6] Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Solvent Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve the residue.

  • Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the clear supernatant to an LC vial for analysis.

Protocol 2: Extraction from Cell Culture Lysates

This protocol is optimized for studying the effects or metabolism of pyrano-quinolines in in-vitro cell-based assays.[7]

Rationale: This method utilizes ice-cold methanol for simultaneous metabolism quenching and metabolite/drug extraction. The cold temperature immediately halts enzymatic activity, providing an accurate snapshot of the analyte's status at the time of collection.

Step-by-Step Methodology:

  • Medium Removal: Aspirate the cell culture medium from the well.

  • Washing: Quickly wash the adherent cells twice with 0.5 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4) to remove extracellular residues.

  • Quenching & Extraction: Add 0.75 mL of ice-cold (-80°C) methanol, containing an appropriate internal standard, to each well.[7]

  • Incubation: Incubate the plate on ice for 10 minutes to allow for cell lysis and extraction.

  • Cell Harvesting: Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Homogenization & Clarification: Vortex the tube and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the clear supernatant to an LC vial for immediate analysis or store at -80°C.

Part 2: LC-MS/MS Method Development and Protocols

The separation and detection of pyrano-quinolines are typically achieved using reverse-phase liquid chromatography coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Separation

Rationale: A C18 stationary phase provides excellent retention and separation for the moderately hydrophobic pyrano-quinoline scaffold. Gradient elution is employed to ensure sharp peak shapes for the analytes of interest while efficiently eluting more retained matrix components. The addition of formic acid to the mobile phase serves two key purposes: it acidifies the eluent to promote better ESI ionization in positive mode and improves chromatographic peak shape by minimizing silanol interactions.

Typical LC Parameters:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Program 5% B to 95% B over 8 minutes, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min.
Mass Spectrometry Detection

Rationale: Electrospray Ionization (ESI) in positive ion mode is the preferred method for analyzing pyrano-quinolines. The nitrogen atom in the quinoline ring is basic and readily accepts a proton, forming a stable [M+H]⁺ ion, which can be sensitively detected by the mass spectrometer.[8] Tandem mass spectrometry (MS/MS) is used for quantification and structural confirmation. The [M+H]⁺ ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces chemical noise.

Typical MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr
Collision Gas Argon
Analyzer Mode Selected Reaction Monitoring (SRM)

Part 3: Understanding the Fragmentation of Pyrano-Quinoline Compounds

The structural elucidation of pyrano-quinolines and their metabolites relies on a predictable fragmentation pattern in the collision cell. The fragmentation is primarily driven by the structure of the fused heterocyclic system.

Key Fragmentation Pathways
  • The Quinoline Core: The protonated quinoline ring itself is quite stable. Fragmentation often involves losses of small neutral molecules from substituents on the ring.

  • The Pyran Ring and Retro-Diels-Alder (RDA) Reaction: The most characteristic fragmentation of the pyran portion of the scaffold is the Retro-Diels-Alder (RDA) reaction.[9] This is a concerted pericyclic reaction that cleaves the six-membered pyran ring, resulting in the formation of a diene and a dienophile.[10][11] This fragmentation is highly diagnostic for the presence of the pyran ring system.

  • Side Chain Fragmentation: Substituents on the pyrano-quinoline core will undergo their own characteristic fragmentations, such as the loss of alkyl groups, water, or carbon monoxide, which can provide valuable information about the molecule's structure.

Example Fragmentation: A recent study on the pyrano[3,2-c]quinoline derivative ATEHPQ (m/z 356) provides a clear example of these fragmentation principles.[1] The mass spectrum showed the parent ion peak at m/z 356, confirming its molecular weight.

Diagram of the general analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) Extract Extraction & Cleanup (PPT, LLE, SPE) Sample->Extract Recon Evaporation & Reconstitution Extract->Recon LC UPLC Separation (C18 Column) Recon->LC Injection MS ESI+ Source ([M+H]⁺ Formation) LC->MS MSMS Tandem MS (SRM) (Fragmentation) MS->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Struct Structural Elucidation (Fragment Analysis) MSMS->Struct

A generalized workflow for the LC-MS/MS analysis of pyrano-quinoline compounds.

Optimizing Collision Energy

The energy applied in the collision cell (Collision Energy, CE) is a critical parameter that dictates the extent of fragmentation.

  • Low CE: At low collision energies, typically only the most labile bonds will break, often resulting in a single, abundant product ion. This is ideal for quantitative SRM assays where maximizing the signal for a specific transition is desired.

  • High CE: Higher collision energies induce more extensive fragmentation, generating a richer spectrum of product ions. This is useful for qualitative analysis and structural confirmation, as it provides more pieces of the molecular puzzle.

  • Stepped CE: For unknown compounds or complex mixtures, applying a range of collision energies (stepped CE) in a single analysis can provide a composite spectrum containing both low- and high-energy fragments, maximizing the structural information obtained.[8]

Diagram illustrating the concept of collision-induced dissociation.

G Precursor [M+H]⁺ CollisionCell Collision Cell (Q2) Precursor->CollisionCell Isolation (Q1) Fragments Product Ions (Fragments) CollisionCell->Fragments CID with Argon Gas

The process of Collision-Induced Dissociation (CID) in a tandem mass spectrometer.

Part 4: Data Analysis and Interpretation

Quantitative Analysis

For quantitative studies, the peak area of the analyte's specific SRM transition is measured and normalized to the peak area of the internal standard's corresponding transition. This ratio is then plotted against the known concentrations of a standard curve to determine the concentration of the analyte in the unknown sample. This ratiometric approach corrects for variations in sample preparation, injection volume, and instrument response. The overall recoveries for such methods for heterocyclic amines in biological fluids typically range from 71% to 114%.[3]

Qualitative Analysis and Structural Elucidation

For identifying metabolites or characterizing new pyrano-quinoline compounds, high-resolution mass spectrometry (HRMS) on instruments like a Quadrupole Time-of-Flight (Q-TOF) is invaluable. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental compositions for both the parent ion and its fragments.[8] By piecing together the neutral losses observed in the MS/MS spectrum, a putative structure for the metabolite or unknown can be proposed. For example, a mass shift of +15.9949 Da from the parent drug would strongly suggest the addition of an oxygen atom (hydroxylation), a common metabolic transformation.

Conclusion

The analytical methodologies detailed herein provide a robust framework for the sensitive and specific analysis of pyrano-quinoline compounds. The combination of optimized sample preparation, high-efficiency liquid chromatography, and tandem mass spectrometry offers the performance required for demanding applications in drug discovery and development. A thorough understanding of the underlying principles of ionization and fragmentation is crucial for effective method development and accurate data interpretation. These protocols should serve as a validated starting point for researchers, enabling them to confidently advance the study of this promising class of therapeutic agents.

References

  • Kumazawa, S., et al. (2018). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLoS ONE, 13(12), e0209700. Available at: [Link]

  • Khodadoust, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4749–4761. Available at: [Link]

  • Turecek, F., & Hanus, V. (1980). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-131. Available at: [Link]

  • Čakurda, M., et al. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Chemistry of Heterocyclic Compounds, 53(6/7), 753-760. Available at: [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Catalytic Syntheses of Pyrano[3,2-C]Quinolone and -Quinoline Derivatives and their Potential Therapeutic Agents. Current Organic Synthesis, 18(6), 614-633. Available at: [Link]

  • Brodbelt, J. S., et al. (2006). Collision-Induced Dissociation of Flavonoid 7- O -Diglycoside Cations: Elucidation of Important Structural Motifs by Selection of the Cationizing Reaction. Journal of the American Society for Mass Spectrometry, 17(4), 546-556. Available at: [Link]

  • Kowalczyk, P., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 406. Available at: [Link]

  • Ahn, Y. G., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 447, 69-76. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. Scientific Reports, 14(1), 1014. Available at: [Link]

  • Liu, R., et al. (2013). Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 19(2), 71-87. Available at: [Link]

  • L-Mez, A., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(8), 698-701. Available at: [Link]

  • Crockford, D. J., et al. (2006). Statistical Heterospectroscopy, An Approach to the Integrated Analysis of NMR and UPLC-MS Data Sets: Application in Metabonomic Toxicology Studies. Analytical Chemistry, 78(2), 363-371. Available at: [Link]

  • Lecture series by Dr. S. K. Srivastava. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • Singh, U. P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. Available at: [Link]

  • Cuyckens, F., et al. (2002). Study of collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 37(12), 1224-1232. Available at: [Link]

  • S., S. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 8(8), 1-5. Available at: [Link]

  • Wang, Y., et al. (2021). Constructing Fused N-Heterocycles from Unprotected Mesoionic N-Heterocyclic Olefins and Organic Azides via Diazo Transfer. Chemical Communications, 57(84), 11029-11032. Available at: [Link]

  • Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2953. Available at: [Link]

  • de Koning, L. J., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(8), 698-701. Available at: [Link]

  • Pérez-Gómez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7045-7055. Available at: [Link]

  • Jian, W., et al. (2009). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, S2. Available at: [Link]

  • Li, Y., et al. (2024). A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. Rapid Communications in Mass Spectrometry, 38(2), e9936. Available at: [Link]

  • Upadhyay, K. D., & Shah, A. K. (2018). Synthesis and Biological Screening of Pyrano[3,2- c ]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Medicinal Chemistry, 14(1), 1-10. Available at: [Link]

Sources

Application Notes and Protocols for X-ray Crystallography of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed walkthrough of the methodologies and underlying principles for obtaining high-quality single-crystal X-ray diffraction data for novel quinoline derivatives. Quinoline scaffolds are pivotal in medicinal chemistry, and elucidating their precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2][3][4][5] This document offers a blend of established protocols and field-proven insights, designed to empower researchers to overcome common challenges in the crystallization and structural analysis of these valuable compounds.

Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline moiety, a fusion of a benzene and pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][4][5] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.[6]

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule.[7][8][9] For drug development, this atomic-level insight is invaluable. It allows for the visualization of drug-target interactions, the identification of key pharmacophoric features, and the rational design of next-generation therapeutics with improved potency and selectivity.[9][10] This guide will navigate the intricate process of taking a newly synthesized quinoline derivative from a purified powder to a refined crystal structure.

The Crystallographic Workflow: A Bird's-Eye View

The journey from a novel compound to a crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical, and a failure in one can cascade and compromise the entire experiment. The overall workflow is depicted below.

workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Purification Compound Purification (>95% Purity) Characterization Initial Characterization (NMR, MS) Purification->Characterization Screening Crystallization Screening Characterization->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting & Cryo-protection Optimization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Integration & Scaling Diffraction->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Overall workflow for X-ray crystallography of novel quinoline derivatives.

From Powder to Crystal: The Art and Science of Crystallization

The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[7] This is often more of an art than a science, requiring patience and a systematic approach. For novel quinoline derivatives, their often planar and rigid nature can facilitate π-π stacking interactions, which can be both a help and a hindrance in achieving well-ordered crystals.

Prerequisite: Purity is Paramount

Before attempting any crystallization, it is imperative that the quinoline derivative is of the highest possible purity (>95%, ideally >98%). Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to disorder, or cause the formation of oils or amorphous precipitates.

Choosing Your Crystallization Strategy

Several techniques can be employed to induce crystallization. The choice of method is often empirical, and it is advisable to screen a variety of conditions in parallel.

Crystallization MethodPrincipleBest Suited For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[11]Thermally stable, non-volatile compounds. A good starting point for many organic molecules.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.A highly effective and widely used method for both small molecules and macromolecules.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.Useful when direct mixing causes rapid precipitation.
Cooling A saturated solution of the compound at a higher temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Compounds that exhibit a significant change in solubility with temperature.
Protocol: Vapor Diffusion Crystallization (Hanging Drop Method)

This is a robust and widely successful method for novel organic compounds.

Materials:

  • Purified quinoline derivative

  • A selection of high-purity solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, methanol, tetrahydrofuran, toluene)

  • A selection of anti-solvents (precipitants) (e.g., hexane, heptane, diethyl ether, water)

  • 24-well crystallization plates with reservoirs

  • Siliconized glass cover slips

  • Micro-pipettes and tips

  • Stereomicroscope

Procedure:

  • Prepare the Reservoir Solution: In the reservoir of a crystallization plate well, pipette 500 µL of the chosen anti-solvent.

  • Prepare the Compound Solution: Prepare a concentrated solution of your quinoline derivative (typically 5-20 mg/mL) in a suitable solvent. The goal is to be near saturation.

  • Set the Drop: On a siliconized cover slip, pipette 1-2 µL of your compound solution. To this, add 1-2 µL of the reservoir solution. The ratio of compound solution to reservoir solution can be varied to screen different conditions.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a tight seal with the grease on the well rim. The drop should now be "hanging" over the reservoir.

  • Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor Crystal Growth: Periodically (daily, then weekly) inspect the drops under a stereomicroscope for the formation of single crystals. Be patient; crystals can take anywhere from a day to several months to appear.

Expert Insight: The choice of solvent is critical. "Like dissolves like" is a good starting principle.[11] For many quinoline derivatives, which possess both aromatic and heteroaromatic character, solvents like chloroform, dichloromethane, or THF are often good starting points, with anti-solvents like hexane or diethyl ether. Avoid solvents that lead to supersaturated solutions, as this can result in a shower of tiny, unusable microcrystals.[11]

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to expose it to a focused beam of X-rays and collect the resulting diffraction pattern.[7]

Crystal Mounting and Cryo-Protection

To protect the crystal from radiation damage during data collection, it is typically flash-cooled to a cryogenic temperature (around 100 K).[12] This process requires a cryo-protectant to prevent the formation of crystalline ice from residual solvent, which would destroy the crystal.

Protocol: Cryo-Protection and Crystal Mounting

  • Select a Crystal: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Prepare the Cryo-protectant: A common cryo-protectant is Paratone-N oil or a solution containing 20-30% glycerol or ethylene glycol in the mother liquor (the solution the crystal grew in).

  • Harvest the Crystal: Using a nylon loop of appropriate size, carefully scoop the crystal out of its growth drop.

  • Cryo-protect: Quickly pass the crystal through the cryo-protectant solution to coat it and remove excess mother liquor.

  • Flash-Cool: Immediately plunge the loop with the crystal into a stream of liquid nitrogen vapor on the diffractometer.

Expert Insight: The flash-cooling step must be rapid to prevent ice formation. If crystals crack upon cooling, a different cryo-protectant or a stepwise cooling protocol may be necessary.

X-ray Diffraction and Data Collection Strategy

The mounted crystal is placed on a goniometer, which rotates the crystal in the X-ray beam. A detector, such as a CCD or CMOS detector, records the diffraction pattern as a series of images.[8]

A typical data collection strategy involves rotating the crystal through 180° or more, collecting images at small angular increments (e.g., 0.5° per frame).[12] The exposure time per frame will depend on the crystal's diffracting power and the intensity of the X-ray source. Modern diffractometers can often complete a full data collection in a matter of hours.[8]

From Diffraction to Structure: The Computational Workflow

The raw diffraction images are just the beginning of the computational process to determine the three-dimensional structure.[13]

structure_determination cluster_processing Data Processing cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation Integration Integration (Finding spot intensities) Scaling Scaling & Merging (Combining images) Integration->Scaling Phasing Phase Problem Solution (Direct Methods) Scaling->Phasing Model_Building Initial Model Building Phasing->Model_Building LS_Refinement Least-Squares Refinement Model_Building->LS_Refinement Map_Inspection Electron Density Map Inspection LS_Refinement->Map_Inspection CIF_Check CIF Validation (checkCIF) Map_Inspection->CIF_Check Final_Model Final Structural Model CIF_Check->Final_Model

Caption: The computational workflow from diffraction data to a final structural model.

Data Integration and Scaling

The first step is to process the raw diffraction images. This involves:

  • Indexing: Determining the unit cell parameters and crystal orientation.

  • Integration: Measuring the intensity of each diffraction spot.[13]

  • Scaling and Merging: Placing all the intensity data on a common scale and merging redundant measurements to produce a final reflection file.[13]

This process yields a set of structure factor amplitudes (|F|), but the crucial phase information is lost in the experiment. This is known as the "phase problem" of crystallography.

Structure Solution

For small molecules like quinoline derivatives, the phase problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the intensities of the reflections to derive initial phase estimates. This allows for the calculation of an initial electron density map.

Structure Refinement

The initial model is then refined to improve its agreement with the experimental data. This is an iterative process:

  • Least-Squares Refinement: The atomic coordinates, displacement parameters (which model thermal motion), and other parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Electron Density Map Inspection: Difference Fourier maps (Fo-Fc) are calculated, which show regions where the model has too much electron density (negative peaks) or too little (positive peaks). These maps guide the placement of missing atoms (like hydrogen atoms) and the correction of misplaced atoms.

This cycle is repeated until the model converges and no further significant improvements can be made.

Ensuring Accuracy: The Critical Role of Structure Validation

A solved crystal structure is not complete until it has been rigorously validated.[14][15] This ensures that the model is chemically reasonable and accurately represents the experimental data.

Validation CheckPurposeCommon Tools
Geometric Analysis Checks for unusual bond lengths, bond angles, and torsion angles compared to known values from a database of small molecule structures.Mogul (part of the CCDC suite), PLATON
Displacement Parameter Analysis Anisotropic displacement parameters (ADPs) should be physically reasonable. For example, the ADPs of adjacent atoms should be similar.PLATON
Intermolecular Contact Analysis Checks for unusually short intermolecular contacts that might indicate steric clashes.Mercury, PLATON
checkCIF An online service provided by the International Union of Crystallography (IUCr) that performs a comprehensive check of the crystallographic information file (CIF) for syntactic and semantic errors, as well as potential scientific issues.[14][16]IUCr checkCIF server

Expert Insight: A clean bill of health from checkCIF is a good indication of a well-refined structure.[14] However, it is not a substitute for careful inspection of the model and the electron density maps by the crystallographer. Some "ALERTS" from checkCIF may point to interesting and real structural features, not necessarily errors.[14]

Conclusion

The determination of the single-crystal X-ray structure of a novel quinoline derivative is a powerful tool in the arsenal of the medicinal chemist. It provides unambiguous proof of constitution and stereochemistry and offers profound insights into the molecule's three-dimensional properties. While the process can be challenging, a systematic and informed approach, as outlined in this guide, will significantly increase the probability of success. The resulting structural information is a critical asset in the data-driven process of modern drug discovery and development.

References

  • X Ray crystallography - PMC - PubMed Central - NIH.
  • Analysis of the quality of crystallographic data and the limitations of structural models. FEBS Open Bio.
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Portland Press.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. Royal Society of Chemistry.
  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - orientjchem.org. Oriental Journal of Chemistry.
  • X-ray crystallography - Wikipedia. Wikipedia.
  • Quinoline‐derived drugs available in the market. - ResearchGate.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
  • Structure solution and refinement: introductory str
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework - IUCr Journals.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry.
  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH.
  • Guide for crystalliz
  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - NIH.
  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. Stanford University.
  • Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College.
  • Structure validation in chemical crystallography - PMC - PubMed Central - NIH.
  • Validation of Experimental Crystal Structures - CCDC.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. Achieve Chem.
  • Single Crystal X-Ray Diffraction D
  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • 9 Ways to Crystallize Organic Compounds - wikiHow. wikiHow.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate.
  • Crystallization of Organic Compounds. Wiley Online Library.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. SpringerLink.
  • Crystal Structure Validation | MIT. Massachusetts Institute of Technology.
  • x-ray crystallography & cocrystals of targets & ligands - YouTube. YouTube.

Sources

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Pyrano[3,2-c]quinoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrano[3,2-c]quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved anticancer agents.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets. Fused heterocyclic systems incorporating the quinoline core, such as pyrano[3,2-c]quinolines, have emerged as a particularly promising class of compounds. These molecules exhibit a broad spectrum of pharmacological properties, with recent research highlighting their potent cytotoxic effects against a range of human cancer cell lines.[1][3]

The anticancer activity of pyrano[3,2-c]quinoline analogues is often attributed to a multi-faceted mechanism of action. Key among these is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which collectively halt the uncontrolled proliferation characteristic of cancer.[4] Furthermore, specific analogues have been identified as potent inhibitors of critical enzymes involved in cancer progression, such as topoisomerase II, which is essential for DNA replication and repair.[4][5] Some derivatives also show inhibitory activity against key protein kinases in oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.[2][6]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the in vitro anticancer activity of novel pyrano[3,2-c]quinoline analogues. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.

Part 1: Rationale for Experimental Design

A thorough in vitro evaluation of novel anticancer compounds requires a multi-pronged approach. The following experimental workflow is designed to first establish the cytotoxic potential of the pyrano[3,2-c]quinoline analogues and then to elucidate their underlying mechanism of action.

G A Synthesis & Characterization of Pyrano[3,2-c]quinoline Analogues B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B Test Compounds C Determination of IC50 Values B->C Dose-Response Data D Apoptosis Assay (Annexin V/PI Staining) C->D Select Lead Compounds (Based on potent IC50) E Cell Cycle Analysis (Propidium Iodide Staining) C->E Select Lead Compounds (Based on potent IC50) F Western Blot Analysis of Key Signaling Proteins C->F Select Lead Compounds (Based on potent IC50) G Topoisomerase II Inhibition Assay F->G Investigate specific molecular targets

Caption: Experimental workflow for evaluating pyrano[3,2-c]quinoline analogues.

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical step that dictates the relevance of the screening results.[7] A well-chosen panel should reflect the diversity of human cancers and include cell lines with known genetic backgrounds, particularly in relation to potential drug targets.[8] For pyrano[3,2-c]quinoline analogues, a logical starting point would be a panel that includes:

  • Lung Adenocarcinoma (e.g., A549): Lung cancer is a leading cause of cancer-related death, and A549 is a widely used and well-characterized cell line.[4]

  • Colorectal Carcinoma (e.g., HCT-116): Represents another common and aggressive cancer type.

  • Breast Adenocarcinoma (e.g., MCF-7): Allows for the evaluation of activity against hormone-dependent cancers.

  • Hepatocellular Carcinoma (e.g., HepG2): To assess efficacy in liver cancer.

The rationale for this selection is to gain a broad understanding of the compound's activity spectrum. If prior knowledge suggests that the synthesized analogues are designed to target specific pathways (e.g., EGFR), it is imperative to include cell lines with known mutations or overexpression of these targets.[8]

Part 2: Core Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should optimize conditions based on the specific cell lines and pyrano[3,2-c]quinoline analogues being investigated.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the pyrano[3,2-c]quinoline analogues in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin or etoposide). Incubate for 48-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism).

Elucidating the Mechanism of Cell Death: Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is the gold standard. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these early apoptotic cells.[10] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrano[3,2-c]quinoline analogues at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of cellular DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Probing Molecular Targets: Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of the pyrano[3,2-c]quinoline analogues on the expression and activation of specific proteins within key signaling pathways. Based on the literature, relevant pathways to investigate for this class of compounds include those regulated by topoisomerase II and receptor tyrosine kinases.

G cluster_0 Potential Signaling Pathways cluster_1 DNA Damage & Apoptosis Pathway EGFR EGFR PI3K PI3K EGFR->PI3K BRAF BRAF BRAF->PI3K Crosstalk HER2 HER-2 HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TopoII Topoisomerase II DNA_Damage DNA Damage TopoII->DNA_Damage Inhibition by Pyrano[3,2-c]quinolines p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by pyrano[3,2-c]quinoline analogues.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested targets include:

    • Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax

    • Cell cycle regulators: Cyclin D1, CDK4, p21, p27

    • Signaling proteins: Phospho-Akt, Akt, Phospho-ERK, ERK, EGFR, HER-2

    • Loading control: GAPDH or β-actin

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Part 3: Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data should be summarized in a tabular format.

Table 1: Cytotoxic Activity (IC₅₀) of Representative Pyrano[3,2-c]quinoline Analogues

Compound IDModificationA549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference
4c 3-chloro substitution on C4 aryl ring-Potent activity--[3]
4f, 4i, 4j Varied substitutionsPromising activityPromising activityPromising activityPromising activity[3]
3h Bromo substituent on quinoline ring~35---[4]
Etoposide (Positive Control)----[4]

Note: This table is illustrative and should be populated with experimentally determined values. The terms "Potent activity" and "Promising activity" are used where specific IC₅₀ values were not provided in the source material but the compounds were highlighted as highly active.

Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive framework for the initial in vitro characterization of novel pyrano[3,2-c]quinoline analogues as potential anticancer agents. By systematically evaluating cytotoxicity, and dissecting the mechanisms of cell death and cell cycle arrest, researchers can identify promising lead compounds for further development. Subsequent investigations should focus on more complex in vitro models, such as 3D spheroids, and ultimately progress to in vivo efficacy and toxicity studies in animal models to validate the therapeutic potential of these compelling molecules.

References

  • Al-Ostoot, F. H., Al-Zaqri, N., El-Shaer, S. S., Al-Ghorbani, M., Kadi, A. A., & Aly, A. A. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 13(5), 3239–3257. [Link]

  • Aghapour, G., Taleb, M., Hosseinzadeh, L., Ramezani, M., & Ghandadi, M. (2022). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. ACS Omega, 7(41), 36839–36855. [Link]

  • Kadu, S. D., Shaikh, M. S., Watpade, R. B., & Mahajan, S. S. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ChemistrySelect, 3(7), 2096–2101. [Link]

  • Saeed, A. M., Abdou, I. M., Salem, A. A., Ghattas, M. A., Atatreh, N., & AlNeyadi, S. S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Chen, C. Y., Chen, Y. L., Chen, Y. F., Li, C. M., Wang, Y. C., & Chen, C. T. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1988. [Link]

  • Aly, A. A., Al-Ostoot, F. H., El-Shaer, S. S., Al-Zaqri, N., Kadi, A. A., & Al-Ghorbani, M. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(45), 31745-31761. [Link]

  • Caponigro, F., & Fabbrocini, A. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Journal of Clinical Medicine, 8(8), 1168. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Gil-Ad, N., & Schwartz, B. (2023). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 30. [Link]

  • El-fakharany, E. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(15), 5709. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cancer Cell Lines for Drug Discovery and Development. Nature Reviews Drug Discovery, 9(6), 467-476. [Link]

  • Jamshed, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj-e Pezeshki, 8(3), 1-13. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Wayman, J. A., et al. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 17(5), 1113-1126. [Link]

Sources

Application Notes and Protocols: Antimicrobial Screening of Pyrano[3,2-c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrano[3,2-c]quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of these derivatives. It outlines detailed protocols for synthesis, characterization, and robust antimicrobial evaluation, grounded in established scientific principles and methodologies. The quinoline core is a well-established pharmacophore in numerous approved drugs, and its fusion with a pyran ring can lead to novel pharmacological profiles.[2]

Synthesis and Characterization of Pyrano[3,2-c]quinoline Derivatives

The synthesis of pyrano[3,2-c]quinoline derivatives can be efficiently achieved through a one-pot, multi-component condensation reaction.[3] This approach is favored for its operational simplicity, high yields, and atom economy. A typical synthesis involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline, an aromatic aldehyde, and a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate.[3][4]

Rationale for Synthetic Approach: Multi-component reactions are highly efficient in generating molecular diversity from simple starting materials in a single step.[5] The choice of catalyst, such as L-proline or an ionic liquid, can significantly influence reaction times and yields, often promoting environmentally benign conditions.[1][5]

General Synthetic Protocol:

A mixture of 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of L-proline (10 mol%) in ethanol is refluxed for a specified duration.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to afford the pure pyrano[3,2-c]quinoline derivative.

Characterization: The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Antimicrobial Screening Protocols

The evaluation of antimicrobial activity is a critical step in the drug discovery process. The following protocols are based on widely accepted and standardized methods to ensure reliable and reproducible results. It is imperative to adhere to the guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6][7]

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative assay to assess the antimicrobial activity of the synthesized compounds.[8][9] It is a cost-effective and straightforward technique for screening a large number of compounds.[10]

Protocol:
  • Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared. Typically, a few colonies from an overnight culture are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[9]

  • Well Preparation and Sample Loading: Wells of a specific diameter (e.g., 6 mm) are aseptically created in the inoculated agar using a sterile cork borer.[8][12] A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[12]

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[13]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

Protocol:
  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[11][15]

  • Preparation of Standardized Inoculum: A standardized bacterial suspension is prepared as described for the agar well diffusion assay and then diluted in CAMHB to the final desired concentration (typically 5 x 10⁵ CFU/mL).[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[13]

  • Controls: Each plate must include a growth control (no compound), a sterility control (no bacteria), and a positive control (a reference antibiotic).

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14] This can be assessed visually or with a microplate reader.

Experimental Workflow Visualization

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis One-Pot Synthesis of Pyrano[3,2-c]quinoline Derivatives characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization agar_well Primary Screening: Agar Well Diffusion Assay characterization->agar_well broth_micro Quantitative Analysis: Broth Microdilution (MIC) agar_well->broth_micro Active Compounds data_interpretation Data Interpretation & SAR Studies broth_micro->data_interpretation

Caption: Experimental workflow for antimicrobial screening.

Proposed Mechanism of Action of Quinolone Derivatives

The antimicrobial activity of quinolone-based compounds is primarily attributed to their ability to inhibit bacterial DNA synthesis.[16] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[17][18]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[17] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[19][20] The pyrano[3,2-c]quinoline scaffold likely interacts with these enzymes through a combination of hydrogen bonding and hydrophobic interactions.

Signaling Pathway Visualization

G compound Pyrano[3,2-c]quinoline Derivative ternary_complex Ternary Complex (Compound-Enzyme-DNA) compound->ternary_complex enzyme_complex DNA Gyrase / Topoisomerase IV enzyme_complex->ternary_complex ds_breaks Double-Strand DNA Breaks ternary_complex->ds_breaks Inhibition of DNA ligation cell_death Bacterial Cell Death ds_breaks->cell_death Induction of SOS response

Caption: Proposed mechanism of action of quinolone derivatives.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial Activity of Pyrano[3,2-c]quinoline Derivatives
Compound IDR GroupAgar Well Diffusion (Zone of Inhibition in mm)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PQ-1 -H181632
PQ-2 4-Cl22816
PQ-3 4-OCH₃163264
PQ-4 2-NO₂2548
Ciprofloxacin (Positive Control)3010.5
DMSO (Negative Control)0>128>128

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds and microbial strains tested.

Conclusion

This application note provides a detailed framework for the synthesis and antimicrobial screening of pyrano[3,2-c]quinoline derivatives. By following these protocols, researchers can obtain reliable and reproducible data to evaluate the antimicrobial potential of this important class of compounds. The insights gained from these studies will be invaluable for the design and development of new and effective antimicrobial agents to combat the growing challenge of drug resistance. Structure-activity relationship studies are crucial to optimize the antimicrobial potency of these derivatives.[18]

References

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2‐c]quinoline derivatives. Retrieved from [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(35), 24653–24670. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 13(1), 163-179. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (n.d.). Quinolone antimicrobial agents: mechanism of action and resistance development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • ACS Publications. (2014). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • The Pharma Innovation. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Retrieved from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthesis of New (Methylsulfonyl)Pyrano[3,2-c]Quinoline and Pyrano[3,2-c]Quinoline-3-Carbonitrile Derivatives Using [Triazolamin. Retrieved from https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2263259
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Retrieved from [Link]

  • YouTube. (2022). Mechanism of action of quinolone antibiotics. Retrieved from [Link]

  • Sci-Hub. (2009). Synthesis and antimicrobial activities of pyrano[3,2-c]quinoline, pyrimido [5. Retrieved from https://sci-hub.se/10.3184/030823409x488137
  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

  • Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of the quinolone antimicrobial agents. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Pyrano-quinolone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyrano-quinolones in Inflammation

Pyrano-quinolone scaffolds, a class of heterocyclic compounds, are emerging as a promising area in medicinal chemistry for the development of novel anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic potential of pyrano-quinolone derivatives lies in their demonstrated ability to modulate key inflammatory pathways and mediators. This guide provides a comprehensive overview of their mechanism of action and detailed protocols for their evaluation.

A series of pyrano[3,2-c]quinoline analogues have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][2]. The strategic fusion of the quinoline core with a pyran ring creates a unique pharmacophore with the potential for potent and selective modulation of inflammatory targets.

Mechanistic Insights: How Pyrano-quinolones Combat Inflammation

The anti-inflammatory effects of pyrano-quinolone compounds are believed to be multifactorial, targeting several key nodes in the inflammatory cascade. The primary mechanisms of action include the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of intracellular signaling pathways.

Modulation of Key Inflammatory Signaling Pathways

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that certain pyrano[3,2-c]quinoline analogues can abolish the TNF-α induced phosphorylation and degradation of IκBα[3]. This action effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes, including TNF-α and IL-6, thus dampening the inflammatory response.

DOT Diagram: Pyrano-quinolone Inhibition of the NF-κB Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Degradation Degradation IκBα->Degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Pyrano-quinolone Pyrano-quinolone Pyrano-quinolone->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB_nuc->Gene_Expression induces

Caption: Pyrano-quinolone compounds inhibit the NF-κB pathway by preventing IκBα degradation.

2. Potential Modulation of the MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of inflammatory responses. While direct evidence for the modulation of MAPK pathways by pyrano-quinolones is still emerging, related heterocyclic compounds, such as 2-pyrone derivatives, have been shown to be associated with the activation of the MAPK pathway[4]. This suggests that pyrano-quinolones may also exert their anti-inflammatory effects through interaction with MAPK signaling, a hypothesis that warrants further investigation.

DOT Diagram: Potential Interaction with the MAPK Pathway

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyrano-quinolone Pyrano-quinolone (Hypothesized) Pyrano-quinolone->MAPK potential inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway by pyrano-quinolone compounds.

Inhibition of Pro-inflammatory Enzymes

Pyrano-quinolone compounds may also exert their anti-inflammatory effects by directly inhibiting enzymes responsible for the synthesis of inflammatory mediators.

1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

The COX and LOX enzymes are central to the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. While specific data for pyrano-quinolones is an active area of research, related quinoline derivatives have been explored as COX inhibitors. The pyran moiety has also been incorporated into compounds designed as selective COX-2 inhibitors. This suggests that the pyrano-quinolone scaffold could be a promising candidate for developing dual COX/LOX inhibitors or selective COX-2 inhibitors, which would offer a more targeted anti-inflammatory approach with a potentially better safety profile.

Application Protocols for Evaluating Pyrano-quinolone Compounds

The following protocols provide a framework for the systematic evaluation of the anti-inflammatory properties of novel pyrano-quinolone compounds.

In Vitro Assays

1. Cell Viability Assay (MTT Assay):

  • Rationale: It is crucial to determine the non-toxic concentration range of the test compounds before assessing their anti-inflammatory activity.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrano-quinolone compound (e.g., 0.1 to 100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Rationale: To assess the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 24-well plate and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of the pyrano-quinolone compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Rationale: To measure the effect of the compounds on the secretion of key pro-inflammatory cytokines such as TNF-α and IL-6.

  • Protocol:

    • Follow steps 1-4 of the NO production assay.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Compound Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
Pyrano-quinolone A125.3 ± 3.118.9 ± 2.5
1068.7 ± 5.455.2 ± 4.8
5089.1 ± 4.278.6 ± 6.1
Dexamethasone (Control)1092.5 ± 3.885.3 ± 4.5
Table 1: Representative data for the inhibition of TNF-α and IL-6 by a hypothetical pyrano-quinolone compound in LPS-stimulated RAW 264.7 macrophages.

4. COX and 5-LOX Enzyme Inhibition Assays:

  • Rationale: To directly assess the inhibitory activity of the compounds on COX and LOX enzymes.

  • Protocol:

    • Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.

    • Perform the assays according to the manufacturer's protocols, which typically involve measuring the production of prostaglandins or leukotrienes in the presence of the test compound.

    • Calculate the IC50 values for each enzyme.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM)
Pyrano-quinolone B>1008.215.7
Pyrano-quinolone C55.42.55.1
Celecoxib (Control)15.20.05-
Zileuton (Control)--0.5
Table 2: Representative IC50 values for the inhibition of COX and 5-LOX enzymes by hypothetical pyrano-quinolone compounds.

5. Western Blot Analysis of NF-κB and MAPK Pathways:

  • Rationale: To investigate the molecular mechanism by analyzing the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Treat RAW 264.7 cells with the pyrano-quinolone compound and/or LPS for the appropriate time.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

DOT Diagram: Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Treatment (Pyrano-quinolone +/- LPS) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-p65) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis & Quantification H->I

Caption: A streamlined workflow for Western blot analysis of signaling proteins.

In Vivo Model

Carrageenan-Induced Paw Edema in Rats:

  • Rationale: A widely used and reliable acute inflammation model to assess the in vivo anti-inflammatory activity of novel compounds.

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Divide the animals into groups (e.g., vehicle control, positive control (Indomethacin), and different doses of the pyrano-quinolone compound).

    • Administer the test compounds orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Pyrano-quinolone A250.58 ± 0.0631.8
500.41 ± 0.0551.8
1000.35 ± 0.0458.8
Table 3: Representative data for the in vivo anti-inflammatory effect of a hypothetical pyrano-quinolone compound in the carrageenan-induced paw edema model.

Conclusion and Future Directions

Pyrano-quinolone compounds represent a promising class of molecules for the development of new anti-inflammatory therapies. Their ability to modulate key inflammatory pathways, particularly the NF-κB pathway, and their potential to inhibit pro-inflammatory enzymes like COX and LOX, make them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the anti-inflammatory properties of novel pyrano-quinolone derivatives and to elucidate their mechanisms of action. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as comprehensive preclinical studies to assess their safety and efficacy in various models of inflammatory diseases.

References

  • Upadhyay, K. D., Dodia, N. M., Khunt, R. C., Chaniara, R. S., & Shah, A. K. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(3), 283–288. [Link]

  • Upadhyay, K. D., et al. (2019). Evaluation and in vivo efficacy study of pyrano[3,2-c]quinoline analogues as TNF-α inhibitors. Chemical Biology & Drug Design, 94(3), 1666-1678. [Link]

  • Upadhyay, K. D., et al. (2019). Evaluation and in vivo efficacy study of pyrano[3,2-c]quinoline analogues as TNF-α inhibitors. ResearchGate. [Link]

  • Saeed, A. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Abdel-Wahab, B. F., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules, 27(9), 2978. [Link]

  • Hassan, A. S., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 145, 107279. [Link]

  • Peršuri, A., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3249. [Link]

  • Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0297398. [Link]

  • Yoon, J. S., et al. (2012). Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways. Journal of Cancer Research and Clinical Oncology, 138(9), 1517-1528. [Link]

  • Georgiou, G. K., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4388–4411. [Link]

  • Rahman, M. A., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. International Journal of Molecular Sciences, 22(16), 8537. [Link]

  • Suthar, S. K., et al. (2013). Novel quinolone substituted thiazolidin-4-ones as anti-inflammatory, anticancer agents: Design, synthesis and biological screening. European Journal of Medicinal Chemistry, 63, 589-602. [Link]

  • Abdel-Gawad, N. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623. [Link]

  • Pal, P. P., et al. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. International Immunopharmacology, 119, 109940. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Journal of the Indian Chemical Society, 101(3), 101314. [Link]

Sources

Application Notes & Protocols for the Evaluation of Pyrano[3,2-f]quinolines as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting a Critical Node in Cancer Proliferation

DNA topoisomerase II (Topo II) is an essential enzyme that governs the topology of DNA, playing a pivotal role in processes such as DNA replication, transcription, and chromosome segregation.[1] This enzyme functions by creating transient, ATP-dependent double-strand breaks (DSBs) in one DNA duplex to allow another to pass through, before resealing the break.[2] Due to their heightened dependence on this machinery to manage topological stress during rapid cell division, cancer cells are particularly vulnerable to agents that disrupt Topo II function. Consequently, this enzyme has become a cornerstone target in modern cancer chemotherapy.[3]

Inhibitors of Topo II, often referred to as "poisons," do not block the enzyme's catalytic activity outright. Instead, they stabilize a key reaction intermediate known as the "cleavable complex," where the enzyme is covalently linked to the 5'-termini of the cleaved DNA.[1][4] The persistence of these complexes leads to an accumulation of permanent DSBs, which obstructs DNA replication and ultimately triggers apoptotic cell death.[4]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Fused heterocyclic systems, such as pyranoquinolines, have demonstrated a wide array of biological activities, including anticancer properties.[5][6] Specifically, the pyrano[3,2-f]quinoline skeleton presents a unique three-dimensional architecture that is ripe for exploration as a novel pharmacophore for Topoisomerase II inhibition.[7] This document provides a detailed guide to the experimental evaluation of this promising compound class, from enzymatic inhibition to cellular cytotoxicity.

The Mechanism: Stabilizing the Cleavable Complex

The catalytic cycle of Topoisomerase II is a multi-step process. Pyrano[3,2-f]quinolines, acting as Topo II poisons, are hypothesized to interfere with the re-ligation step. By binding to the enzyme-DNA complex, they prevent the resealing of the double-strand break, effectively trapping the enzyme on the DNA. This transforms a transient catalytic intermediate into a durable DNA lesion, which is highly cytotoxic to proliferating cells.

TopoII_Inhibition cluster_cycle Standard Topo II Catalytic Cycle cluster_inhibition Inhibition Pathway DNA_Binding 1. Topo II Binds to DNA Duplex Cleavage 2. ATP-Dependent Double-Strand Cleavage DNA_Binding->Cleavage Passage 3. Second DNA Duplex Passes Through Break Cleavage->Passage Cleavable_Complex Cleavable Complex (Topo II + Cleaved DNA) Cleavage->Cleavable_Complex Intermediate Formation Religation 4. DNA Religation and Enzyme Release Passage->Religation Religation->DNA_Binding Inhibitor Pyrano[3,2-f]quinoline (Inhibitor) Inhibitor->Cleavable_Complex Stabilizes Cleavable_Complex->Religation Blocked by Inhibitor Apoptosis DNA Damage & Apoptosis Cleavable_Complex->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by pyrano[3,2-f]quinolines.

Protocol 1: Human Topoisomerase II Decatenation Assay

This biochemical assay is the primary method for confirming direct inhibition of Topo II. It leverages the enzyme's unique ability to resolve interlinked rings of kinetoplast DNA (kDNA) into open circular minicircles. Inhibition is measured by a reduction in the release of these minicircles.

Causality and Experimental Rationale
  • Substrate Choice (kDNA): Kinetoplast DNA, isolated from Crithidia fasciculata, is a massive network of thousands of interlocked DNA minicircles.[8] It is an ideal substrate because only Topo II, not Topoisomerase I, can perform the decatenation reaction, ensuring assay specificity.[9]

  • Energy Source (ATP): The strand-passage mechanism of human Topo II is an active process that requires ATP hydrolysis. Its inclusion is mandatory for enzymatic activity.[10][11]

  • Detection Method (Agarose Gel Electrophoresis): The large kDNA network is unable to migrate into an agarose gel, remaining in the loading well. In contrast, the decatenated minicircles are small and readily migrate. This size-based separation provides a clear and unambiguous visual readout of enzyme activity.[8][10]

Materials
  • Human Topoisomerase IIα (e.g., Inspiralis, TopoGEN)

  • Kinetoplast DNA (kDNA) substrate

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[8]

  • 30x ATP solution (30 mM)

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)

  • Test Compounds: Pyrano[3,2-f]quinolines dissolved in 100% DMSO.

  • Positive Control: Etoposide or Doxorubicin.

  • 5x Stop Buffer/Loading Dye (e.g., 20% sucrose, 50 mM EDTA, 0.25 mg/mL Bromophenol Blue)[8]

  • Agarose (electrophoresis grade)

  • 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Nuclease-free water

Step-by-Step Methodology
  • Preparation: On ice, prepare a master mix for the required number of reactions. For a single 30 µL reaction, combine the following:

    • 3 µL of 10x Assay Buffer

    • 1 µL of 30x ATP

    • 2 µL of kDNA (e.g., at 100 ng/µL)

    • 22 µL of nuclease-free water

  • Compound Addition: Aliquot 28 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test pyrano[3,2-f]quinoline (at 30x the final desired concentration) or control to each respective tube.

    • Negative Control: Add 1 µL of DMSO.

    • Positive Control: Add 1 µL of Etoposide (e.g., for a final concentration of 100 µM).

    • No Enzyme Control: Add 1 µL of DMSO.

  • Enzyme Titration (Self-Validation): Before screening, it is critical to determine the minimal amount of enzyme needed for complete decatenation. This ensures that any observed inhibition is not an artifact of insufficient enzyme activity. Perform a serial dilution of the Topo II enzyme in Dilution Buffer and run the assay to identify the optimal unit concentration (typically 1-2 units per reaction).

  • Reaction Initiation: Add 1 µL of diluted Human Topo IIα to all tubes except the "No Enzyme Control". For this control, add 1 µL of Enzyme Dilution Buffer. Mix gently by flicking the tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[11]

  • Termination: Stop the reaction by adding 6 µL of 5x Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load 20 µL of each reaction mixture into the wells of a 1% agarose gel prepared with 1x TAE or TBE buffer.[8] Run the gel at 80-100V for 1-1.5 hours, or until the dye front has migrated approximately two-thirds of the way down the gel.[8][10]

  • Visualization: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 15-20 minutes, followed by destaining in water for 10 minutes.[10] Visualize the DNA bands using a UV transilluminator and document the results.

Expected Results & Interpretation
  • No Enzyme Control: A single band in the well (catenated kDNA).

  • Negative Control (DMSO): No band in the well; a strong band in the gel corresponding to decatenated minicircles.

  • Positive Control (Etoposide): A dose-dependent decrease in the intensity of the decatenated minicircle band, with a corresponding increase in the kDNA band in the well.

  • Test Compounds: Active pyrano[3,2-f]quinolines will mirror the positive control, showing inhibition of minicircle release.

TopoII_Workflow cluster_prep Reaction Setup (On Ice) cluster_reaction Enzymatic Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, ATP, kDNA, H₂O) Aliquot Aliquot Mix into Tubes MasterMix->Aliquot AddCmpd Add Test Compound, DMSO, or Etoposide Aliquot->AddCmpd AddEnzyme Initiate with Topo II Enzyme AddCmpd->AddEnzyme Incubate Incubate at 37°C for 30 min AddEnzyme->Incubate Stop Terminate with Stop/Loading Buffer Incubate->Stop Gel 1% Agarose Gel Electrophoresis Stop->Gel Visualize Stain & Visualize (UV Transilluminator) Gel->Visualize Analyze Quantify Inhibition (IC₅₀ Determination) Visualize->Analyze

Caption: Experimental workflow for the Topo II decatenation assay.

Data Presentation: Quantitative Analysis

The inhibitory activity is quantified by measuring the band intensity of the decatenated DNA. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound IDR1 GroupR2 GroupTopo II IC₅₀ (µM)
PQ-1 (Lead)-H-OCH₃7.5
PQ-2-Cl-OCH₃3.2
PQ-3-H-OH15.8
PQ-4-Cl-OH6.1
EtoposideN/AN/A5.0

Table 1: Hypothetical Topo II inhibitory activity for a series of pyrano[3,2-f]quinoline analogs.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

After confirming enzymatic inhibition, the next crucial step is to assess whether the compounds can kill cancer cells. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.

Causality and Experimental Rationale
  • Principle: The assay relies on the ability of mitochondrial reductase enzymes, present only in metabolically active, living cells, to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12]

  • Solubilization: The formazan product is insoluble in aqueous media and must be dissolved using a solvent like DMSO to allow for spectrophotometric quantification.[12] The amount of purple color produced is directly proportional to the number of viable cells.

Materials
  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrano[3,2-f]quinoline compounds and controls in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition: After the incubation period, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Analysis

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The Growth Inhibition 50 (GI₅₀) or IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Compound IDA549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
PQ-112.115.3
PQ-24.56.8
PQ-325.031.2
PQ-49.811.5
Doxorubicin0.81.1

Table 2: Hypothetical cytotoxicity data for pyrano[3,2-f]quinoline analogs against human cancer cell lines.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of pyrano[3,2-f]quinolines as a novel class of Topoisomerase II inhibitors. A successful screening campaign will identify compounds that not only inhibit the enzyme in a biochemical assay but also translate this activity into potent cytotoxicity against cancer cells.

Compounds demonstrating strong activity in both assays (e.g., PQ-2 in the hypothetical data) become lead candidates for further investigation. Subsequent steps in the drug discovery process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and drug-like properties.

  • Mechanism of Action Studies: Confirming on-target activity in cells, for example, by detecting the formation of the cleavable complex (e.g., via ICE assay) or observing downstream markers of DNA damage.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

The pyrano[3,2-f]quinoline scaffold holds significant promise. Through systematic and rigorous application of these protocols, researchers can effectively probe its potential and pave the way for a new generation of anticancer therapeutics.

References

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing.
  • Aly, A. A., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. [Link]

  • Inspiralis. (n.d.).
  • Baguley, B. C., & Ferguson, L. R. (2013). Mechanisms regulating resistance to inhibitors of topoisomerase II. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • Majumdar, K. C., et al. (2013). Synthesis of novel pyrano[3,2-f]quinoline, phenanthroline derivatives and studies of their interactions with proteins: an application in mammalian cell imaging. European Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • TopoGEN, Inc. (n.d.). Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. TopoGEN.
  • Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. [Link]

  • Kumar, V., et al. (2020). Pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles: A three-component synthesis and AChE inhibitory studies. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Youssif, B. G. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Topoisomerase II mechanism of action. ResearchGate. [Link]

  • TopoGEN, Inc. (n.d.). Manual for Topoisomerase II Assay Kit. TopoGEN.
  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]

  • Lee, H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo.
  • ProFoldin. (n.d.).
  • Correia, S., et al. (2015). Type II topoisomerases--inhibitors, repair mechanisms and mutations. Current Medicinal Chemistry. [Link]

  • Animated biology with Arpan. (2022, May 21). How Topoisomerase works? | Animated biology [Video]. YouTube. [Link]

  • Bakherad, M., et al. (2021). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules. [Link]

  • Inspiralis. (n.d.).
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

Sources

Application Notes and Protocols for Docking Studies of Pyrano-Quinolones with Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrano-Quinolones

Pyrano-quinolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold, a fusion of pyran and quinolone rings, serves as a versatile pharmacophore for the development of novel therapeutic agents.[2][3] Extensive research has demonstrated their potential as anticancer, antimicrobial, and antiviral agents.[3][4][5] The mechanism of action for these compounds often involves their interaction with specific biological macromolecules, making them prime candidates for investigation using computational methods like molecular docking.[3][4]

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein or nucleic acid.[6] This computational approach is instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and screening large libraries of compounds for potential drug candidates.[6]

This comprehensive guide provides detailed application notes and protocols for conducting molecular docking studies of pyrano-quinolone derivatives against their key biological targets. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research in this promising area.

I. Biological Targets of Pyrano-Quinolones: A Mechanistic Overview

The therapeutic effects of pyrano-quinolones are attributed to their ability to modulate the function of critical biological targets. Understanding these targets is paramount for designing meaningful docking studies.

Anticancer Activity: Targeting Topoisomerases

A primary mechanism of the anticancer activity of many pyrano-quinolone derivatives is the inhibition of topoisomerases, particularly topoisomerase II (Topo II).[3][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase-DNA cleavage complex, pyrano-quinolones can lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.[7][9]

  • Key Interacting Residues: Docking studies have shown that pyrano-quinolones can intercalate into the DNA-topoisomerase complex, forming π-π stacking interactions with the DNA bases.[3] Additionally, hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's binding pocket, such as Asn520, Glu522, Arg503, Gly504, Lys505, and Ile506, contribute to the stability of the complex.[3]

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of pyrano-quinolones is primarily due to their inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication and are distinct from their human counterparts, providing a degree of selective toxicity.[10] Inhibition of these enzymes leads to the fragmentation of bacterial chromosomes and ultimately cell death.[7]

  • Key Interacting Residues: The interaction of quinolones with DNA gyrase often involves a water-metal ion bridge.[11] Key residues in the quinolone resistance-determining region (QRDR) of the GyrA subunit, such as Ser83 and Asp87, are frequently involved in hydrogen bonding with the quinolone molecule.[10][12]

Antiviral Activity: Targeting Viral Proteases

Certain pyrano-quinolone derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[5] One of the key targets for anti-HIV therapy is the HIV protease, an enzyme essential for the maturation of the virus. By inhibiting this protease, pyrano-quinolones can prevent the production of infectious viral particles.[4]

II. Molecular Docking Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing a molecular docking study of a pyrano-quinolone derivative against a biological target using AutoDock Vina, a widely used and validated docking program.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., Topo II from PDB) Ligand 2. Ligand Preparation (Pyrano-quinolone) Protein 3. Protein Preparation Grid 4. Grid Box Generation Protein->Grid Dock 5. Running the Docking (AutoDock Vina) Results 6. Analysis of Results Dock->Results Validation 7. Validation binding_interactions cluster_ligand Pyrano-Quinolone cluster_protein Topoisomerase II Active Site Ligand Pyrano-Quinolone Asn520 Asn520 Ligand->Asn520 H-bond Glu522 Glu522 Ligand->Glu522 Electrostatic Arg503 Arg503 Ligand->Arg503 Hydrophobic dG13 dG13 Ligand->dG13 π-π Stacking Asn778 Asn778 Ligand->Asn778 H-bond

Sources

Illuminating the Cellular Landscape: A Guide to Cell Imaging with Pyrano[3,2-f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrano[3,2-f]quinolines in Cellular Imaging

In the dynamic field of cellular biology, the ability to visualize and track subcellular components and processes in real-time is paramount. Fluorescence microscopy, a cornerstone of modern biological research, relies on the development of novel fluorophores with superior photophysical properties.[1] Among the diverse classes of fluorescent probes, quinoline-based derivatives have garnered significant attention due to their inherent spectroscopic characteristics and amenability to chemical modification.[2] This guide focuses on a promising, yet relatively unexplored, subclass: pyrano[3,2-f]quinoline derivatives.

The fused heterocyclic structure of pyrano[3,2-f]quinolines provides a rigid and planar scaffold, which often translates to favorable photophysical properties such as high quantum yields and large Stokes shifts. These characteristics are highly desirable for fluorescence imaging, as they contribute to brighter signals and reduced spectral crosstalk, respectively.[3] While the broader family of pyrano-fused heterocycles has shown applications ranging from anticancer agents to materials science, the specific utility of the [3,2-f] isomer in cell imaging is an emerging area of interest.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of pyrano[3,2-f]quinoline derivatives for cell imaging applications. We will delve into the synthesis and photophysical properties of these compounds, provide detailed protocols for their application in live and fixed cell imaging, and discuss the underlying principles that govern their use.

Core Principles and Rationale

The application of any new fluorescent probe in a biological system is underpinned by a thorough understanding of its chemical and physical properties. For pyrano[3,2-f]quinoline derivatives, several key attributes make them attractive candidates for cell imaging:

  • Structural Rigidity and Planarity: The fused ring system of the pyrano[3,2-f]quinoline core minimizes non-radiative decay pathways, leading to enhanced fluorescence quantum yields.

  • Large Stokes Shift: A significant separation between the excitation and emission maxima is a characteristic of many pyrano-fused heterocycles.[3] This property is crucial for minimizing self-quenching and bleed-through in multicolor imaging experiments.

  • Tunable Photophysical Properties: The quinoline and pyran rings can be functionalized at various positions, allowing for the fine-tuning of absorption and emission wavelengths, as well as other properties like solubility and cell permeability.[6]

  • Potential for Targeted Imaging: The quinoline moiety is a known pharmacophore and can interact with biological macromolecules.[2] This suggests that pyrano[3,2-f]quinoline derivatives can be designed to target specific subcellular compartments or proteins.

Synthesis of Pyrano[3,2-f]quinoline Derivatives

The synthesis of pyrano[3,2-f]quinolines can be achieved through various organic chemistry methodologies. One effective approach involves a multi-step synthesis starting from readily available precursors. A representative synthetic pathway is the acid-mediated cyclization of an appropriately substituted chromen-2-one derivative.[6]

cluster_synthesis Representative Synthesis of a Pyrano[3,2-f]quinoline Derivative Start 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one Reaction 6-'endo-trig' Michael type ring closure Start->Reaction Substrate Reagent HCl (acid catalyst) Reagent->Reaction Mediates Product Pyrano[3,2-f]quinoline derivative Reaction->Product Yields

Caption: A simplified workflow for the synthesis of a pyrano[3,2-f]quinoline derivative.

This method is advantageous due to its simplicity, cost-effectiveness, and the ability to generate a diverse range of substituted quinoline derivatives from accessible starting materials.[6] The specific substituents on the starting materials can be varied to modulate the photophysical and biological properties of the final products.

Photophysical Properties of Pyrano-fused Quinolines

The photophysical characteristics of a fluorescent probe are critical determinants of its utility in imaging experiments. While extensive data for a wide range of pyrano[3,2-f]quinoline derivatives are still emerging, studies on the closely related pyrano[3,2-f]indole scaffold provide valuable insights into their expected properties.[3]

Compound ClassRepresentative DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Pyrano[3,2-f]indoleDerivative 7a~330~500~1700.14[3]
Pyrano[2,3-g]indoleDerivative 8a~330~500~1700.58[3]

Data for pyrano[3,2-f]indole and its isomer are presented as a proxy for the expected properties of pyrano[3,2-f]quinoline derivatives due to their structural similarity.

The large Stokes shifts and moderate to high quantum yields observed in these related compounds underscore the potential of the pyrano-fused heterocyclic system for developing bright and effective fluorescent probes.[3]

Application Notes: Cell Imaging with Pyrano[3,2-f]quinoline Derivatives

Pyrano[3,2-f]quinoline derivatives have been successfully employed as fluorescent stains in mammalian cells, demonstrating their cell permeability and ability to visualize cellular structures.[6] The staining pattern observed in these studies suggests an interaction with intracellular proteins, making them valuable tools for general cell morphology and potentially for tracking protein-rich compartments.[6]

Key Considerations for Application
  • Probe Selection: The choice of a specific pyrano[3,2-f]quinoline derivative will depend on the available excitation sources and emission filters of the microscope system, as well as the desired spectral properties for multicolor imaging.

  • Cytotoxicity: As with any exogenous compound, it is crucial to assess the cytotoxicity of the pyrano[3,2-f]quinoline derivative on the cell line of interest to ensure that the observed cellular morphology is not an artifact of toxicity. An MTT assay or similar viability assay is recommended.

  • Live vs. Fixed Cell Imaging: These probes have been shown to be effective in fixed cells.[6] Their utility in live-cell imaging will depend on their specific chemical structure, potential for phototoxicity, and the dynamics of the biological process being investigated.

Experimental Protocols

The following protocols provide a starting point for utilizing pyrano[3,2-f]quinoline derivatives in cell imaging. Optimization of probe concentration, incubation times, and washing steps may be necessary for different cell types and specific derivatives.

Protocol 1: General Cell Staining of Adherent Cells (e.g., HeLa)

This protocol is adapted from the reported use of pyrano[3,2-f]quinoline derivatives for staining cultured HeLa cells.[6]

Materials:

  • Pyrano[3,2-f]quinoline derivative stock solution (e.g., 1 mM in DMSO)

  • Adherent cells (e.g., HeLa) cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 60-70%).

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells gently with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular proteins is desired, incubate the fixed cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of the pyrano[3,2-f]quinoline derivative in PBS. A starting concentration of 1-10 µM is recommended, but this should be optimized.

    • Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS to remove unbound probe and reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope with the appropriate filter sets for the specific pyrano[3,2-f]quinoline derivative.

cluster_protocol General Cell Staining Workflow Start Culture Cells Fix Fix Cells Start->Fix Permeabilize Permeabilize (Optional) Fix->Permeabilize Stain Incubate with Probe Permeabilize->Stain Wash Wash to Remove Excess Probe Stain->Wash Image Image with Fluorescence Microscope Wash->Image

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Pharmacokinetic Landscape of Next-Generation Quinolones

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades. The development of novel quinolone derivatives continues to be a critical strategy in combating the rise of antibiotic resistance. These new chemical entities, often featuring modifications to the core bicyclic structure, are designed to enhance antibacterial spectrum, improve potency against resistant strains, and optimize safety profiles.[1][2] However, these structural alterations invariably impact the pharmacokinetic (PK) properties of the drug—its absorption, distribution, metabolism, and excretion (ADME). Understanding these PK characteristics is paramount for predicting a drug's efficacy and safety in vivo.

This guide provides a comprehensive overview and detailed protocols for the essential in vitro and in vivo assays used to characterize the pharmacokinetics of novel quinolone derivatives. As a senior application scientist, the emphasis here is not just on the procedural steps but on the underlying scientific rationale, potential challenges, and the interpretation of data in the context of drug development. We will explore how the unique physicochemical properties of new quinolones can influence experimental outcomes and discuss necessary considerations for robust and reliable data generation.

I. Foundational Concepts: Structure-Pharmacokinetic Relationships in Quinolones

The pharmacokinetic behavior of a quinolone is intrinsically linked to its chemical structure. Modifications at various positions on the quinolone ring system can profoundly alter its ADME profile.[1][3] For instance, substituents can influence lipophilicity, which in turn affects membrane permeability and volume of distribution.[4] Understanding these relationships allows researchers to anticipate a compound's likely pharmacokinetic behavior and tailor their experimental approach accordingly.

A notable example among novel quinolones is delafloxacin , an anionic fluoroquinolone. Unlike the zwitterionic nature of many other fluoroquinolones, delafloxacin's unique chemical structure renders it a weak acid.[5] This property leads to increased potency in acidic environments, such as those found at sites of infection.[5][6] This anionic nature may also influence its interaction with biological membranes and transporters, a key consideration for the assays described below.[7]

II. Bioanalytical Method Development: Quantifying Novel Quinolones in Biological Matrices

A prerequisite for any pharmacokinetic study is a robust and validated bioanalytical method to accurately quantify the drug in biological fluids like plasma, urine, and tissue homogenates. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[8][9]

Application Note: UPLC-MS/MS Method for Delafloxacin in Plasma

This section outlines a typical UPLC-MS/MS method for the quantification of delafloxacin in rat plasma, adapted from published literature.[8]

Principle: Plasma samples are first deproteinized to remove interfering macromolecules. The supernatant containing the drug is then injected into the UPLC-MS/MS system. The drug is separated from other components on a C18 column and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • UPLC BEH C18 column (e.g., 50 × 2.1 mm, 1.7 µm)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Delafloxacin reference standard

  • Internal Standard (IS), e.g., Rivaroxaban

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of delafloxacin and the IS in a suitable solvent (e.g., DMSO).

    • Prepare a series of working standard solutions by serially diluting the stock solution for the calibration curve and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • UPLC-MS/MS Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • MRM Transitions:

        • Delafloxacin: e.g., 441.14 > 379.09

        • Rivaroxaban (IS): e.g., 436.89 > 144.87

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

    • The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Expert Insight: The choice of internal standard is critical. It should be a compound with similar physicochemical properties and extraction recovery to the analyte but with a different mass to avoid interference. Protein precipitation is a quick and effective sample preparation technique, but for some complex matrices, more rigorous methods like liquid-liquid extraction or solid-phase extraction may be necessary to minimize matrix effects.[10]

III. In Vitro ADME Assays: Predicting In Vivo Behavior

In vitro ADME assays are indispensable tools in early drug discovery for screening compounds and identifying potential pharmacokinetic liabilities.

A. Intestinal Permeability: The Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key drug transporters.[1][6] This makes it an excellent in vitro model for predicting intestinal drug absorption.

Causality Behind Experimental Choices:

  • Bidirectional Transport: Measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is crucial. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12] This is a critical piece of information, as high efflux can limit oral bioavailability.

  • pH Considerations: The pH of the transport buffer can be adjusted to mimic different sections of the gastrointestinal tract (e.g., pH 6.5 for the apical side to represent the duodenum). This is particularly relevant for compounds like delafloxacin, whose charge state and solubility are pH-dependent.[1]

  • Use of Inhibitors: Including known inhibitors of specific transporters (e.g., verapamil for P-gp) can help to identify the specific efflux transporter involved.[3]

Experimental Workflow for Caco-2 Permeability Assay

G cluster_0 Cell Culture Phase cluster_1 Assay Phase seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (media change every 2-3 days) seed->culture differentiate Cells differentiate into a polarized monolayer culture->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer wash Wash monolayer with pre-warmed transport buffer teer->wash add_compound Add test compound to apical (A) or basolateral (B) side wash->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate sample Collect samples from receiver compartment incubate->sample analyze Analyze samples by UPLC-MS/MS sample->analyze

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².

    • Culture for 21-25 days in a humidified incubator at 37°C and 5% CO₂, changing the media every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range, indicating a confluent and tight monolayer.

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For A-B permeability, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B-A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[3]

    • At the end of the incubation, collect samples from the receiver and donor compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of the compound in the samples using a validated UPLC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) .

Self-Validation and Controls:

  • Low Permeability Control: Atenolol (paracellular transport).

  • High Permeability Control: Propranolol (transcellular transport).

  • Efflux Substrate Control: Digoxin or Talinolol (P-gp substrates).

  • Monolayer Integrity Marker: Lucifer Yellow can be added to the donor compartment, and its low passage to the receiver compartment confirms the integrity of the tight junctions throughout the experiment.

B. Metabolic Stability: The Liver Microsome Assay

The liver is the primary site of drug metabolism, and liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are a cost-effective tool for assessing metabolic stability.[13][14]

Causality Behind Experimental Choices:

  • Cofactor Requirement: The activity of CYPs is dependent on the cofactor NADPH. The assay is run in the presence of an NADPH-regenerating system to ensure sustained enzyme activity. A control incubation without NADPH is essential to distinguish between enzymatic degradation and chemical instability.

  • Protein Concentration and Incubation Time: These parameters are optimized to ensure that the depletion of the compound is measurable over the time course of the experiment. For rapidly metabolized compounds, lower protein concentrations or shorter incubation times may be necessary.

  • Species Comparison: Using liver microsomes from different species (e.g., human, rat, dog) is crucial for understanding interspecies differences in metabolism, which is vital for extrapolating preclinical data to humans.

Experimental Workflow for Metabolic Stability Assay

G prepare_reagents Prepare microsome suspension and NADPH regenerating system pre_incubate Pre-incubate microsomes at 37°C prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding test compound (e.g., 1 µM) pre_incubate->initiate_reaction time_points Incubate at 37°C and collect aliquots at time points (0, 5, 15, 30, 45 min) initiate_reaction->time_points stop_reaction Stop reaction in aliquots with cold ACN + IS time_points->stop_reaction process_samples Centrifuge to pellet protein stop_reaction->process_samples analyze Analyze supernatant by UPLC-MS/MS process_samples->analyze

Caption: Liver Microsomal Stability Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a liver microsome suspension in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the microsome suspension at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by UPLC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein) .

Self-Validation and Controls:

  • Positive Controls: Use compounds with known metabolic fates, such as a rapidly cleared compound (e.g., Verapamil) and a slowly cleared compound (e.g., Diazepam), to validate the assay performance.[13]

  • Negative Control: A control incubation without the NADPH regenerating system is crucial to assess non-enzymatic degradation.

C. Plasma Protein Binding: The Equilibrium Dialysis Method

The extent to which a drug binds to plasma proteins (like albumin and alpha-1-acid glycoprotein) determines the concentration of free, unbound drug available to exert its pharmacological effect.[15] Equilibrium dialysis is considered the gold standard for determining plasma protein binding.

Causality Behind Experimental Choices:

  • Semi-permeable Membrane: A membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) is used that allows the small molecule drug to pass through but retains the large plasma proteins.[16]

  • Equilibrium: The incubation is carried out until the concentration of the unbound drug is equal on both sides of the membrane. The time to reach equilibrium must be determined experimentally for the specific apparatus and conditions.

  • Matrix Matching: When analyzing the samples by LC-MS/MS, it is critical to match the matrix of the samples from the buffer and plasma chambers to avoid differential matrix effects that could skew the results.

Experimental Workflow for Equilibrium Dialysis

G prepare_device Assemble equilibrium dialysis device with membrane add_samples Add plasma spiked with test compound to one chamber and buffer to the other prepare_device->add_samples incubate Incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours) add_samples->incubate collect_aliquots Collect aliquots from both plasma and buffer chambers incubate->collect_aliquots matrix_match Matrix-match aliquots (add buffer to plasma sample, add blank plasma to buffer sample) collect_aliquots->matrix_match process_samples Precipitate proteins with ACN + IS and centrifuge matrix_match->process_samples analyze Analyze supernatants by UPLC-MS/MS process_samples->analyze

Caption: Plasma Protein Binding by Equilibrium Dialysis Workflow.

Detailed Protocol:

  • Device Preparation:

    • Hydrate the dialysis membranes according to the manufacturer's instructions.

    • Assemble the equilibrium dialysis apparatus (e.g., a 96-well RED device).

  • Incubation:

    • Add plasma spiked with the test compound (e.g., 1 µM) to the donor chamber.

    • Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the receiver chamber.

    • Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for a pre-determined time to reach equilibrium (typically 4-6 hours).[15]

  • Sampling and Processing:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples. For the aliquot from the buffer chamber, add an equivalent volume of blank plasma. For the aliquot from the plasma chamber, add an equivalent volume of buffer.

    • Perform protein precipitation by adding cold acetonitrile with an internal standard.

    • Centrifuge and collect the supernatant for analysis.

  • Analysis and Calculation:

    • Quantify the drug concentration in both chambers using a validated UPLC-MS/MS method.

    • Calculate the fraction unbound (fu): fu = Concentration in buffer chamber / Concentration in plasma chamber .

    • Calculate the percentage bound: % Bound = (1 - fu) * 100 .

Self-Validation and Controls:

  • Control Compounds: Include compounds with known high (e.g., Warfarin) and low (e.g., Metoprolol) plasma protein binding to verify the assay's performance.

  • Troubleshooting: Potential issues include membrane leakage (checked by testing for protein in the buffer chamber) and non-specific binding of the compound to the device. Using devices made of low-binding materials can mitigate the latter.[5]

IV. In Vivo Pharmacokinetic Studies: The Rodent Model

While in vitro assays provide valuable predictive data, in vivo studies are essential to understand the complete pharmacokinetic profile of a drug in a living system. Rodent models (mice or rats) are commonly used in early-stage drug development.

Causality Behind Experimental Choices:

  • Route of Administration: The route (e.g., intravenous bolus, intravenous infusion, oral gavage) is chosen based on the intended clinical use of the drug. An IV administration is necessary to determine parameters like clearance and volume of distribution, and to calculate absolute oral bioavailability.

  • Sampling Schedule: Blood samples are collected at multiple time points to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A typical schedule might include samples at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[17]

  • Animal Numbers and Sampling Techniques: Using serial blood sampling techniques (e.g., from the tail vein or submandibular vein) allows for the collection of a full PK profile from a single animal, which reduces biological variability and the number of animals required.[2][18]

Experimental Workflow for a Rodent PK Study

G acclimatize Acclimatize animals to study conditions dose Administer novel quinolone derivative (IV or PO) acclimatize->dose collect_blood Collect serial blood samples at pre-defined time points dose->collect_blood process_blood Process blood to obtain plasma (centrifugation) collect_blood->process_blood store_samples Store plasma samples at -80°C until analysis process_blood->store_samples analyze Quantify drug concentration in plasma by UPLC-MS/MS store_samples->analyze pk_analysis Perform non-compartmental pharmacokinetic analysis analyze->pk_analysis

Caption: In Vivo Rodent Pharmacokinetic Study Workflow.

Detailed Protocol:

  • Animal Preparation and Dosing:

    • Use adult male or female rats (e.g., Sprague-Dawley) or mice. Acclimatize the animals for at least 3 days before the study.

    • Fast the animals overnight before oral dosing.

    • Administer the drug formulation at the desired dose via the chosen route (e.g., oral gavage for PO, tail vein injection for IV).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) at pre-determined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Common sampling sites include the tail vein, saphenous vein, or submandibular vein.[19]

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store frozen at -80°C until analysis.

  • Sample Analysis and PK Calculation:

    • Analyze the plasma samples using a validated UPLC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve; represents total drug exposure.
Elimination half-life; the time it takes for the plasma concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute oral bioavailability; the fraction of the orally administered dose that reaches systemic circulation.

V. Data Integration and Interpretation

The ultimate goal of these studies is to build a comprehensive pharmacokinetic profile of a novel quinolone derivative. Data from in vitro assays should be correlated with in vivo findings to build confidence in the predictive power of the in vitro models. For example, high in vitro permeability in the Caco-2 assay should correspond to good oral absorption in vivo, unless significant first-pass metabolism is occurring (which would be indicated by the liver microsome assay). By systematically evaluating each aspect of a compound's ADME profile, drug development professionals can make informed decisions about which candidates have the highest probability of success in clinical development.

VI. References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Murine Pharmacokinetic Studies. Methods in Molecular Biology. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • FAQ — HTDialysis.com - Leader in Equilibrium Dialysis. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Development and validation of a novel UPLC-MS/MS method for quantification of delafloxacin in plasma and aqueous humour for pharmacokinetic analyses. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sampling methods for pharmacokinetic studies in the mouse. Environmental Health Perspectives. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • A novel approach to determining physicochemical and absorption properties of 6-fluoroquinolone derivatives: Experimental assessment. ResearchGate. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • Development and validation of a novel UPLC-MS/MS method for quantification of delafloxacin in plasma and aqueous humour for pharmacokinetic analyses. ResearchGate. [Link]

  • Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer's Perspective. Pharmaceuticals. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • Blood sampling: Rat - NC3Rs. [Link]

  • Permeability Assay on Caco-2 Cells - Bienta. [Link]

  • Development and validation of an UPLC-MS/MS method. Drug Design, Development and Therapy. [Link]

  • Profile of a Novel Anionic Fluoroquinolone—Delafloxacin. Clinical Infectious Diseases. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. ResearchGate. [Link]

  • Permeability of Ciprofloxacin-Loaded Polymeric Micelles Including Ginsenoside as P-glycoprotein Inhibitor through a Caco-2 Cells Monolayer as an Intestinal Absorption Model. Molecules. [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. [Link]

  • Guide to Equilibrium Dialysis. Harvard Apparatus. [Link]

  • Development and Validation of a Higher-Throughput Equilibrium Dialysis Assay for Plasma Protein Binding. ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Molecular Imaging to Study Antimicrobial Pharmacokinetics In Vivo. The Journal of Infectious Diseases. [Link]

  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. FDA. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

  • Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. ResearchGate. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. PubMed. [Link]

  • Caco-2 Method Validation - Bienta. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrano-Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrano-quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrano-quinolines are prevalent in many biologically active compounds, making their efficient synthesis a critical goal.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) on Low Yield

Q1: My one-pot pyrano-quinoline synthesis has a very low yield. What are the most common initial factors to check?

A1: When troubleshooting a low-yield multicomponent reaction (MCR) for pyrano-quinoline synthesis, it's best to start with the fundamentals before exploring more complex variables. The three most critical initial checkpoints are:

  • Purity of Starting Materials: The one-pot synthesis, typically involving a 4-hydroxy-quinolin-2-one, an aldehyde, and an active methylene compound (e.g., malononitrile), is sensitive to impurities.[4] Ensure your 4-hydroxy-quinolin-2-one is pure and that the aldehyde has not oxidized to the corresponding carboxylic acid. Use freshly distilled aldehydes if possible.

  • Catalyst Activity: Whether you are using a base catalyst like triethylamine, piperidine, or an organocatalyst like TBAF, its activity is paramount.[4][5] Ensure bases have not been neutralized by improper storage (e.g., exposure to atmospheric CO₂) and that catalysts are used at the correct molar percentage.

  • Solvent Quality: The choice and purity of the solvent are crucial. Many procedures specify absolute ethanol or ethanol/water mixtures.[4][5] Using a wet solvent when a dry one is required (or vice-versa) can dramatically hinder the reaction. For instance, some initial condensation steps are equilibrium-driven and are slowed by excess water.

Q2: I'm only isolating the Knoevenagel condensation product of my aldehyde and malononitrile. Why isn't the reaction proceeding to the final pyrano-quinoline?

A2: This is a classic sign that the second and third stages of the multicomponent reaction are failing: the Michael addition of the 4-hydroxy-quinolone and the subsequent intramolecular cyclization.[4]

The likely causes are:

  • Insufficient Catalyst Basicity/Acidity: The Michael addition step often requires effective catalysis to proceed. If your base is too weak or your acid catalyst is not strong enough, the reaction may stall after the initial, often faster, Knoevenagel condensation.[4][6]

  • Steric Hindrance: If your 4-hydroxy-quinolone or the Knoevenagel intermediate is sterically bulky, the Michael addition can be slow.

  • Reaction Temperature: While Knoevenagel condensations can often occur at room temperature, the Michael addition and cyclization may require thermal energy. If you are running the reaction at a low temperature, a modest increase (e.g., to 50-80°C) may be necessary to drive the reaction to completion.[6]

Below is a logical workflow for diagnosing this specific issue.

G start Low Yield: Knoevenagel Intermediate Isolated check_catalyst Verify Catalyst (Type & Loading) start->check_catalyst check_temp Increase Reaction Temperature check_catalyst->check_temp Catalyst OK success Yield Improved check_catalyst->success Catalyst was the issue check_time Extend Reaction Time check_temp->check_time No Improvement check_temp->success Temperature was the issue consider_ultrasound Consider Advanced Methods (e.g., Ultrasonic Irradiation) check_time->consider_ultrasound No Improvement check_time->success Time was the issue consider_ultrasound->success Effective fail Issue Persists consider_ultrasound->fail Ineffective

Caption: Troubleshooting workflow for stalled Michael addition.

Section 2: Troubleshooting by Reaction Component

This section breaks down common issues based on the specific components of the reaction.

Catalyst Selection and Optimization
Q3: I'm seeing a complex mixture of byproducts. Could my choice of catalyst be the cause?

A3: Absolutely. The catalyst not only affects the reaction rate but also its selectivity. A suboptimal catalyst can promote side reactions.

  • Base Catalysts (e.g., Triethylamine, DABCO, Piperidine): These are excellent for the initial Knoevenagel condensation.[4] However, if too strong or used in excess, they can promote decomposition of starting materials or polymerization of the active methylene compound.

  • Acid Catalysts (e.g., p-TsOH): Acid catalysts are effective for the tandem reaction of 4-hydroxy-quinolones with propargylic alcohols.[6] However, they can be incompatible with acid-labile functional groups on your substrates.

  • Organocatalysts (e.g., TBAF): Tetra-n-butylammonium fluoride (TBAF) has shown excellent efficacy, often in aqueous ethanol, leading to high yields with simple work-up procedures.[5] It acts as a mild, non-hydrolytic base.

The table below compares common catalysts used in the MCR synthesis of pyrano[3,2-c]quinolones.

CatalystTypical Solvent(s)Typical Yield RangeKey AdvantagesSource
TriethylamineEthanol70-90%Inexpensive, readily available, effective for Knoevenagel/Michael sequence.[4]
DABCOH₂O/EtOH85-95%Highly efficient, often works well in aqueous "green" solvents.
TBAFH₂O/EtOH78-93%Excellent yields, simple workup, mild conditions.[5]
p-TsOH·H₂O1,2-DCE, Toluene50-80%Effective for alternative pathways (e.g., with propargylic alcohols).[6]
Heterogeneous/NanoVarious (often EtOH)85-99%Recyclable, easy to remove from reaction, high selectivity.[5]
Q4: My reaction is very slow. How can I speed it up without generating more impurities?

A4: Increasing the reaction rate requires careful optimization.

  • Catalyst Loading: While a catalytic amount is required, ensure you are using an optimal concentration. For some reactions, increasing catalyst loading from 5 mol% to 10-20 mol% can significantly improve the rate without compromising purity.[6]

  • Solvent Choice: The polarity of the solvent can influence the rate. Reactions in polar protic solvents like ethanol are often faster than in non-polar solvents like toluene, especially for ionic intermediates.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation is a well-documented method for dramatically reducing reaction times (from hours to minutes) and often increasing yields by preventing side product formation through rapid, uniform heating.[5]

Substrate and Reagent Considerations
Q5: Does the specific aldehyde I use matter for the yield?

A5: Yes, the electronic nature of the substituent on the aromatic aldehyde plays a significant role.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups make the aldehyde's carbonyl carbon more electrophilic, which generally accelerates the initial Knoevenagel condensation, leading to faster reaction rates and often higher yields.

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups deactivate the aldehyde, slowing down the initial condensation. These reactions may require longer times, higher temperatures, or a more active catalyst to achieve good yields.

Section 3: Reaction Mechanism and Advanced Strategies

Q6: Can you illustrate the mechanism of the common three-component synthesis? Understanding it might help my troubleshooting.

A6: Certainly. The widely accepted mechanism for the synthesis of 2-amino-4H-pyrano[3,2-c]quinolone-3-carbonitriles proceeds through three key steps. Visualizing this cascade is essential for diagnostics.[4]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Aldehyde Ar-CHO Knoevenagel_Product Knoevenagel Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Product Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Product Michael_Product Michael Adduct Knoevenagel_Product->Michael_Product + Base/Acid Catalyst Quinolone 4-Hydroxy-quinolone Quinolone->Michael_Product Final_Product Pyrano-Quinoline Product Michael_Product->Final_Product - H₂O

Sources

Technical Support Center: Purification of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Section 1: Troubleshooting Common Purification Issues

The purification of heterocyclic compounds like 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one can present several challenges, from persistent impurities to low recovery yields. This section addresses the most common problems in a question-and-answer format.

Question 1: My final product has a persistent yellow or brown tint, even after initial purification. What are the likely causes and how can I remove it?

Answer: A persistent color is often indicative of high molecular weight, polymeric, or tarry byproducts, which are common in the synthesis of heterocyclic compounds.[1] These impurities can arise from the vigorous reaction conditions sometimes employed.[1]

  • Causality: The highly conjugated nature of the pyranoquinolinone core can make it susceptible to oxidation or side reactions that produce colored impurities. Inadequate control of reaction temperature or exposure to air can exacerbate this issue.[2]

  • Troubleshooting Steps:

    • Charcoal Treatment during Recrystallization: Activated charcoal is effective at adsorbing colored impurities. Add a small amount of activated charcoal to the hot solution of your compound before the filtration step of recrystallization. Be cautious not to add too much, as it can also adsorb your product.

    • Flash Column Chromatography: If recrystallization is insufficient, column chromatography is highly effective for separating the target compound from colored byproducts.[1] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can help isolate your product.

    • Washing/Trituration: Before attempting more complex purification, try washing the crude solid with a solvent in which your product is sparingly soluble but the impurities are. This can be a quick way to remove some colored contaminants.

Question 2: I'm experiencing low recovery yield after column chromatography. What are the potential reasons and how can I improve it?

Answer: Low recovery can be frustrating and is often due to several factors related to the compound's interaction with the stationary phase or the chosen solvent system.

  • Causality: The lone pair of electrons on the nitrogen atom and the oxygen atoms in the pyranoquinolinone structure can lead to strong interactions with the acidic silica gel, potentially causing irreversible adsorption or degradation on the column.[3]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: To reduce the acidity of the silica gel, you can add a small amount of a neutralising agent like triethylamine (typically 0.1-1%) to your eluent. This can prevent the degradation of sensitive compounds.

    • Check Compound Stability: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking, your compound may be degrading on the silica.[3]

    • Optimize Solvent System: An inappropriate solvent system can lead to poor elution. If your compound is not coming off the column, you may need to drastically increase the polarity of your mobile phase.[3][4]

    • Avoid Column Overloading: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[4] Overloading can lead to poor separation and product loss.

Section 2: Detailed Purification Protocols & FAQs

This section provides step-by-step protocols for the most common purification techniques for 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, along with specific FAQs for each method.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying pyranoquinolinone derivatives, offering excellent separation of closely related impurities.[5][6][7]

Experimental Protocol: Step-by-Step Guide

  • Solvent System Selection:

    • Begin by determining the optimal solvent system using Thin Layer Chromatography (TLC).

    • Commonly effective systems for pyranoquinolinones include mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate.[5]

    • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.[4]

  • Column Packing:

    • Use silica gel with a particle size of 40-63 µm (230-400 mesh) for flash chromatography.[7]

    • Prepare a slurry of the silica gel in your starting eluent and pour it into the column.

    • Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor the elution of your compound using TLC.

    • Once your product begins to elute, you can consider gradually increasing the solvent polarity to speed up the process if necessary.[3]

  • Product Isolation:

    • Combine the pure fractions, identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one.

Chromatography Troubleshooting Workflow

start Poor Separation (Overlapping Peaks) cause1 Inappropriate Solvent System start->cause1 Check Rf cause2 Column Overloading start->cause2 Check Load cause3 Compound Degradation start->cause3 Check Stability solution1 Re-optimize solvent system using TLC. Aim for Rf 0.2-0.4. cause1->solution1 solution2 Reduce sample load (1-5% of silica mass). cause2->solution2 solution3 Test for stability on TLC. Use deactivated silica. cause3->solution3

Caption: Troubleshooting workflow for poor separation in column chromatography.

FAQs for Column Chromatography

  • Q: My compound is streaking on the TLC plate. What does this mean for my column?

    • A: Streaking often indicates that the compound is highly polar, acidic, or basic, leading to strong interactions with the silica gel. This can result in broad peaks and poor separation on a column. Consider adding a modifier to your eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds) to improve the peak shape.

  • Q: I see multiple spots on the TLC of my purified fractions. Why is this happening?

    • A: This could be due to several reasons: column overloading, a solvent system that is too polar, or decomposition of the compound on the column.[3] Ensure you are not loading too much material and try a less polar solvent system for better separation.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, especially for removing small amounts of impurities.[1][8]

Experimental Protocol: Step-by-Step Guide

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[8]

    • Test various solvents like ethanol, methanol, ethyl acetate, or solvent mixtures (e.g., ethanol/water) to find the best one.

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling while stirring to completely dissolve the solid.[8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them. This step is crucial for obtaining a clean final product.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[8]

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

    • Once crystals have formed at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

Recrystallization Troubleshooting Workflow

start No Crystals Form Upon Cooling cause1 Solution is not saturated. start->cause1 cause2 Supersaturation start->cause2 solution1 Boil off some solvent to concentrate the solution. cause1->solution1 solution2 1. Scratch flask with glass rod. 2. Add a seed crystal. cause2->solution2

Caption: Troubleshooting guide for inducing crystallization.

FAQs for Recrystallization

  • Q: An oil has formed instead of crystals. What should I do?

    • A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[4] Try reheating the solution to dissolve the oil, add a bit more solvent, and then allow it to cool more slowly.

  • Q: My yield is very low after recrystallization. How can I improve it?

    • A: Low yield is often due to using too much solvent.[9] Ensure you are using the minimum amount of hot solvent required to dissolve your compound. You can also try to recover more product by concentrating the mother liquor and performing a second crystallization.

Section 3: Data Summary

The choice of purification parameters is critical for success. The following table summarizes common starting conditions for the purification of pyranoquinolinone derivatives based on literature precedents.

Purification TechniqueStationary PhaseCommon Mobile Phase (Eluent)Eluent Ratio (v/v)Reference
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate2:1 to 1:1[5]
Column ChromatographySilica GelHexane / Ethyl Acetate1:3[6]
Column ChromatographySilica GelHexane / Dichloromethane / Methanol6:14:1[6]

References

  • Wang, X., et al. (2017). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]

  • Mphahlele, M. J., et al. (2018). Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation. Molecules. [Link]

  • de Souza, M. V. N., et al. (2021). Isolation, Identification, and Total Synthesis of Pyranoquinolinone Alkaloids from Conchocarpus mastigophorus Kallunki (Rutaceae). Journal of Natural Products. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Technical Support Center: Pyrano-Quinolone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrano-quinolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in these crucial cyclization reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate common obstacles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrano-quinolone core?

There are several effective methods. A widely used approach involves the acid-catalyzed tandem reaction between a 4-hydroxy-quinolone and a propargylic alcohol.[1][2] This reaction proceeds through a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization. Another powerful strategy is the one-pot, three-component cyclocondensation of an aldehyde, an active methylene compound (like malononitrile), and a 4-hydroxy-quinolone, often facilitated by an organocatalyst.[3][4][5]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in pyrano-quinolone synthesis can typically be traced back to a few key factors:

  • Catalyst Choice & Loading: The reaction is highly sensitive to the catalyst. An inappropriate acid (Brønsted vs. Lewis) or incorrect loading can lead to poor conversion.[1] In some cases, no reaction occurs at all without a catalyst.[1]

  • Reaction Temperature: Cyclization often requires specific thermal conditions. Temperatures that are too low may stall the reaction, while excessively high temperatures can lead to product decomposition or undesirable side reactions.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of reactive intermediates and the overall reaction rate.

  • Substrate Reactivity: The electronic and steric properties of your specific quinolone and coupling partner play a critical role. For instance, primary propargylic alcohols may not readily form the necessary carbocation intermediate under certain conditions.[1][7]

Q3: I'm observing significant side product formation. How can I improve the selectivity?

The most common selectivity issue is the formation of the isomeric furo[3,2-c]quinolone instead of the desired pyrano[3,2-c]quinolone.[1][2] This outcome is almost entirely dependent on the structure of the propargylic alcohol used. Secondary propargylic alcohols have a strong tendency to yield the five-membered furo- adduct via a 5-exo-dig cyclization pathway, often requiring a switch in catalyst from a Brønsted acid to a Lewis acid like CuOTf to be productive.[1][7]

Troubleshooting Guides

Problem 1: Low to No Product Conversion

You've assembled your reaction with 4-hydroxy-quinolone and a propargylic alcohol, but TLC/LC-MS analysis shows primarily unreacted starting materials after several hours.

Causality Analysis

This issue points to a fundamental problem with reaction activation. The key step is the formation of a reactive electrophile from the propargylic alcohol, which is then attacked by the electron-rich 4-hydroxy-quinolone. If this initial step fails, the entire catalytic cycle halts.

  • Ineffective Catalyst: The choice between a Brønsted acid (like p-TsOH·H₂O) and a Lewis acid (like Yb(OTf)₃ or Cu(OTf)₂) is critical and substrate-dependent. A catalyst that is too weak may not activate the alcohol, while one that is too harsh could decompose the starting materials. The absence of a catalyst will typically result in no reaction.[1]

  • Incorrect Solvent: The solvent plays a crucial role in stabilizing the key propargylic carbocation/allenic intermediates. A non-coordinating, moderately polar solvent like 1,2-dichloroethane (DCE) is often optimal.[1] Highly polar coordinating solvents like DMF or THF can sometimes hinder catalysis.[7]

  • Insufficient Temperature: The activation energy for the cyclization step may not be met at room temperature. Refluxing is often required to drive the reaction to completion.[1]

Diagnostic Workflow & Protocol

This workflow helps systematically diagnose the root cause of low conversion.

G start Low Conversion Observed check_catalyst Step 1: Verify Catalyst - Was a catalyst added? - Is it the correct type? start->check_catalyst screen_catalysts Step 2: Screen Catalysts (See Protocol Below) check_catalyst->screen_catalysts If catalyst was used optimize_temp Step 3: Optimize Temperature - Run at 60°C, 84°C, 100°C screen_catalysts->optimize_temp If still low yield check_solvent Step 4: Evaluate Solvent - Switch from DCE to Toluene or DMF optimize_temp->check_solvent If minor/no improvement outcome Improved Yield check_solvent->outcome

Troubleshooting Decision Tree for Low Yield
Protocol: Catalyst Screening for Pyrano-Quinolone Synthesis
  • Setup: Prepare four identical reaction vials (A-D). To each, add 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and the tertiary propargylic alcohol (0.5 mmol) in 1,2-DCE (5 mL).

  • Catalyst Addition:

    • Vial A (Control): No catalyst.

    • Vial B (Brønsted Acid): Add p-TsOH·H₂O (10 mol%, 0.05 mmol).[1]

    • Vial C (Lewis Acid 1): Add Yb(OTf)₃ (10 mol%, 0.05 mmol).[1]

    • Vial D (Lewis Acid 2): Add Cu(OTf)₂ (10 mol%, 0.05 mmol).[1]

  • Reaction: Stir all vials at 84 °C and monitor by TLC every hour for 4 hours.

  • Analysis: Compare the product formation across the four conditions to identify the most effective catalyst class for your substrate.

Catalyst (10 mol%)Typical SolventTemperature (°C)Result for Tertiary Propargylic AlcoholsReference
None1,2-DCE84No Reaction[1]
p-TsOH·H₂O1,2-DCE84Good to High Yield (Pyrano-product)[1]
Yb(OTf)₃1,2-DCE84Moderate Yield[1]
Cu(OTf)₂1,2-DCE84Moderate Yield[1]
Problem 2: Unexpected Formation of Furo[3,2-c]quinolone

You targeted a pyrano[3,2-c]quinolone but characterization (NMR, MS) confirms the formation of the furo[3,2-c]quinolone isomer.

Causality Analysis

This is a classic case of competing mechanistic pathways dictated by substrate structure. The reaction diverges after the initial Friedel-Crafts-type reaction.

  • Tertiary Propargylic Alcohols: These substrates strongly favor the formation of an allene intermediate, which then undergoes a 6-endo-dig cyclization to form the desired six-membered pyran ring.[1]

  • Secondary Propargylic Alcohols: These substrates tend to form a different intermediate that does not readily isomerize to the allene. Instead, the reaction stalls or proceeds through a direct nucleophilic attack of the hydroxyl group onto the copper-activated alkyne, leading to a 5-exo-dig cyclization and the five-membered furan ring.[1][7] Standard Brønsted acid catalysis with these substrates often fails, yielding only the uncyclized intermediate.[1][7]

G cluster_0 Tertiary Propargylic Alcohol cluster_1 Secondary Propargylic Alcohol a_start Propargylic Carbocation a_allene Allenic Intermediate a_start->a_allene a_fc Friedel-Crafts Adduct a_allene->a_fc a_endo 6-endo-dig Cyclization a_fc->a_endo a_prod Pyrano[3,2-c]quinolone a_endo->a_prod b_start Propargylic Alcohol + Cu(I) b_fc Friedel-Crafts Adduct (Uncyclized Intermediate) b_start->b_fc b_exo 5-exo-dig Cyclization b_fc->b_exo b_prod Furo[3,2-c]quinolone b_exo->b_prod

Competing Cyclization Pathways
Protocol: Shifting Selectivity to Furo[3,2-c]quinolones

If the furo- product is your desired target or you need to correctly handle a secondary propargylic alcohol, this protocol is advised.

  • Reactants: Combine 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and the secondary propargylic alcohol (e.g., 1,3-diphenylprop-2-yn-1-ol) (0.5 mmol) in 1,2-DCE (5 mL).

  • Catalyst: Add CuOTf (10 mol%, 0.05 mmol). Note: Do not use p-TsOH·H₂O, as it will likely stall the reaction at the uncyclized intermediate.[1]

  • Reaction: Stir the mixture at 84 °C for 10-12 hours. Monitor by TLC.

  • Workup & Analysis: Upon completion, cool the reaction, evaporate the solvent, and purify the crude product by silica gel column chromatography. The expected product will be the furo[3,2-c]quinolone.[1]

Catalyst (10 mol%)SubstrateOutcomeYield (%)Reference
p-TsOH·H₂OSecondary AlcoholUncyclized Intermediate52[1]
Cu(OTf)₂Secondary AlcoholFuro-product48[1]
CuOTf Secondary Alcohol Furo-product 60 [1]
Yb(OTf)₃Secondary AlcoholUncyclized Intermediate51[1]
References
  • Title: Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols Source: RSC Advances URL: [Link]

  • Title: An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening Source: Cogent Chemistry URL: [Link]

  • Title: Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst Source: Tetrahedron Letters URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules URL: [Link]

  • Title: Synthetic pathway for the synthesis of pyrano quinoline derivatives of compounds 1a–d. Source: ResearchGate URL: [Link]

  • Title: Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and propargylic alcohols Source: ResearchGate URL: [Link]

  • Title: Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols Source: RSC Publishing URL: [Link]

Sources

Side-product analysis in the synthesis of pyrano[3,2-f]quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrano[3,2-f]quinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Question 1: I am observing a low yield of my target pyrano[3,2-f]quinoline. What are the likely causes and how can I improve it?

Answer:

Low yields in pyrano[3,2-f]quinoline synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or products, and the formation of side-products. Let's break down the probable causes and solutions.

Probable Causes:

  • Incomplete Cyclization: The final ring-closing step to form the pyran ring might be inefficient under your current reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, in acid-catalyzed reactions, insufficient acid may lead to a sluggish reaction, while excessive acid can cause degradation.

  • Starting Material Purity: Impurities in your starting materials can interfere with the reaction, leading to lower yields and the formation of side-products.

  • Formation of Polymeric Byproducts: Similar to classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, harsh acidic conditions can promote the polymerization of reactive intermediates, resulting in the formation of intractable tars.[1][2]

Troubleshooting Workflow:

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Take aliquots at regular intervals to check for the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if it drives the reaction to completion. Be cautious, as excessive heat can promote side reactions.

    • Catalyst Loading: If you are using a catalyst (e.g., acid or base), vary its concentration. Create a small experimental matrix to test different catalyst loadings.

    • Solvent: The choice of solvent can significantly impact the reaction. If you are using a protic solvent, consider switching to an aprotic one, or vice versa.

  • Starting Material Purity:

    • Ensure your starting materials are pure. If necessary, purify them by recrystallization or column chromatography before use.

  • Minimizing Polymerization:

    • If you observe the formation of tarry materials, consider a two-phase reaction system to sequester the reactive intermediates and minimize their self-condensation.[3]

    • Gradual addition of reagents, especially in highly exothermic reactions, can also help control the reaction and reduce polymerization.

Question 2: My final product is contaminated with a significant amount of a regioisomeric impurity. How can I identify and minimize it?

Answer:

A common challenge in the synthesis of fused heterocyclic systems is the formation of regioisomers. In the case of pyrano[3,2-f]quinolines, a likely regioisomeric impurity is the corresponding furo[3,2-f]quinoline .

Identification of the Furo[3,2-f]quinoline Impurity:

The furo- and pyrano- isomers can often be distinguished using standard analytical techniques:

Technique Pyrano[3,2-f]quinoline (Desired Product) Furo[3,2-f]quinoline (Side-Product)
¹H NMR Look for characteristic signals for the pyran ring protons.Expect different chemical shifts and coupling patterns for the furan ring protons.
¹³C NMR Distinct chemical shifts for the carbon atoms of the pyran ring.Different chemical shifts for the furan ring carbons.
Mass Spec The two isomers will have the same molecular weight.The two isomers will have the same molecular weight.
HPLC The two isomers should have different retention times.The two isomers should have different retention times.

Mechanism of Furo[3,2-f]quinoline Formation:

The formation of the furo[3,2-f]quinoline side-product is often a result of a competitive cyclization pathway. For instance, in acid-catalyzed tandem reactions, the reaction can proceed through different modes of ring closure (e.g., 5-exo-dig vs. 6-endo-dig cyclization), leading to the furan or pyran ring, respectively.[4]

G Intermediate Common Intermediate Pyranoquinoline Pyrano[3,2-f]quinoline (6-endo-dig) Intermediate->Pyranoquinoline Desired Pathway Furoquinoline Furo[3,2-f]quinoline (5-exo-dig) Intermediate->Furoquinoline Side Reaction

Competitive cyclization pathways.

Strategies to Minimize Furoquinoline Formation:

  • Choice of Catalyst: The nature of the acid or base catalyst can influence the regioselectivity of the cyclization. Experiment with different catalysts (e.g., Brønsted vs. Lewis acids) to favor the desired 6-membered ring formation.

  • Reaction Temperature: Temperature can play a crucial role in directing the reaction towards the thermodynamically or kinetically favored product. A systematic study of the reaction at different temperatures is recommended.

  • Substrate Control: The electronic and steric properties of the substituents on your starting materials can influence the preferred cyclization pathway. Modifying the substrate may be a viable strategy if other methods fail.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for characterizing pyrano[3,2-f]quinolines and their side-products?

A1: A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of your products and impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of the desired product and the elucidation of the structure of any impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide fragmentation patterns that aid in structure identification.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and to separate and quantify the desired product and its impurities.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Q2: How can I effectively purify my crude pyrano[3,2-f]quinoline product?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is an effective method for obtaining a highly pure product.

  • Column Chromatography: This is a versatile technique for separating the desired product from a wide range of impurities, including isomers and colored byproducts.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure samples for biological testing, preparative HPLC can be employed.

Q3: Are there any general strategies to improve the overall efficiency and purity of pyrano[3,2-f]quinoline synthesis?

A3: Yes, several general principles can be applied:

  • Use of High-Purity Reagents: Always start with the purest possible reagents to minimize the introduction of interfering substances.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Systematic Optimization: Employ a systematic approach to optimize reaction parameters (temperature, concentration, catalyst, solvent). Design of Experiments (DoE) can be a powerful tool for this.

  • Careful Workup: A well-designed workup procedure is crucial for isolating the product in high yield and purity. This may involve extractions, washes, and careful removal of the solvent.

G Start Start Synthesis Reaction Pyrano[3,2-f]quinoline Synthesis Start->Reaction Workup Crude Product Workup Reaction->Workup Analysis Purity & Impurity Analysis (TLC, HPLC, NMR, MS) Workup->Analysis Purification Purification (Column Chromatography, Recrystallization) Analysis->Purification Satisfactory Troubleshoot Troubleshooting: Low Yield / Impurities Analysis->Troubleshoot Unsatisfactory FinalProduct Pure Pyrano[3,2-f]quinoline Purification->FinalProduct Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Reaction

General experimental workflow.

References

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega, 2020 . Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Advances, 2023 . Available at: [Link]

  • Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules, 2021 . Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 2016 . Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 2023 . Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2020 . Available at: [Link]

  • Synthesis of novel pyrano[3,2-f]quinoline, phenanthroline derivatives and studies of their interactions with proteins: an application in mammalian cell imaging. European Journal of Medicinal Chemistry, 2014 . Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 2022 . Available at: [Link]

  • Synthesis of pyrano[3,2‐c]quinoline derivatives. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction. Organic & Biomolecular Chemistry, 2014 . Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Molecules, 2021 . Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 2023 . Available at: [Link]

  • Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. Available at: [Link]

  • Nanostructured Pyrano[3,2‐c]Quinoline–Antipyrine Thin Films: Synthesis, Optical Characterization, and Applications in Photovoltaic and Photodiode Devices. ResearchGate. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Publishing, 2022 . Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024 . Available at: [Link]

  • Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. Research on Chemical Intermediates, 2017 . Available at: [Link]

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry, 2009 . Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 2021 . Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 2023 . Available at: [Link]

  • I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers, 2021 . Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 2023 . Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrano-Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrano-quinolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. The pyrano-quinolone scaffold is a core motif in numerous biologically active natural products and pharmaceutical agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrano-quinolone core?

There are two primary and highly effective strategies for constructing the pyrano-quinolone ring system:

  • Acid-Catalyzed Annulation: This method involves the reaction of a 4-hydroxy-quinolin-2(1H)-one with a propargylic alcohol.[1] The reaction proceeds through a tandem Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization to form the pyran ring.[1][5] This is an excellent method for creating specific, often complex, substituted pyrano-quinolones.

  • One-Pot Multicomponent Reactions (MCRs): These highly efficient reactions combine three or more starting materials in a single step. A typical MCR for this synthesis involves a 4-hydroxy-quinolone derivative, an aldehyde, and an active methylene compound (like malononitrile or Meldrum's acid).[2][3][4][6] MCRs are prized for their atom economy, simplicity, and ability to rapidly generate libraries of diverse compounds.[3][6]

Q2: How do I choose between an acid or base catalyst for my reaction?

The choice is dictated entirely by your chosen synthetic route and mechanism.

  • Use an Acid Catalyst (Brønsted or Lewis) for reactions involving propargylic alcohols.[1] Brønsted acids like p-toluenesulfonic acid (pTsOH·H₂O) are often highly effective and are a great starting point.[1][5] Lewis acids can also be used, but may lead to faster decomposition of the starting material or favor the formation of furo-quinolone side products, depending on the substrate.[1][5]

  • Use a Base Catalyst (Organic or Inorganic) for multicomponent reactions involving active methylene compounds like malononitrile.[2][3] Mild organic bases such as triethylamine (Et₃N) or organocatalysts like tetra-n-butylammonium fluoride (TBAF) are common choices.[2][3] TBAF is particularly versatile as it can act as a mild base and a phase-transfer catalyst, often working well in green solvent systems like aqueous ethanol.[3]

Q3: What is the best solvent for pyrano-quinolone synthesis?

Solvent selection is critical and depends heavily on the reaction type. There is no single "best" solvent.

  • For acid-catalyzed reactions with propargylic alcohols, 1,2-dichloroethane (DCE) has been shown to be optimal, providing superior yields compared to THF, toluene, or DMF.[1][5]

  • For base-catalyzed multicomponent reactions , absolute ethanol is a standard choice, particularly when using triethylamine and reflux conditions.[2]

  • For reactions involving 2-benzylidenemalononitriles, DMF at room temperature can provide excellent yields and high purity, avoiding the need for heating.[7]

  • When using TBAF as a catalyst , a mixture of water and ethanol has proven effective, offering a greener reaction medium.[3][8]

Q4: Does this reaction require heating?

Often, yes, but not always.

  • The acid-catalyzed annulation of 4-hydroxy-quinolones and propargylic alcohols typically requires heat (e.g., 84 °C) to proceed efficiently; performing the reaction at room temperature can result in negligible product formation.[1][5]

  • Many base-catalyzed multicomponent reactions are run at reflux in ethanol.[2]

  • However, certain modern protocols allow for synthesis at ambient temperatures. For example, using an acidic ionic liquid catalyst ([Bmim]HSO₄) or conducting the reaction between a 4-hydroxy-quinolone and a pre-formed 2-benzylidenemalononitrile in DMF can yield the desired product without any heating.[6][7]

Troubleshooting Guide

Problem 1: My reaction shows very low or no conversion of starting materials.

  • Question: I've mixed my 4-hydroxy-1-methylquinolin-2(1H)-one and a propargylic alcohol, but TLC analysis shows no product formation after several hours. What went wrong?

  • Answer & Analysis: The most common cause for this is the absence of a catalyst . This specific transformation is an acid-catalyzed reaction and will not proceed without a suitable Brønsted or Lewis acid.[1][5]

    • Solution: Add an appropriate acid catalyst. A good starting point is 10 mol% of p-toluenesulfonic acid monohydrate (pTsOH·H₂O).[1][5] Also, ensure the reaction is heated sufficiently, as ambient temperature is often inadequate for this pathway.[1][5]

  • Question: My three-component reaction (quinolone, aldehyde, malononitrile) is not working. Why?

  • Answer & Analysis: This reaction requires a base to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile.[2][3] Without a base, the first step of the cascade cannot occur.

    • Solution: Add a catalytic amount of a suitable base. Triethylamine in refluxing ethanol is a classic choice.[2] Alternatively, consider using a versatile organocatalyst like TBAF.[3]

Problem 2: The reaction is messy, and I'm getting a low yield of the desired product.

  • Question: I'm using a Lewis acid catalyst, and while the reaction is fast, the yield is low and I see significant decomposition on my TLC plate. How can I fix this?

  • Answer & Analysis: Certain metal Lewis acid catalysts can be too harsh for sensitive substrates like propargylic alcohols, causing faster decomposition which competes with the desired reaction pathway.[1][5]

    • Solution: Switch to a milder Brønsted acid like pTsOH·H₂O, which is often more efficient and leads to cleaner reactions.[1][5] Additionally, re-optimize the catalyst loading. For pTsOH·H₂O, 10 mol% was found to be optimal, with lower or higher amounts giving diminished yields.[1][5]

  • Question: My yield is poor. Could the solvent be the issue?

  • Answer & Analysis: Absolutely. Solvent choice directly impacts reactant solubility and the stability of intermediates and transition states. For the acid-catalyzed reaction between 4-hydroxy-quinolones and propargylic alcohols, solvents like THF, toluene, and DMF have been shown to give inferior results compared to 1,2-dichloroethane (DCE).[1][5]

    • Solution: Screen your solvents. If you are performing an acid-catalyzed annulation, ensure you are using a non-coordinating solvent like DCE. If performing a base-catalyzed MCR, ethanol or an aqueous ethanol mixture is a robust starting point.[2][3]

Problem 3: I'm isolating an unexpected side product.

  • Question: I'm reacting a 4-hydroxy-quinolone with a secondary propargylic alcohol, but instead of the expected pyrano-quinolone, I've isolated a furo[3,2-c]quinolone. Why did this happen?

  • Answer & Analysis: This is a known and mechanistically significant outcome. The reaction pathway is highly dependent on the structure of the propargylic alcohol.[1] While primary propargylic alcohols typically undergo a Friedel-Crafts allenylation followed by 6-endo-dig cyclization to form the six-membered pyran ring, secondary alcohols can favor a pathway involving Friedel-Crafts alkylation and a subsequent 5-exo-dig ring closure, yielding the five-membered furan ring of a furo-quinolone.[1][5] The choice of catalyst can also influence this selectivity.[1]

    • Solution: To obtain the pyrano-quinolone, you may need to use a different starting material (a primary propargylic alcohol). If you must use the secondary alcohol, you will need to screen different catalysts extensively, as some may favor the desired pyran formation, although the furo-product may always be a competitor.

  • Question: My reaction stops at an intermediate stage. I've isolated the initial adduct but not the final cyclized product. How do I drive the reaction to completion?

  • Answer & Analysis: This indicates that the initial bond formation (e.g., Michael addition or Friedel-Crafts reaction) is occurring, but the subsequent intramolecular cyclization is kinetically slow under the current conditions.[3]

    • Solution: Increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier for the cyclization step. Ensure your catalyst is still active and present in a sufficient amount to facilitate the final ring-closing.

Data Summary & Key Parameters

The optimization of your reaction will depend on a careful balance of several factors. The table below summarizes conditions from successful, published protocols.

Reaction TypeReactantsCatalyst (mol%)SolventTemp. (°C)Typical YieldReference
Acid-Catalyzed Annulation4-Hydroxy-quinolone + Propargylic AlcoholpTsOH·H₂O (10%)1,2-DCE8451-73%[1]
Base-Catalyzed MCR4-Hydroxy-quinolone + Aldehyde + MalononitrileTriethylamine (cat.)EthanolRefluxGood[2]
Organocatalyzed MCR4-Hydroxy-quinolone + Aldehyde + Active MethyleneTBAF (20%)H₂O/EthanolReflux78-93%[3][8]
Ionic Liquid MCR4-Hydroxy-quinolone + Aldehyde + Meldrum's Acid[Bmim]HSO₄NeatRoom TempGood[6]
Two-Component Michael Addition4-Hydroxy-quinolone + BenzylidenemalononitrileNoneDMFRoom Temp65-92%[7]

Visualizing the Process

Optimization Workflow

Understanding the logical flow of optimization is crucial. This diagram outlines the decision-making process for developing a robust pyrano-quinolone synthesis protocol.

G cluster_start 1. Planning & Selection cluster_optimization 2. Condition Screening cluster_analysis 3. Analysis & Troubleshooting cluster_end 4. Finalization Start Select Synthetic Strategy (MCR vs. Annulation) Reactants Choose Starting Materials (Quinolone, Alcohol/Aldehyde, etc.) Start->Reactants Catalyst Screen Catalysts (Acid vs. Base vs. Organo) Reactants->Catalyst Solvent Optimize Solvent (DCE, EtOH, DMF, etc.) Catalyst->Solvent Temperature Optimize Temperature (RT vs. Reflux) Solvent->Temperature TLC Monitor Reaction (TLC, LC-MS) Temperature->TLC Analysis Analyze Outcome (Yield, Purity, Side Products) TLC->Analysis Troubleshoot Troubleshoot Issues (Low Yield, No Reaction, etc.) Analysis->Troubleshoot Troubleshoot->Catalyst Re-optimize Purification Purify Product (Column Chromatography, Recrystallization) Troubleshoot->Purification Proceed Characterization Characterize Product (NMR, MS, X-Ray) Purification->Characterization

Caption: A workflow for pyrano-quinolone synthesis optimization.

Plausible Reaction Mechanism

This diagram illustrates the acid-catalyzed formation of a pyrano[3,2-c]quinolone from a 4-hydroxy-quinolone and a propargylic alcohol, proceeding through a key allene intermediate.[1][5]

G Reactants 4-Hydroxy-quinolone + Propargylic Alcohol Carbocation Propargylic Carbocation (I) (in equilibrium with II) Reactants->Carbocation H⁺ (pTsOH) Allene Allenic Form (II) Carbocation->Allene Equilibrium Intermediate Allene Intermediate (III) Allene->Intermediate Friedel-Crafts Allenylation Product Pyrano[3,2-c]quinolone Product Intermediate->Product 6-endo-dig Cyclization

Caption: Acid-catalyzed pyrano-quinolone formation mechanism.

Key Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis via Propargylic Alcohol Annulation

This protocol is adapted from the pTsOH·H₂O-catalyzed synthesis of pyrano[3,2-c]quinolones.[1]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq, 0.5 mmol).

  • Reagents: Add the desired propargylic alcohol (1.0 eq, 0.5 mmol) and p-toluenesulfonic acid monohydrate (0.1 eq, 0.05 mmol).

  • Solvent: Add 1,2-dichloroethane (DCE, 5 mL).

  • Reaction: Stir the mixture at 84 °C under a standard air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate, to yield the final pyrano[3,2-c]quinolone product.[1]

Protocol 2: Base-Catalyzed One-Pot Multicomponent Synthesis

This protocol is a general representation of the MCR approach for synthesizing 2-amino-4-aryl-pyrano[3,2-c]quinoline-3-carbonitriles.[2]

  • Setup: In a round-bottom flask, combine 2,4-dihydroxy-1-methylquinoline (1.0 eq), the desired aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq).

  • Solvent: Add absolute ethyl alcohol to the flask.

  • Catalyst: Add a catalytic amount of triethylamine.

  • Reaction: Heat the reaction mixture to reflux and stir until TLC analysis indicates the consumption of the starting materials.

  • Workup & Purification: In many cases, the product will precipitate from the reaction mixture upon cooling.[2] Collect the solid by filtration, wash with cold ethanol, and dry. If precipitation does not occur, concentrate the mixture and purify by recrystallization or column chromatography.

References

  • Lei, X., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12, 21066–21078. Available at: [Link]

  • Upadhyay, K. D., et al. (2020). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega, 5(31), 19697–19709. Available at: [Link]

  • Prasad, K. J. R., et al. (2017). Synthetic pathway for the synthesis of pyrano quinoline derivatives of compounds 1a–d. ResearchGate. Available at: [Link]

  • Prasad, K. J. R., et al. (2017). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. Journal of Taibah University for Science, 12(3), 320-330. Available at: [Link]

  • Rad-Moghadam, K., et al. (2013). Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. Tetrahedron Letters, 54(35), 4633-4636. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 14(1), 1-19. Available at: [Link]

  • Hu, Y., et al. (2020). Synthesis of 4H-pyrano[3,2-h]quinoline derivatives 5b,c under ultrasonic irradiation. Journal of Chemical Research, 44(5-6), 356-361. Available at: [Link]

  • Lei, X., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Pyrano-Quinolone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrano-quinolone compounds. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered during the experimental lifecycle of this promising class of molecules. Drawing from established scientific principles and field-proven insights, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.

Introduction to Pyrano-Quinolone Stability

Pyrano-quinolone compounds, a fascinating class of fused heterocyclic systems, have garnered significant interest for their diverse biological activities. However, like many complex organic molecules, their journey from synthesis to stable pharmaceutical formulation is often hampered by inherent instability. Understanding the degradation pathways is the first step toward mitigating these issues. The core structure, a fusion of a pyran and a quinolone ring, presents unique stability challenges arising from the individual and combined characteristics of these two heterocyclic systems.

The quinolone moiety is notoriously susceptible to photodegradation and oxidative stress, while the pyran ring can be prone to hydrolysis, particularly under acidic or basic conditions. The interplay between these two fused rings can lead to complex degradation profiles that require a multi-faceted stabilization strategy. This guide will walk you through identifying, troubleshooting, and overcoming these stability hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, formulation, and testing of pyrano-quinolone compounds.

FAQ 1: My pyrano-quinolone compound is showing significant degradation upon exposure to ambient light in the lab. What is the likely degradation pathway, and how can I prevent it?

Answer:

Photodegradation is a well-documented issue for quinolone-based compounds.[1] The high-energy photons from UV or even visible light can trigger photochemical reactions, leading to the formation of various degradation products.[1]

Causality: The quinolone ring system contains chromophores that absorb light, leading to an excited state. This excited state can then undergo several reactions, including:

  • Defluorination: If a fluorine atom is present (common in fluoroquinolones), it can be cleaved, leading to the formation of photoproducts.[2]

  • Oxidation: The excited molecule can react with oxygen to form reactive oxygen species (ROS), which then attack the pyrano-quinolone structure. The piperazine ring, if present as a substituent, is particularly susceptible to oxidation.[2][3]

  • Dimerization: Excited molecules can react with each other to form dimers.[1]

Troubleshooting Steps:

  • Protect from Light: The most immediate and crucial step is to protect your compound from light at all stages of handling, storage, and analysis. Use amber vials or wrap containers in aluminum foil.[1] Conduct experiments under yellow light or with UV-filtered lighting.

  • Inert Atmosphere: When working with solutions, sparging with an inert gas like nitrogen or argon can help to displace dissolved oxygen, thereby reducing the potential for photo-oxidation.

  • Formulation with UV Absorbers: For liquid formulations, incorporating a pharmaceutically acceptable UV-absorbing excipient can help protect the active ingredient.

FAQ 2: I'm observing a loss of potency of my compound in an aqueous solution, even when stored in the dark. What could be the cause?

Answer:

Hydrolytic degradation is a likely culprit, especially if the pH of your solution is not optimized. The pyran ring, in particular, can be susceptible to hydrolysis.

Causality: The pyran ring is a heterocyclic ether. Under acidic or basic conditions, the ether linkage can be cleaved through hydrolysis. The presence of hydroxyl groups on the pyran ring can significantly increase the rate of hydrolysis.[4] The quinolone part of the molecule can also have functional groups susceptible to hydrolysis depending on its specific structure.

Troubleshooting Steps:

  • pH-Stability Profile: Conduct a pH-stability study to determine the optimal pH range for your compound. This typically involves preparing buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12) and monitoring the degradation of your compound over time by HPLC.

  • Buffer Selection: Once the optimal pH is identified, use a suitable buffer system in your formulations to maintain this pH.

  • Lyophilization: For long-term storage of the pure compound or a formulated product, lyophilization (freeze-drying) to remove water can significantly enhance stability.

  • Non-Aqueous Formulations: If feasible for your application, consider formulating your compound in a non-aqueous vehicle.

FAQ 3: My compound appears to be degrading during storage, even as a solid, and I suspect oxidation. How can I confirm this and what are the mitigation strategies?

Answer:

Oxidative degradation can occur even in the solid state, although it is typically slower than in solution. It is often initiated by atmospheric oxygen and can be accelerated by heat and trace metal impurities.

Causality: The pyrano-quinolone scaffold may have electron-rich centers that are susceptible to oxidation. The degradation of fluoroquinolones via advanced oxidation processes is a known issue.[2] The piperazinyl moieties are particularly prone to attack by hydroxyl radicals, leading to ring cleavage or the addition of oxygen atoms.[3]

Troubleshooting Steps:

  • Forced Oxidation Study: To confirm oxidative degradation, you can perform a forced degradation study by exposing a solution of your compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). A significant increase in degradation compared to a control sample will confirm oxidative liability.

  • Inclusion of Antioxidants: For both liquid and solid formulations, the addition of antioxidants can be highly effective. Common choices include:

    • Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) for lipid-based or non-aqueous formulations.

    • Ascorbic acid (Vitamin C) and its salts for aqueous formulations.[5][6]

    • Sodium metabisulfite for aqueous formulations.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.

  • Packaging under Inert Gas: For the final drug product, packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to oxygen.

Experimental Protocols and Methodologies

To effectively troubleshoot stability issues, robust analytical methods and well-designed experiments are essential. This section provides detailed protocols for key stability-indicating studies.

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways of your pyrano-quinolone compound and for developing a stability-indicating analytical method.[7]

Objective: To generate potential degradation products under various stress conditions to elucidate degradation pathways and to prove the specificity of the stability-indicating HPLC method.

Materials:

  • Pyrano-quinolone compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate or acetate)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the pyrano-quinolone compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours. If no degradation is observed, repeat with 1 N HCl at 80°C for up to 24 hours. Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours. If no degradation is observed, repeat with 1 N NaOH at 80°C for up to 24 hours. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[10]

Objective: To develop a chromatographic method that separates the parent pyrano-quinolone compound from all potential degradation products.

Typical Starting Conditions for a Reversed-Phase HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid or formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, with the wavelength set at the λmax of the pyrano-quinolone compound (often in the range of 270-330 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks of the degradation products from the forced degradation study are well-resolved from the main peak of the active compound.

Strategies for Enhancing Stability

Improving the stability of pyrano-quinolone compounds can be approached through chemical modification of the molecule itself or by developing a suitable formulation.

Chemical Modification Strategies

Strategic chemical modifications can block degradation pathways or alter the physicochemical properties of the molecule to enhance its stability.

  • Introduction of Electron-Withdrawing Groups: Introducing electron-withdrawing groups on the aromatic rings can decrease the electron density and make the molecule less susceptible to oxidation.

  • Fluorination: The introduction of fluorine atoms can increase metabolic stability and in some cases, alter the electronic properties to enhance overall stability.[1]

  • Steric Hindrance: Introducing bulky substituents near reactive sites can sterically hinder the approach of reactants (e.g., water, oxygen), thereby slowing down degradation.

  • Prodrugs: Converting a labile functional group into a more stable promoiety that is cleaved in vivo to release the active drug can be an effective strategy.

Formulation Strategies

The formulation plays a critical role in protecting the drug from environmental factors that can cause degradation.

  • pH Control: As discussed, maintaining the optimal pH in liquid formulations through the use of buffers is critical.

  • Use of Antioxidants: The incorporation of antioxidants is a primary strategy to prevent oxidative degradation. The choice of antioxidant will depend on the formulation (aqueous vs. non-aqueous).

  • Excipient Compatibility: It is crucial to perform drug-excipient compatibility studies to ensure that the chosen excipients do not accelerate the degradation of the pyrano-quinolone compound.[11][12] Common excipients to be cautious with are those containing reactive functional groups or high levels of impurities.

  • Moisture Protection: For solid dosage forms, protecting against moisture is key. This can be achieved through the use of desiccants in the packaging or by applying a moisture-barrier film coat to tablets.

  • Light-Protective Packaging: For photosensitive compounds, the final product should be packaged in light-resistant containers, such as amber glass bottles or opaque blisters.

Data Presentation and Visualization

Clear presentation of stability data is essential for interpretation and decision-making.

Table 1: Example of a pH-Stability Profile for a Pyrano-Quinolone Compound
pHBuffer SystemInitial Assay (%)Assay after 7 days at 40°C (%)% DegradationAppearance of Solution
2.00.1 M HCl100.285.115.1Clear, colorless
4.5Acetate Buffer99.898.51.3Clear, colorless
7.4Phosphate Buffer100.199.20.9Clear, colorless
9.0Borate Buffer99.992.37.6Clear, slightly yellow
12.00.1 M NaOH100.078.421.6Clear, yellow
Diagrams

Visual representations of degradation pathways and experimental workflows can greatly aid in understanding complex processes.

Degradation_Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PyranoQuinolone Pyrano-Quinolone Compound PhotoOxidation Photo-oxidation Products PyranoQuinolone->PhotoOxidation Light, O₂ Dimerization Dimerization Products PyranoQuinolone->Dimerization Light PyranRingOpening Pyran Ring Opening PyranoQuinolone->PyranRingOpening H₂O, H⁺/OH⁻ OxidizedMetabolites Oxidized Products PyranoQuinolone->OxidizedMetabolites O₂, Metal Ions

Caption: Major degradation pathways for pyrano-quinolone compounds.

Forced_Degradation_Workflow start Pyrano-Quinolone Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (ICH Q1B Light) start->photo analysis HPLC Analysis (PDA Detection) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Conclusion

Enhancing the stability of pyrano-quinolone compounds is a critical step in their development as potential therapeutic agents. A systematic approach that involves understanding the degradation pathways, developing robust analytical methods, and employing targeted chemical and formulation strategies is key to success. This guide provides a foundational framework for addressing these challenges. Remember that each pyrano-quinolone derivative will have its unique stability profile, and the strategies outlined here should be adapted and optimized for your specific molecule.

References

  • Aksoy, B., Küçükgüzel, İ., & Rollas, S. (2007). Development and Validation of a Stability-Indicating HPLC Method for Determination of Ciprofloxacin Hydrochloride and its Related Compounds in Film-Coated Tablets. Chromatographia, 66(1-2), 57–63. [Link]

  • Chen, J., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 203. [Link]

  • Das, S., & Samanta, A. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4545-4556. [Link]

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]

  • Gali, F., et al. (2022). The Interplay of Ascorbic Acid with Quinones-Chelators—Influence on Lipid Peroxidation: Insight into Anticancer Activity. Antioxidants, 11(2), 384. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Lo, J. M., & Kopycki, R. J. (1987). Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates. Journal of Pharmaceutical Sciences, 76(11), 867-868. [Link]

  • Pace, G. W., & O'Connor, J. R. (2015). Drug-Excipient compatibility studies: First step for dosage form development. The Pharma Innovation Journal, 4(5), 14-20. [Link]

  • Qu, Y., & Xiao, Y. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1345869. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Drug-Excipient compatibility studies: A review. Pharmaceutical and Biosciences Journal, 5(2), 31-40. [Link]

  • Vaghela, B. K., & Rao, S. S. (2013). A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. Journal of Pharmaceutical and Bioallied Sciences, 5(4), 298–308. [Link]

  • Razzaq, S. N., et al. (2017). STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CIPROFLOXACIN AND DEXAMETHASONE IN BINARY COMBINATION. Journal of the Chilean Chemical Society, 62(3). [Link]

  • Attia, K. A. M., et al. (2023). Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. Molecules, 28(13), 5209. [Link]

  • Feng, Y., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2185. [Link]

  • He, L., et al. (2014). Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products. Chemosphere, 117, 398-405. [Link]

  • ICH Harmonised Tripartite Guideline. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Kumar, V., & Singh, R. (2017). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 8(11), 719-732. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Lelas, A., et al. (2020). Antioxidant therapy in the management of fluoroquinolone-associated disability. Medical Hypotheses, 144, 110252. [Link]

  • Aitipamula, S., & Das, S. (2020). A case study of topical formulations consisting of ferulic acid cocrystals. European Journal of Pharmaceutics and Biopharmaceutics, 148, 113-120. [Link]

  • He, L., et al. (2019). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 966459. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Sharma, M. K., & Murugesan, M. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 7(6), 1-5. [Link]

  • Srividya, G., Deepthi, B., & Lakshminarasaiah, S. (2017). Ascorbic acid enhances ciprofloxacin antibacterial activity in vitro against isolates of Escherichia coli from subclinical mastitis cases of buffaloes. International Journal of Veterinary Sciences and Animal Husbandry, 2(5), 21-24. [Link]

  • Bajpai, A., & Gupta, M. (2023). Antioxidant-Mediated Modulation of Bacterial Antibiotic Susceptibility. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 1-8. [Link]

  • Pozdnyakov, I. P., et al. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. Chemosphere, 363, 143643. [Link]

  • Kumar, M., & Murugesan, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-5. [Link]

  • Li, X., et al. (2016). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 21(8), 1059. [Link]

  • Kumar, A., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. RSC Medicinal Chemistry, 13(10), 1169-1209. [Link]

  • Kumar, B., & Kumar, R. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1845-1861. [Link]

  • He, L., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

  • He, L., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

  • Arrieta-Baez, D., & Garcia-Perez, L. A. (2010). Antimutagenic Effects of Vitamin C Against Oxidative Changes Induced by Quinolones. Food Technology and Biotechnology, 48(4), 512-518. [Link]

  • Srividya, G., Deepthi, B., & Lakshminarasaiah, S. (2017). Ascorbic acid enhances ciprofloxacin antibacterial activity in vitro against isolates of Escherichia coli from subclinical mastitis cases of buffaloes. International Journal of Veterinary Sciences and Animal Husbandry, 2(5), 21-24. [Link]

Sources

Troubleshooting mass spectrometry fragmentation of pyrano-quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of pyrano-quinolones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this important class of fused heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows, ensuring data of the highest quality and integrity.

Introduction to Pyrano-Quinolone Analysis

Pyrano-quinolones are a significant class of compounds with a wide range of biological activities. Their analysis by mass spectrometry, typically coupled with liquid chromatography (LC-MS), is a powerful tool for their identification, characterization, and quantification in various matrices. However, the fused ring structure of pyrano-quinolones can lead to complex fragmentation patterns and present unique analytical challenges. This guide provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Common Issues in Pyrano-Quinolone Mass Spectrometry

This section addresses specific problems you may encounter during the ESI-MS/MS analysis of pyrano-quinolones. Each issue is presented with probable causes and a step-by-step protocol for resolution.

Weak or No Molecular Ion ([M+H]⁺) Signal

A common and frustrating issue is the absence or weakness of the protonated molecular ion. This can stem from several factors, from sample preparation to instrument settings.

Q: I am not seeing the expected [M+H]⁺ ion for my pyrano-quinolone, or the signal is extremely low. What are the likely causes and how can I fix this?

A:

Probable Causes:

  • Inefficient Ionization: Pyrano-quinolones, while containing nitrogen, may not ionize efficiently under all conditions. The proton affinity of your specific analyte and the composition of your mobile phase are critical.

  • In-Source Fragmentation: The pyrano-quinolone core may be susceptible to fragmentation within the ion source before it reaches the mass analyzer. This is a known phenomenon in ESI sources.[1]

  • Sample Degradation: The stability of your analyte in the chosen solvent and at the temperature of the ion source can be a factor. Some complex heterocyclic compounds can be thermally labile.[2]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.[3][4][5]

Troubleshooting Protocol:

  • Optimize Mobile Phase Composition:

    • Increase Acidity: Ensure your mobile phase contains a suitable amount of an acidic modifier like formic acid (typically 0.1%). The acidic conditions promote protonation of the quinolone nitrogen.

    • Solvent Choice: While acetonitrile is a common organic modifier, methanol can sometimes enhance ionization for certain compounds.[6] Consider running a small test with a methanol-based mobile phase.

  • Adjust Ion Source Parameters:

    • Reduce Source Temperature: If you suspect thermal degradation, incrementally decrease the ion source temperature.

    • Optimize Cone/Nozzle Voltage: This voltage is critical for ion sampling and can influence in-source fragmentation. Systematically vary the cone voltage to find a balance between good ion transmission and minimal fragmentation.

  • Investigate In-Source Fragmentation:

    • Acquire a full scan mass spectrum with very low cone voltage. This should maximize the intensity of the [M+H]⁺ ion relative to any fragments.

    • Gradually increase the cone voltage and observe the appearance of fragment ions. This can help identify if in-source fragmentation is the primary issue.

  • Evaluate for Matrix Effects:

    • If analyzing complex mixtures, perform a post-column infusion experiment with your pyrano-quinolone standard. A dip in the signal at the retention time of your matrix components is a clear indication of ion suppression.

    • Improve sample preparation to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Unidentifiable or Unexpected Fragment Ions

The interpretation of MS/MS spectra is crucial for structural confirmation. Unexpected fragment ions can complicate this process.

Q: My MS/MS spectrum of a pyrano-quinolone shows several intense fragments that I cannot readily assign based on simple bond cleavages. What fragmentation pathways should I consider?

A:

Underlying Principles:

The fragmentation of pyrano-quinolones is a composite of the fragmentation of the quinolone and pyran ring systems. While simple losses of substituents are common, the fused ring system allows for more complex rearrangements.

Expected Fragmentation Pathways:

  • Quinolone Core Fragmentation: Similar to fluoroquinolone antibiotics, expect to see characteristic losses from the quinolone portion of the molecule.[1][7]

    • Loss of Water ([M+H-H₂O]⁺): If hydroxyl groups are present.

    • Loss of Carbon Monoxide ([M+H-CO]⁺): A common fragmentation for quinolone structures.

    • Sequential Losses: Often, you will observe a combination of these losses, such as [M+H-H₂O-CO]⁺.[1][7]

  • Pyran Ring Fragmentation: The pyran ring can undergo a characteristic retro-Diels-Alder (rDA) reaction. This is a common fragmentation pathway for chromone derivatives, which are structurally similar to the pyran portion of your molecule.[7]

  • Cleavage of Substituents: Any alkyl or aryl groups attached to the pyrano-quinolone core are prone to cleavage.

Proposed Fragmentation Scheme for a Generic Pyrano-Quinolone:

G M [M+H]⁺ Pyrano-Quinolone F1 [M+H-CO]⁺ M->F1 -CO F2 [M+H-Substituent]⁺ M->F2 -R F3 rDA Fragment M->F3 rDA F4 [M+H-H₂O]⁺ M->F4 -H₂O

Caption: Common fragmentation pathways for pyrano-quinolones.

Troubleshooting Protocol:

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements of your fragment ions. This will allow you to determine their elemental composition and significantly aid in their identification.

  • Systematic MSⁿ Experiments: If you have an ion trap or similar instrument, perform MS³ experiments by isolating a major fragment ion and subjecting it to further fragmentation. This can help to piece together the fragmentation cascade.

  • Consult Literature on Analogous Compounds: Look for fragmentation studies on related heterocyclic systems, such as chromones, quinolones, or other pyran-fused aromatics. The fragmentation patterns of these related compounds can provide valuable clues.

Poor Reproducibility and Shifting Retention Times

Inconsistent results can undermine the reliability of your data, particularly in quantitative studies.

Q: I am observing significant variability in peak areas and retention times for my pyrano-quinolone between injections. What should I investigate?

A:

Probable Causes:

  • LC System Issues: Fluctuations in pump pressure, leaks, or a poorly equilibrated column can all lead to shifting retention times.

  • Column Degradation: The stationary phase of your LC column can degrade over time, especially when using aggressive mobile phases or analyzing complex matrices.

  • Analyte Instability: Your pyrano-quinolone may be degrading in the autosampler over the course of a long analytical run.[8]

  • Inconsistent Sample Preparation: Variability in your sample preparation procedure can introduce errors.

Troubleshooting Workflow:

G Start Poor Reproducibility CheckLC Check LC System (Pressure, Leaks) Start->CheckLC Equilibrate Ensure Column Equilibration CheckLC->Equilibrate NewColumn Test with New Column Equilibrate->NewColumn CheckStability Assess Analyte Stability in Autosampler NewColumn->CheckStability StandardizePrep Standardize Sample Prep CheckStability->StandardizePrep Success Reproducibility Restored StandardizePrep->Success

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • System Suitability Tests: Before running your samples, inject a standard mixture to verify the performance of your LC-MS system. Track retention time, peak shape, and signal intensity.

  • Column Care: Ensure your column is properly flushed and stored after each use. If you suspect column degradation, try running your analysis on a new column of the same type.

  • Autosampler Temperature Control: If your autosampler has temperature control, keep your samples cooled (e.g., 4 °C) to minimize degradation during the analytical run.

  • Internal Standard: For quantitative analyses, the use of a stable, isotopically labeled internal standard is highly recommended to correct for variability in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the best starting ESI-MS parameters for a novel pyrano-quinolone?

A1: A good starting point for a typical pyrano-quinolone on a standard ESI-MS system would be:

ParameterRecommended Starting Value
Ionization ModePositive
Capillary Voltage3.5 - 4.5 kV
Cone/Nozzle Voltage20 - 40 V
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temp.350 - 450 °C
Nebulizer GasNitrogen

Note: These values should be optimized for your specific instrument and compound.

Q2: I see a prominent [M+Na]⁺ adduct ion. How can I minimize this?

A2: Sodium adducts are a common issue in ESI-MS. To minimize them:

  • Use high-purity solvents and additives.

  • Avoid glassware where possible; use polypropylene vials and pipette tips.

  • If sodium adducts persist, consider adding a small amount of ammonium formate or acetate to your mobile phase to promote the formation of [M+NH₄]⁺ adducts, which are often less stable and can lead to a stronger [M+H]⁺ signal.

Q3: Can I use negative ionization mode for pyrano-quinolones?

A3: While positive ionization is generally preferred due to the basic nitrogen in the quinolone ring system, negative ionization may be possible if your pyrano-quinolone has acidic protons, such as a carboxylic acid or a phenolic hydroxyl group. However, for most pyrano-quinolone structures, positive mode will provide significantly better sensitivity.[9]

Q4: My pyrano-quinolone is part of a complex mixture (e.g., a natural product extract). How can I deal with potential matrix effects?

A4: For complex mixtures, a robust analytical strategy is key:

  • Chromatographic Separation: Develop a selective LC method to separate your analyte from as many matrix components as possible.

  • Sample Cleanup: Employ a thorough sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds before LC-MS analysis.

  • High-Resolution MS: Use HRMS to distinguish your analyte from isobaric interferences.

  • Standard Addition: If you cannot find a suitable internal standard, the method of standard additions can be used to quantify your analyte in the presence of matrix effects.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of The American Society for Mass Spectrometry. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]

  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis of pyrano[3,2-c]quinoline-3-carbaldehyde (31). ResearchGate. [Link]

  • LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Journal of Mass Spectrometry. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports. [Link]

Sources

Navigating the Maze of Quinolone Resistance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges of quinolone resistance. This guide is designed for researchers, scientists, and drug development professionals who are actively investigating or combating the rise of bacteria resistant to this critical class of antibiotics. Here, you will find not just protocols, but the underlying principles and troubleshooting advice to empower your research. Our approach is built on a foundation of scientific integrity, ensuring that every recommendation is robust, reproducible, and grounded in established evidence.

Frequently Asked Questions (FAQs): The Fundamentals of Quinolone Action & Resistance

This section addresses the most common conceptual and practical questions encountered when working with quinolone-based compounds.

Q1: My MIC values for a novel quinolone are inconsistent across experiments. What are the common culprits?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results are a frequent and frustrating issue in antimicrobial susceptibility testing. The root cause often lies in subtle variations in experimental conditions that significantly impact quinolone activity. Here’s a checklist of critical factors to scrutinize:

  • Cation Concentration in Media: This is one of the most significant variables. Divalent cations, particularly Mg²⁺ and Ca²⁺, are known to chelate quinolone antibiotics.[1][2] This chelation can reduce the effective concentration of the drug available to enter the bacterial cell, leading to artificially high MIC values.

    • Causality: The carboxyl and ketone groups on the quinolone core structure are responsible for this chelation.

    • Solution: Always use cation-adjusted Mueller-Hinton Broth (MHII) as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible concentrations of these critical ions.[3]

  • Inoculum Density: The final concentration of bacteria in the wells must be consistent. The standard is approximately 5 x 10⁵ CFU/mL. Higher inocula can lead to the selection of resistant subpopulations or overwhelm the drug before it can act, while lower inocula can result in falsely low MICs.

    • Solution: Meticulously prepare your inoculum to a 0.5 McFarland standard and verify your dilution steps.

  • pH of the Medium: The activity of many quinolones is pH-dependent. A slight shift in the pH of your Mueller-Hinton Broth can alter the charge of the drug molecule, affecting its solubility and ability to penetrate the bacterial cell wall.[4]

    • Solution: Always check that the pH of your prepared media is within the recommended range (typically 7.2-7.4) before starting an experiment.

  • Compound Solubility and Stability: Ensure your novel quinolone is fully solubilized in the chosen solvent (e.g., DMSO). Any precipitation will lead to a lower effective drug concentration. Furthermore, some compounds may degrade over time, with repeated freeze-thaw cycles, or upon exposure to light.

    • Solution: Prepare fresh stock solutions regularly, store them protected from light, and ensure the final solvent concentration in your assay is non-inhibitory (typically <1%).

Q2: I've identified a resistant mutant, but sequencing of gyrA and parC shows no mutations. What other mechanisms should I investigate?

A2: While mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common cause of high-level resistance, their absence points toward other well-characterized mechanisms. Your investigation should proceed down the following paths:

  • Efflux Pump Overexpression: This is a primary suspect for low- to moderate-level resistance. Many bacteria possess chromosomally-encoded multidrug resistance (MDR) efflux pumps that can actively transport quinolones out of the cell, preventing them from reaching their intracellular targets. Overexpression is often caused by mutations in regulatory genes.

  • Plasmid-Mediated Quinolone Resistance (PMQR): The presence of specific resistance genes on mobile genetic elements is increasingly common. These genes typically confer low-level resistance, which can provide a stepping stone for the selection of higher-level chromosomal mutations. Key PMQR mechanisms include:

    • qnr proteins: These pentapeptide repeat proteins protect DNA gyrase and topoisomerase IV from quinolone binding.

    • aac(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that has evolved the ability to modify and inactivate certain fluoroquinolones, like ciprofloxacin and norfloxacin.[5]

    • Plasmid-encoded efflux pumps: Genes such as qepA and oqxAB code for efflux pumps that contribute to reduced drug accumulation.

  • Alterations in Cell Wall Permeability: In Gram-negative bacteria, quinolones primarily enter the cell through outer membrane porin channels. Downregulation or mutation of these porins can limit drug influx, thereby increasing the MIC.

Here is a logical workflow for investigating these alternative resistance mechanisms:

Quinolone_Resistance_Investigation start Resistant Mutant (No gyrA/parC Mutations) efflux Efflux Pump Overexpression Assay (e.g., Ethidium Bromide Accumulation) start->efflux Hypothesis 1 pmqr Screen for PMQR Genes (PCR for qnr, aac(6')-Ib-cr, qepA, oqxAB) start->pmqr Hypothesis 2 porin Outer Membrane Porin Analysis (SDS-PAGE, qRT-PCR for porin genes) start->porin Hypothesis 3 phenotype Phenotypic Confirmation (MIC with Efflux Pump Inhibitor, e.g., CCCP) efflux->phenotype result_pmqr PMQR Gene Identified pmqr->result_pmqr result_porin Porin Alteration Confirmed porin->result_porin result_efflux Efflux Mechanism Confirmed phenotype->result_efflux

Caption: Workflow for investigating non-QRDR quinolone resistance.

Troubleshooting Guide: Key Experimental Protocols

This section provides detailed protocols for essential assays and highlights common pitfalls and how to avoid them.

Protocol 1: Efflux Pump Activity Assessment using Ethidium Bromide (EtBr) Accumulation

Principle: This fluorometric assay indirectly measures efflux pump activity. EtBr, a DNA intercalating agent, is a common substrate for many MDR efflux pumps.[6] Its fluorescence increases dramatically upon binding to intracellular DNA. In cells with active efflux, EtBr is rapidly pumped out, resulting in low fluorescence. The addition of an efflux pump inhibitor (EPI), such as the proton motive force dissipator Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), blocks this process, leading to EtBr accumulation and a corresponding increase in fluorescence.[7]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow your bacterial strains (wild-type and the resistant mutant) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6) in a standard broth.

  • Cell Washing and Resuspension: Centrifuge the cultures (e.g., 5000 x g for 10 min). Discard the supernatant and wash the cell pellets twice with an equal volume of phosphate-buffered saline (PBS) to remove any residual media.

  • Loading and Equilibration: Resuspend the washed pellets in PBS containing EtBr (final concentration of 1-2 µg/mL) and glucose (final concentration of 0.4% v/v as an energy source for the pumps). Incubate at 37°C for 1 hour to allow the cells to load with EtBr until a steady state is reached.

  • Assay Setup: In a 96-well black, clear-bottom plate, add:

    • 100 µL of PBS (with or without your EPI, e.g., CCCP at a final concentration of 100 µM).

    • 100 µL of the EtBr-loaded bacterial suspension.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Excitation: ~530 nm, Emission: ~600 nm) kinetically, with readings every 60 seconds for 30-60 minutes.

Troubleshooting Common Issues:

Issue Potential Cause Solution
No significant difference in fluorescence between wild-type and resistant strain. The resistance mechanism may not be efflux-based. The specific pump may not recognize EtBr as a substrate.Confirm resistance with MIC testing. Try a different fluorescent substrate (e.g., Nile Red). Analyze expression of known efflux pump genes via qRT-PCR.
High background fluorescence. Residual media components are fluorescent. Autofluorescence of the bacterial strain.Ensure thorough washing of the bacterial pellets with PBS. Run a control with cells but no EtBr to determine the background autofluorescence and subtract it from your data.
Fluorescence decreases over time, even with EPI. Photobleaching of EtBr. Cell death due to EPI toxicity.Reduce the intensity or frequency of the excitation light. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial species and strain.
Protocol 2: Screening for Plasmid-Mediated Quinolone Resistance (PMQR) Genes by PCR

Principle: Polymerase Chain Reaction (PCR) is a rapid and sensitive method to amplify specific PMQR genes (qnrA, qnrB, qnrS, aac(6')-Ib-cr, etc.) from bacterial DNA. The presence of a PCR product of the expected size is indicative of the presence of the gene.

Step-by-Step Methodology:

  • DNA Extraction: Isolate total genomic DNA from the resistant strain. While crude boiling lysates can work for screening, using a commercial purification kit is highly recommended for reproducibility and to avoid PCR inhibitors.

  • Primer Selection: Use validated primers for the target PMQR genes. Multiplex PCR, where multiple primer sets are used in a single reaction, can be an efficient screening strategy.

  • PCR Amplification:

    • Set up a standard 25 µL PCR reaction mix: ~50 ng DNA template, 10 pmol of each primer, 200 µM dNTPs, 1.5 mM MgCl₂, and 1 unit of Taq polymerase in the appropriate buffer.

    • Use a thermal cycler with an optimized program (an example for qnrB and aac(6')-Ib-cr is provided below).

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA-safe stain. Always include a DNA ladder to confirm the size of the amplicons and a no-template control to check for contamination.

Example PCR Program:

Step Temperature (°C) Time Cycles
Initial Denaturation945 min1
Denaturation941 min\multirow{3}{*}{30}
Annealing55-571 min
Extension721 min
Final Extension7210 min1
Hold41

Troubleshooting Common Issues:

Issue Potential Cause Solution
No PCR product. Poor DNA quality/quantity. Incorrect annealing temperature.Quantify your DNA and use a standardized input. Run a temperature gradient PCR to find the optimal annealing temperature for your primer sets.
Non-specific bands. Annealing temperature is too low. Primer-dimers have formed.Increase the annealing temperature in 2°C increments. Consider using a hot-start Taq polymerase to minimize non-specific amplification during reaction setup.
Faint bands. Insufficient DNA template. PCR inhibitors present from the DNA extraction.Increase the amount of template DNA. Re-purify the DNA or use a dilution series (e.g., 1:10, 1:100) to dilute out potential inhibitors.

Visualizing the Mechanisms of Resistance

Understanding the interplay between different resistance mechanisms is key to developing effective countermeasures.

Quinolone_Action_and_Resistance cluster_cell Bacterial Cell cluster_membrane Outer & Inner Membranes cluster_cytoplasm Cytoplasm porin Porin Channel quinolone_int Internal Quinolone porin->quinolone_int Reduced Expression Reduced Expression porin->Reduced Expression Decreased Permeability efflux Efflux Pump quinolone_ext External Quinolone efflux->quinolone_ext gyrase DNA Gyrase (gyrA/gyrB) ribosome Ribosome QRDR Mutation QRDR Mutation gyrase->QRDR Mutation Target Alteration topoIV Topoisomerase IV (parC/parE) topoIV->QRDR Mutation Target Alteration qnr Qnr Protein qnr->gyrase Protection qnr->topoIV Protection aac AAC(6')-Ib-cr Modified Quinolone Modified Quinolone aac->Modified Quinolone quinolone_ext->porin Influx quinolone_int->efflux Efflux quinolone_int->gyrase Inhibition quinolone_int->topoIV Inhibition quinolone_int->aac Modification

Caption: Interplay of quinolone action and bacterial resistance mechanisms.

This guide provides a framework for systematically addressing challenges in quinolone resistance research. Remember that meticulous experimental design, the use of appropriate controls, and a thorough understanding of the underlying biology are your most powerful tools.

References

  • Tushar, T. et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: ([Link])

  • Pakzad, I. et al. (2013). Prevalence of qnr and aac(6')-Ib-cr Genes in Clinical Isolates of Klebsiella Pneumoniae from Imam Hussein Hospital in Tehran. Jundishapur Journal of Microbiology. Available at: ([Link])

  • Westh, H. et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: ([Link])

  • Coldham, N. G. et al. (2010). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Journal of Antimicrobial Chemotherapy. Available at: ([Link])

  • Chapman, J. S. & Georgopapadakou, N. H. (1988). Interaction of divalent cations, quinolones and bacteria. Antimicrobial Agents and Chemotherapy. Available at: ([Link])

  • Blair, J. M. A. et al. (2019). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in Microbiology. Available at: ([Link])

  • Li, X. et al. (2023). Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity. Frontiers in Cellular and Infection Microbiology. Available at: ([Link])

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Pakistan. Available at: ([Link])

  • Chapman, J. S. et al. (1988). Interaction of divalent cations, quinolones and bacteria. Journal of Antimicrobial Chemotherapy. Available at: ([Link])

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Laboratories. Available at: ([Link])

Sources

Technical Support Center: Enhancing the Bioavailability of Pyrano-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals actively working with pyrano-quinolone derivatives. Pyrano-quinolones are a promising class of heterocyclic compounds with a wide range of biological activities.[1] However, their therapeutic potential is often limited by poor aqueous solubility, which consequently leads to low and variable oral bioavailability.

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered when developing strategies to improve the bioavailability of these compounds. The advice herein is grounded in established scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and step-by-step protocols.

Issue 1: Inconsistent Dissolution Profiles for a Pyrano-Quinolone Formulation

Question: We have developed a solid dispersion of our lead pyrano-quinolone candidate, but the in-vitro dissolution profiles vary significantly between batches. What could be the cause, and how can we improve consistency?

Answer:

Inconsistent dissolution profiles for solid dispersions are a common challenge, often stemming from subtle variations in the solid-state properties of the formulation. The primary goal of a solid dispersion is to disperse the poorly soluble drug in a hydrophilic carrier, ideally in an amorphous state, which enhances the dissolution rate and, consequently, bioavailability.[2][3]

Root Cause Analysis:

  • Crystallinity vs. Amorphous State: The most likely culprit is partial and variable crystallization of the pyrano-quinolone within the polymer matrix. An amorphous form is thermodynamically less stable than its crystalline counterpart and will have a higher apparent solubility and dissolution rate.[2] Inconsistent manufacturing processes can lead to batch-to-batch differences in the degree of amorphicity.

  • Phase Separation: The drug and the carrier may not be perfectly miscible, leading to phase separation on a microscopic level. This can result in domains of crystalline drug that dissolve more slowly.

  • Hygroscopicity: The formulation may be absorbing atmospheric moisture, which can act as a plasticizer and facilitate the conversion of the amorphous drug to its more stable crystalline form.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent dissolution.

Detailed Experimental Protocols:

1. Solid-State Characterization:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the solid dispersion into an aluminum pan and seal it.

    • Use an empty, sealed pan as a reference.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Look for a sharp endothermic peak corresponding to the melting of the crystalline drug. The absence of this peak and the presence of a glass transition (a step change in the baseline) suggest an amorphous state. Variable peak sizes across batches confirm inconsistent crystallinity.

  • Powder X-Ray Diffraction (PXRD):

    • Gently pack the solid dispersion powder into the sample holder.

    • Scan the sample over a relevant 2θ range (e.g., 5° to 40°).

    • Sharp peaks indicate the presence of crystalline material. A halo pattern with no distinct peaks is characteristic of an amorphous solid.

2. Dissolution Testing Optimization:

  • Standardized Dissolution Testing: Employ a standardized method, such as the USP Apparatus 2 (paddle) or Apparatus 1 (basket), to ensure reproducibility.[5][6]

  • Method Parameters:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Dissolution Medium: Start with a physiologically relevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 75 RPM.

    • Sampling Times: 5, 15, 30, 45, 60, 90, and 120 minutes.

  • Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, for accurate quantification of the dissolved pyrano-quinolone.[7]

Issue 2: Low Oral Bioavailability Despite Improved In-Vitro Dissolution

Question: Our nanoparticle formulation of a pyrano-quinolone shows excellent dissolution enhancement in vitro, but the in-vivo pharmacokinetic study in rats still indicates low oral bioavailability. What are the potential reasons for this discrepancy?

Answer:

This is a classic example of a poor in vitro-in vivo correlation (IVIVC).[8] While enhanced dissolution is a prerequisite for good absorption of poorly soluble drugs, it does not guarantee high bioavailability. Several physiological barriers can still limit drug absorption.

Causality Analysis:

  • Permeability-Limited Absorption: The pyrano-quinolone itself may have inherently low permeability across the intestinal epithelium. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Your compound may be a BCS Class IV drug (low solubility, low permeability).

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall (by cytochrome P450 enzymes, for example) or in the liver before it reaches systemic circulation.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.

  • In-Vivo Precipitation: The nanoparticle formulation may dissolve rapidly in the stomach, but as it transitions to the higher pH of the small intestine, the drug could precipitate out of solution before it can be absorbed.

Troubleshooting and Investigation Plan:

Caption: Workflow to diagnose poor in vitro-in vivo correlation.

Key Experimental Protocols:

1. Caco-2 Permeability Assay:

  • Objective: To assess the intestinal permeability of the pyrano-quinolone.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days until they form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the pyrano-quinolone formulation to the apical (AP) side.

    • At various time points, take samples from the basolateral (BL) side and quantify the drug concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). A low Papp value suggests poor permeability.

2. Prodrug Strategy:

  • Rationale: If permeability is the limiting factor, a prodrug approach can be employed. This involves chemically modifying the pyrano-quinolone to create a more lipophilic derivative that can more easily cross the intestinal membrane.[9][10] Once absorbed, the prodrug is designed to be cleaved by enzymes in the blood or tissues to release the active parent drug.

  • Example: Esterification of a hydroxyl or carboxylic acid group on the pyrano-quinolone core can increase lipophilicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main formulation strategies to improve the bioavailability of pyrano-quinolones?

The primary strategies target the low aqueous solubility of these compounds. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[11]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization (Nanocrystals): Further reduces particle size to the nanometer range, significantly increasing the surface area and dissolution velocity.[12][13]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state.[2][3][14] Common carriers include polymers like PVP, HPMC, and PEGs.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations that present the drug in a dissolved state in lipidic excipients.[15][16] These can enhance absorption by several mechanisms, including bypassing the dissolution step and interacting with lipid absorption pathways.[17][18] Examples include self-emulsifying drug delivery systems (SEDDS).[19]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes can improve solubility, protect the drug from degradation, and potentially target its delivery.[20][21][22]

Q2: How do I choose the best strategy for my specific pyrano-quinolone derivative?

The optimal strategy depends on the physicochemical properties of your compound. A systematic approach is recommended:

StrategyBest Suited ForKey Considerations
Nanocrystals Crystalline drugs with high melting points.Requires specialized equipment (e.g., high-pressure homogenizer, wet bead mill). Potential for particle aggregation.
Solid Dispersions Drugs that can be converted to a stable amorphous form.Risk of recrystallization during storage. Drug-polymer miscibility is crucial.
Lipid-Based Systems Lipophilic drugs with good solubility in oils/lipids.Requires careful selection of lipids, surfactants, and co-solvents. Potential for GI side effects with high surfactant concentrations.
Prodrugs Compounds with low permeability or high first-pass metabolism.Requires synthetic chemistry expertise. The linker must be stable in the GI tract but cleavable in vivo.

Q3: What are the critical quality attributes (CQAs) to monitor for a bioavailability-enhanced formulation of a pyrano-quinolone?

For any formulation, it is crucial to define and monitor CQAs to ensure consistent performance. Key CQAs include:

  • Drug Content and Purity: To ensure the correct dosage and absence of degradation products.

  • Particle Size Distribution: Critical for nanocrystals and other particle-based formulations.

  • Solid-State Form: Degree of crystallinity or amorphicity for solid dispersions.

  • In-Vitro Dissolution Rate and Extent: A key performance indicator.[23][24]

  • Stability: Both physical (e.g., recrystallization, particle growth) and chemical stability under storage conditions.

Q4: How can I establish a meaningful in vitro-in vivo correlation (IVIVC) for my pyrano-quinolone formulation?

Establishing an IVIVC is a valuable tool in drug development that can reduce the need for extensive in-vivo studies.[25][26] The FDA provides guidance on developing and validating IVIVCs.

  • Level A Correlation: A point-to-point relationship between the in-vitro dissolution profile and the in-vivo absorption profile. This is the most informative and is the goal for many modified-release formulations.[27]

  • Development Steps:

    • Develop formulations with different release rates (e.g., fast, medium, slow).

    • Conduct in-vitro dissolution studies on all formulations.

    • Perform in-vivo pharmacokinetic studies in a relevant animal model or humans for the same formulations.

    • Use deconvolution methods to calculate the in-vivo absorption profiles from the plasma concentration data.

    • Plot the in-vitro dissolution data against the in-vivo absorption data and determine the mathematical relationship.

A successful IVIVC allows the in-vitro dissolution test to serve as a surrogate for in-vivo bioequivalence studies, which is highly beneficial for post-approval manufacturing changes.[28]

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics, 2014, 801820. [Link]

  • Carbone, C., & Martins-Gomes, C. (2017). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. Current Drug Delivery, 14(8), 1079-1087. [Link]

  • Paixão, P., Gouveia, L. F., & Silva, N. (2017). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy and Pharmaceutical Sciences, 20, 155-170. [Link]

  • (PDF) Nanocrystals: Characterization Overview, Applications in Drug Delivery, and Their Toxicity Concerns. (2020). Retrieved January 22, 2026, from [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Insight into Prodrugs of Quinolones and Fluoroquinolones. (2016). Retrieved January 22, 2026, from [Link]

  • Kumar, S., & Singh, S. (2017). Atorvastatin solid dispersion for bioavailability enhancement. Journal of Drug Delivery and Therapeutics, 7(7), 11-15. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024). ACS Measurement Science Au. [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nanocrystals: An Overview of Fabrication, Characterization and Therapeutic Applications in Drug Delivery. (2018). Retrieved January 22, 2026, from [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Retrieved January 22, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2025). Retrieved January 22, 2026, from [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2019). Molecules, 24(16), 2997. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 148-155. [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Retrieved January 22, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2019). ACS Omega, 4(7), 11843–11853. [Link]

  • Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. (2022). International Journal of Nanomedicine, 17, 635-650. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nanocrystal Technology, Characterization and Pharmaceutical Applications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Prodrug Strategies in Ocular Drug Delivery. (2014). Pharmaceutics, 6(1), 1-20. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). Antibiotics, 12(11), 1599. [Link]

  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nanocrystal System: A Comprehensive Review of Method of Preparation and their Characterization, Patents and Marketed Products. (2025). Retrieved January 22, 2026, from [Link]

  • Dissolution Testing: An overview. (n.d.). RSSL. Retrieved January 22, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). Retrieved January 22, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). Molecules, 24(12), 2299. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]

  • Synthesis of New Pyrano‐fused Quinolines as Antibacterial and Antimicrobial Agents. (2017). Journal of Heterocyclic Chemistry, 54(6), 3434-3439. [Link]

  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. (2011). AAPS PharmSciTech, 12(3), 854-861. [Link]

  • Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. (2025). Retrieved January 22, 2026, from [Link]

  • Atorvastatin solid dispersion for bioavailability enhancement. (2025). Retrieved January 22, 2026, from [Link]

  • (PDF) Lipid-Based Drug Delivery Systems. (2025). Retrieved January 22, 2026, from [Link]

  • Drug dissolution rate measurements--evaluation of the rotating disc method. (2005). Retrieved January 22, 2026, from [Link]

  • Performance Parameters and Characterizations of Nanocrystals: A Brief Review. (2016). BioMed Research International, 2016, 5648393. [Link]

  • How can prodrugs improve PK profiles? (2025). Retrieved January 22, 2026, from [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). ACS Measurement Science Au. Retrieved January 22, 2026, from [Link]

  • Catalytic Syntheses of Pyrano[3,2-C]Quinolone and -Quinoline Derivatives and their Potential Therapeutic Agents. (n.d.). Retrieved January 22, 2026, from [Link]

  • Video: Drug Product Performance: In Vitro–In Vivo Correlation. (2025). JoVE. [Link]

  • Recent Advances in Antimicrobial Nano-Drug Delivery Systems. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals, 16(2), 291. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences, 10(2), 1-10. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Nanoparticle-based Drug Delivery Systems: Promising Approaches Against Infections. (2012). Brazilian Archives of Biology and Technology, 55(2), 1-13. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrano-Quinolone Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrano-quinolone scaffold is a privileged heterocyclic motif due to its prevalence in natural products and its wide array of significant biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The efficient construction of this core structure is paramount for the exploration of new therapeutic agents. This guide provides an in-depth, objective comparison of the leading synthetic methodologies for pyrano-quinolone derivatives, complete with experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable method for your research endeavors.

Introduction to the Pyrano-Quinolone Scaffold

The fusion of a pyran ring with a quinolone core gives rise to the pyrano-quinolone skeleton, a structural feature found in numerous alkaloids with potent biological activities. The inherent pharmacological importance of this scaffold has driven the development of various synthetic strategies to access a diverse range of derivatives for structure-activity relationship (SAR) studies. This guide will compare three prominent and effective approaches: Acid-Catalyzed Tandem Reactions, Multi-Component Reactions (MCRs), and Microwave-Assisted Synthesis.

Acid-Catalyzed Tandem Annulation: An Atom-Economic Approach

This method offers a step- and atom-economic route to pyrano[3,2-c]quinolones through the reaction of readily available 4-hydroxy-quinolones and propargylic alcohols.[1][2] The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid monohydrate (pTsOH·H₂O), and proceeds via a tandem sequence of a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization.[1][2]

Mechanistic Rationale

The choice of a Brønsted acid catalyst is crucial for protonating the hydroxyl group of the propargylic alcohol, facilitating its elimination as water to form a reactive propargyl/allenyl cation intermediate. The electron-rich C3 position of the 4-hydroxy-quinolone then acts as a nucleophile, attacking the electrophilic intermediate. The subsequent intramolecular cyclization of the resulting intermediate furnishes the pyran ring. The reaction conditions, particularly the choice of solvent and temperature, are optimized to favor the desired annulation and minimize side reactions.

Acid_Catalyzed_Tandem_Reaction cluster_0 Acid-Catalyzed Tandem Annulation Start 4-Hydroxy-quinolone + Propargylic Alcohol Catalyst pTsOH·H₂O (Brønsted Acid) Start->Catalyst Protonation Intermediate Formation of Propargyl/Allenyl Cation Catalyst->Intermediate Dehydration FC_All Friedel-Crafts-type Allenylation Intermediate->FC_All Nucleophilic Attack by Quinolone Cyclization 6-endo-dig Cyclization FC_All->Cyclization Product Pyrano-quinolone Derivative Cyclization->Product

Caption: Workflow for Acid-Catalyzed Tandem Annulation.

Experimental Protocol: Synthesis of 2,5-dimethyl-2-phenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-6-one

A solution of 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and 2-phenyl-3-butyn-2-ol (0.5 mmol) in 1,2-dichloroethane (5 mL) is treated with p-toluenesulfonic acid monohydrate (0.05 mmol). The reaction mixture is stirred at 84 °C and monitored by TLC.[1] Upon completion, the solvent is evaporated, and the crude product is purified by silica gel column chromatography to afford the desired pyrano-quinolone derivative.

Multi-Component Reactions (MCRs): A Strategy for Diversity

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating a significant portion of the starting materials into the final structure.[3] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[3][4] Various catalytic systems have been employed for the MCR synthesis of pyrano-quinolones, including acidic ionic liquids and organocatalysts.

Ionic Liquid-Catalyzed Three-Component Reaction

The use of an acidic ionic liquid, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄), offers a greener alternative to traditional acid catalysts.[5] This method efficiently catalyzes the three-component reaction of a 4-hydroxyquinoline-2-one, an aldehyde, and Meldrum's acid at ambient temperature.[5] The ionic liquid not only acts as a catalyst but can also serve as the reaction medium, simplifying work-up and allowing for catalyst recycling.

A mixture of 4-hydroxy-2-quinolone (1 mmol), benzaldehyde (1 mmol), Meldrum's acid (1 mmol), and [Bmim]HSO₄ (30 mol%) is stirred at room temperature.[5] The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with water and the product is extracted with an organic solvent. The product is then purified by recrystallization.

Organocatalyzed Three-Component Reaction

Organocatalysts, such as tetra-n-butylammonium fluoride (TBAF), have been successfully employed in the one-pot cyclocondensation of a 4-hydroxy-quinolone, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in aqueous ethanol.[6] This approach benefits from mild reaction conditions and the use of a less toxic and readily available catalyst.

MCR_Workflow cluster_1 Multi-Component Reaction (MCR) Workflow Reactants 4-Hydroxy-quinolone + Aldehyde + Active Methylene Compound Catalyst Catalyst (e.g., Ionic Liquid, Organocatalyst) Reactants->Catalyst One_Pot One-Pot Reaction Catalyst->One_Pot Knoevenagel Knoevenagel Condensation One_Pot->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrano-quinolone Derivative Cyclization->Product

Caption: Generalized workflow for Multi-Component Reactions.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7][8][9] This technique has been successfully applied to the synthesis of pyrano-quinolone derivatives, proving to be a highly efficient method for drug discovery and development.[7]

Rationale for Microwave Irradiation

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This can result in a significant reduction in reaction times, from hours to minutes, and can also enhance product yields by minimizing the formation of byproducts that may occur during prolonged heating.[6][8]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4H-Pyrano[2,3-c]pyrazoles

While not a direct synthesis of a pyrano-quinolone, a representative microwave-assisted protocol for a related pyran-fused heterocycle is illustrative. A mixture of ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), malononitrile (10 mmol), and a substituted aldehyde is placed in a flask. A catalytic amount of potassium t-butoxide (10 mmol) in methanol (25-30 mL) is added, and the mixture is subjected to microwave irradiation.[8] The reaction progress is monitored by TLC. The resulting precipitate is filtered, washed, and recrystallized to yield the pure product.[8] A similar approach can be adapted for pyrano-quinolone synthesis.

Performance Comparison of Synthesis Methods

The choice of a synthetic method is often a balance between yield, reaction time, substrate scope, and the environmental impact of the process. The following table provides a comparative summary of the discussed methods based on reported experimental data.

Synthesis MethodCatalystSolventTemperatureReaction TimeYield (%)
Acid-Catalyzed Tandem pTsOH·H₂O (10 mol%)1,2-Dichloroethane84 °C10 min - 10 h24-85%[10]
Ionic Liquid MCR [Bmim]HSO₄ (30 mol%)NeatRoom Temp.80 - 150 min85-95%[5]
Organocatalyzed MCR TBAFaq. EthanolReflux2 - 4 h78-93%[6]
Microwave-Assisted MCR Potassium t-butoxideMethanolMicrowave5 - 10 min~90%[8]

Conclusion and Future Perspectives

The synthesis of pyrano-quinolone derivatives can be achieved through several efficient methods, each with its own set of advantages.

  • Acid-Catalyzed Tandem Annulation is a robust and atom-economic method suitable for specific starting materials.

  • Multi-Component Reactions offer a highly versatile and efficient route for generating diverse libraries of pyrano-quinolones, with ionic liquid and organocatalyzed approaches providing greener alternatives.

  • Microwave-Assisted Synthesis stands out for its ability to dramatically reduce reaction times and improve yields, making it an attractive option for high-throughput synthesis and rapid lead optimization in a drug discovery setting.

The selection of the optimal synthetic strategy will depend on the specific goals of the research, including the desired structural diversity, scalability, and the importance of green chemistry principles. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems and the expansion of the substrate scope to access novel pyrano-quinolone derivatives with enhanced pharmacological profiles.

References

  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(33), 21066-21078. [Link]

  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PubMed Central. [Link]

  • Mekacher, A., et al. (2016). Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. ResearchGate. [Link]

  • Banu, H., & Al-Ghorbani, M. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. PubMed Central. [Link]

  • Kumar, S., et al. (2023). Diastereoselective Synthesis of Carbohydrate Conjugates: Pyrano[3,2-c]quinolones. Thieme Connect. [Link]

  • Wang, S., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Publishing. [Link]

  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. [Link]

  • El-Sayed, N. N. E., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]

  • Sravanthi, K., & Rai, U. S. (2025). Microwave-assisted CAN-catalyzed solvent-free synthesis of N-allyl quinolone-based pyrano[4,3-b]chromene and benzopyrano[3,2-c]chromene derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Almas, I., et al. (2024). Synthetic pathway for the synthesis of pyrano quinoline derivatives of compounds 1a–d. ResearchGate. [Link]

  • Vasanth, K., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. RJ-LBS. [Link]

  • Aday, B., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Bhuyan, P. J., & Devi, I. (2004). A Novel Microwave-assisted One-pot Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines via a Three Component Reaction in Solvent-Free Condition. Sci-Hub. [Link]

  • Kumar, V., et al. (2015). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Ceylan, S., & Tekin, S. (2017). Novel Microwave Assisted Synthesis and Antimicrobial Activity of New Quinolone-Hybrids. ResearchGate. [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of Pyranoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its fusion with a pyran ring gives rise to pyranoquinolines, a class of heterocyclic compounds that has garnered significant attention for its diverse pharmacological potential. However, the specific arrangement of these fused rings—the isomerism—plays a pivotal role in defining the molecule's biological activity. This guide delves into a comparative analysis of two such isomers: the extensively studied pyrano[3,2-c]quinolines and the conspicuously under-researched pyrano[3,2-f]quinolines. For researchers and drug development professionals, understanding the nuances conferred by this structural variance is critical for navigating future research and unlocking the full therapeutic potential of this chemical family.

The Well-Charted Territory: Biological Activities of Pyrano[3,2-c]quinolines

The pyrano[3,2-c]quinoline scaffold has been a fertile ground for the discovery of potent bioactive molecules. Extensive research has illuminated its efficacy across several therapeutic areas, with a wealth of experimental data supporting its anticancer, anti-inflammatory, antimicrobial, and even anti-diabetic properties.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrano[3,2-c]quinolines have emerged as formidable anticancer agents, acting through a variety of mechanisms to thwart tumor growth and proliferation.[1][2][3]

  • Kinase Inhibition: A significant body of work has highlighted the role of these compounds as inhibitors of key kinases involved in cancer progression.[1] Certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, crucial drivers in many cancers.[3] For instance, novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have demonstrated greater antiproliferative activity than the established EGFR inhibitor, erlotinib, in certain cancer cell lines.[3]

  • Topoisomerase II and DNA Gyrase Inhibition: Some pyrano[3,2-c]quinoline-3-carboxylates have been identified as dual inhibitors of topoisomerase II and DNA gyrase.[4] By disrupting the function of these essential enzymes, which are vital for DNA replication and repair, these compounds induce DNA damage and trigger apoptosis in cancer cells.[4] Halogenated derivatives, particularly those with a bromo substituent, have shown enhanced antiproliferative effects against lung cancer cells.[4]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrano[3,2-c]quinoline analogues have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, respectively.[1]

The structure-activity relationship (SAR) studies consistently point to the importance of substitutions on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone core for cytotoxic activity.[2] Specifically, chloro and bromo substitutions have been shown to significantly enhance anticancer potency.[2][4]

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of many diseases, including cancer. Pyrano[3,2-c]quinolines have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines.

  • TNF-α and IL-6 Inhibition: Several studies have reported the ability of pyrano[3,2-c]quinoline analogues to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two master regulators of the inflammatory response.[5][6] In vivo studies using lipopolysaccharide (LPS)-induced inflammation models in mice have confirmed the efficacy of these compounds in reducing TNF-α release.[5] The mechanism of action is thought to involve the modulation of signaling pathways such as NF-κB, where these compounds can prevent the phosphorylation and degradation of its inhibitor, IκBα.[5]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrano[3,2-c]quinolines have shown promise in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4] Their mechanism of action in bacteria often mirrors their anticancer effects, namely the inhibition of DNA gyrase, a bacterial type II topoisomerase that is a well-established target for quinolone antibiotics.[4] Notably, bromo-substituted pyrano[3,2-c]quinolines have displayed potent activity against Staphylococcus aureus.[4]

Anti-diabetic Potential: A Novel Approach to Glycemic Control

Recent investigations have expanded the biological profile of pyrano[3,2-c]quinolines to include anti-diabetic activity. Certain derivatives have been identified as potent inhibitors of α-glucosidase, a key intestinal enzyme responsible for carbohydrate digestion.[7][8] By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels, offering a therapeutic strategy for managing type 2 diabetes.[8] One particular derivative, 1-(2-bromophenyl)-1,11-dihydro-3H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H)-dione (2-BDBPQD), has demonstrated significant in vivo anti-hyperglycemic effects in diabetic rat models.[8]

The Uncharted Territory: Pyrano[3,2-f]quinolines - A Call for Investigation

In stark contrast to the wealth of data on the [3,2-c] isomer, the biological activities of pyrano[3,2-f]quinolines remain largely unexplored. A thorough search of the scientific literature reveals a significant knowledge gap, with virtually no published studies detailing the pharmacological properties of this isomeric scaffold.

This lack of research represents a compelling opportunity for medicinal chemists and pharmacologists. The fundamental principles of structure-activity relationships suggest that the altered topology of the pyran ring fusion in the [3,2-f] isomer will undoubtedly lead to a distinct biological profile compared to its [3,2-c] counterpart. The change in the orientation of the pyran oxygen and the overall molecular geometry will influence how these molecules interact with biological targets, potentially leading to:

  • Novel Target Selectivity: The [3,2-f] scaffold may exhibit affinity for a different set of kinases, enzymes, or receptors.

  • Altered Potency: The binding affinity for shared targets may be enhanced or diminished.

  • Different Pharmacokinetic Properties: Changes in solubility, membrane permeability, and metabolic stability are to be expected.

Given the broad spectrum of activity observed for the [3,2-c] isomer, it is highly plausible that pyrano[3,2-f]quinolines will also possess valuable biological properties. Future research should prioritize the synthesis of a library of pyrano[3,2-f]quinoline derivatives and their systematic screening across a range of biological assays, including those in which the [3,2-c] isomers have shown promise.

Comparative Summary and Future Directions

The disparity in the current understanding of pyrano[3,2-c]quinolines versus pyrano[3,2-f]quinolines is striking. The former is a well-established scaffold with proven multi-faceted biological activities, while the latter remains a scientific enigma.

FeaturePyrano[3,2-c]quinolinesPyrano[3,2-f]quinolines
Anticancer Activity Well-documented; act as kinase, topoisomerase II, and DNA gyrase inhibitors; induce apoptosis.[2][3][4]Undetermined; represents a key area for future research.
Anti-inflammatory Activity Demonstrated; inhibit pro-inflammatory cytokines like TNF-α and IL-6.[5]Undetermined; potential for novel anti-inflammatory agents.
Antimicrobial Activity Proven; inhibit bacterial DNA gyrase.[4]Undetermined; could offer new scaffolds for antibiotic development.
Anti-diabetic Activity Emerging evidence; act as α-glucosidase inhibitors.[7][8]Undetermined; an unexplored avenue for diabetes research.
Research Status Extensively studied with a large body of literature.Significantly under-researched with a clear knowledge gap.

Future research should be directed towards:

  • Synthesis of Pyrano[3,2-f]quinoline Libraries: The development of efficient synthetic routes to access a diverse range of pyrano[3,2-f]quinoline analogues is the first critical step.

  • Comparative Biological Screening: A head-to-head comparison of the biological activities of [3,2-c] and [3,2-f] isomers with identical substitution patterns is essential to delineate the specific contributions of the scaffold's geometry.

  • In Silico Modeling: Computational studies, including molecular docking, can help predict potential biological targets for pyrano[3,2-f]quinolines and guide experimental efforts.

Experimental Protocols

To facilitate further research in this area, here are standardized protocols for key biological assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyranoquinoline derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Pyranoquinoline Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End: Cytotoxicity Determined analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Anti-inflammatory Activity: TNF-α Inhibition in LPS-Stimulated Macrophages

This protocol measures the ability of a compound to inhibit the release of a key pro-inflammatory cytokine.

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in treated wells to those in LPS-stimulated, untreated wells to determine the percentage of inhibition.

TNFa_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (active) IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa_Gene TNF-α Gene NFkB->TNFa_Gene activates transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_Protein translation Pyranoquinoline Pyrano[3,2-c]quinoline Pyranoquinoline->IKK Inhibits

Caption: Simplified signaling pathway for LPS-induced TNF-α production and its inhibition by pyrano[3,2-c]quinolines.

Conclusion

The pyranoquinoline scaffold is a testament to the profound impact of isomeric structure on biological function. While pyrano[3,2-c]quinolines have been extensively validated as a source of potent anticancer, anti-inflammatory, antimicrobial, and anti-diabetic agents, the pyrano[3,2-f]quinoline isomer remains a frontier for discovery. This guide serves not only as a summary of the known but as a call to action to explore the unknown. The systematic investigation of pyrano[3,2-f]quinolines holds the promise of uncovering novel therapeutic agents and enriching our understanding of the structure-activity relationships that govern this versatile heterocyclic family.

References

  • Aly, A. A., El-Sayed, R., & Gaber, H. M. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 15(1), 1-15. [Link]

  • Upadhyay, K. D., & Shah, A. K. (2019). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 19(10), 1285–1292. [Link]

  • Al-Wahaibi, L. H., Mohassab, A. M., Rabea, S. M., Youssif, B. G. M., Bräse, S., & El-Sheref, E. M. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 16(1), 1-14. [Link]

  • Upadhyay, K. D., Dodia, N. M., Khunt, R. C., Chaniara, R. S., & Shah, A. K. (2019). Evaluation and in vivo efficacy study of pyrano[3,2-c]quinoline analogues as TNF-α inhibitors. Chemical Biology & Drug Design, 94(4), 1647-1655. [Link]

  • Al-Wahaibi, L. H., Mohassab, A. M., Rabea, S. M., Youssif, B. G. M., Bräse, S., & El-Sheref, E. M. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. RSC. [Link]

  • Ramezani, M., Nosratabadi, R., & Divsalar, A. (2021). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules, 26(15), 4483. [Link]

  • Shirini, F., & Ghorbani-Vaghei, R. (2022). Synthesis, Biological Screening and Docking Study of Some Novel Pyrazolopyrano[2,3-B]quinolin Derivatives as Potent Antibacterial Agents. Letters in Drug Design & Discovery, 19(6), 564-574. [Link]

  • Al-Wahaibi, L. H., Mohassab, A. M., Rabea, S. M., Youssif, B. G. M., Bräse, S., & El-Sheref, E. M. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 16(1), 1-14. [Link]

  • Upadhyay, K. D., Dodia, N., Khunt, R., Chaniara, R., & Shah, A. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(3), 283–288. [Link]

  • Ramezani, M., Nosratabadi, R., & Divsalar, A. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. BMC Complementary Medicine and Therapies, 23(1), 350. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrano-Quinolone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinolone scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Its fusion with a pyran ring gives rise to pyrano-quinolone analogues, a class of compounds exhibiting a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogues, focusing primarily on their anticancer and antimicrobial properties. We will delve into the subtle yet critical structural modifications that dictate their potency and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Pyrano-Quinolone Scaffold: A Versatile Pharmacophore

The pyrano-quinolone core is a heterocyclic system where a pyran ring is fused to a quinolone structure. This fusion can occur in two primary ways, leading to the isomeric scaffolds: pyrano[3,2-c]quinolone and pyrano[2,3-b]quinolone . These structures are found in a number of natural products and have inspired the synthesis of a multitude of derivatives with promising therapeutic potential[1][2]. The diverse biological activities stem from the ability of these compounds to interact with various biological targets, including protein kinases and microbial enzymes[3][4].

Naturally occurring pyrano[3,2-c]quinolones like huajiaosimuline and zanthosimuline, isolated from Zanthoxylum simulans, have demonstrated potent anticancer activities, validating the therapeutic promise of this scaffold[1]. This has spurred significant interest in the synthesis and biological evaluation of novel analogues.

Comparative Analysis of Anticancer Activity: A Focus on Kinase and Topoisomerase Inhibition

A significant body of research has highlighted the potential of pyrano-quinolone analogues as anticancer agents[2][3][5]. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and topoisomerase II[4][6].

Structure-Activity Relationship of Pyrano[3,2-c]quinolone Analogues as Anticancer Agents

The pyrano[3,2-c]quinolone scaffold has been extensively explored for its anticancer properties. The substitutions at various positions on this tricycle have a profound impact on the cytotoxic potency.

  • Substitution at the C4-Aryl Ring: The nature and position of substituents on the aryl ring at the C4 position of the pyran ring are critical for anticancer activity. A 3-chloro substitution on this aryl ring has been identified as a key feature for potent cytotoxicity[3].

  • Halogenation: The introduction of a halogen atom, particularly bromine, on the quinolone ring has been shown to significantly enhance antiproliferative activity against lung cancer cells[7].

  • Substituents on the Pyran Ring: The presence of an amino group at C2 and a cyano or ester group at C3 of the pyran ring are common features in active compounds. The cyano group, in particular, can form crucial hydrogen bonds with kinase active sites[4].

  • N-Alkylation of the Quinolone Ring: While not as extensively studied for anticancer activity, N-alkylation of the quinolone nitrogen can influence the physicochemical properties of the compounds.

Performance Comparison of Pyrano[3,2-c]quinolone Analogues

The following table summarizes the in vitro anticancer activity of representative pyrano[3,2-c]quinolone analogues against various cancer cell lines.

Compound IDR1 (on C4-Aryl)R2 (on Quinolone)Target Cancer Cell LineIC50 (µM)Reference
1 3-ClHHCT-116 (Colon)Potent (Specific value not provided)[3]
2 4-OCH3HA-549 (Lung)35[4]
3 H9-BrA-549 (Lung)~35[6]
4 HHA-549, MCF-7, Panc-1, HT-29GI50 = 0.026[4]
5 4-OMeHA-549, MCF-7, Panc-1, HT-29GI50 = 0.028[4]

Analysis: The data clearly indicates that substitutions on the C4-aryl ring and the quinolone core significantly modulate the anticancer potency. Compound 1 , with a 3-chloro substituent, demonstrates high potency[3]. The bromo-substituted analogue 3 also shows significant activity against lung cancer cells, with an IC50 value of approximately 35 µM[6]. Notably, compounds 4 and 5 exhibit impressive broad-spectrum anticancer activity with GI50 values in the nanomolar range, highlighting them as promising leads for further development[4].

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of pyrano-quinolone analogues are often attributed to their ability to inhibit protein kinases that are crucial for tumor growth and angiogenesis, such as EGFR and VEGFR-2[4].

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR Binds VEGFR2 VEGFR2 Ligand (EGF/VEGF)->VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR2->PI3K_AKT_mTOR Activates PyranoQuinolone Pyrano-Quinolone Analogue PyranoQuinolone->EGFR Inhibits PyranoQuinolone->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

The binding of ligands like EGF and VEGF to their respective receptors, EGFR and VEGFR-2, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation, survival, and angiogenesis[8][9][10]. Pyrano-quinolone analogues can inhibit these receptors, thereby blocking these pro-cancerous signaling pathways[4].

Comparative Analysis of Antimicrobial Activity

Beyond their anticancer properties, pyrano-quinolone analogues have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus[7][11].

Structure-Activity Relationship of Pyrano-quinolone Analogues as Antimicrobial Agents

Similar to the anticancer SAR, specific structural features govern the antimicrobial efficacy of these compounds.

  • Halogenation: The presence of a bromine atom on the quinolone ring is strongly associated with potent antibacterial activity against S. aureus[7].

  • N-Alkylation of the Quinolone Ring: The length of the N-alkyl chain on the quinolone nitrogen plays a crucial role. An N-heptyl substitution has been shown to be optimal for activity against S. aureus and Enterococcus faecalis[11].

  • Substituents on the Quinolone Ring: A t-butyl group at the C9 position of the quinolone ring, in combination with an N-heptyl chain, results in a highly potent analogue[11].

Performance Comparison of Pyrano-quinolone Analogues

The following table summarizes the in vitro antimicrobial activity of representative pyrano-quinolone analogues.

Compound IDR1 (on Quinolone N)R2 (on Quinolone)Target MicroorganismMIC (µg/mL)Reference
6 H9-BrStaphylococcus aureusPotent (Specific value not provided)[7]
7 n-Heptyl9-t-BuStaphylococcus aureus (including MRSA)≤2[11]
8 n-Heptyl9-t-BuEnterococcus faecalis0.25[11]
9 HHStaphylococcus aureusOptimum activity[12]
10 H7-ClStaphylococcus aureusMost active[12]

Analysis: The data underscores the importance of specific substitutions for potent antimicrobial activity. The N-heptyl, 9-t-Bu substituted analogue 7 exhibits excellent activity against multiple strains of S. aureus, including methicillin-resistant strains (MRSA), with MIC values of ≤2 µg/mL[11]. This compound is also highly effective against Enterococcus faecalis[11]. The 7-chloro substituted analogue 10 was also found to be highly active[12].

Mechanism of Action: Targeting Bacterial Enzymes

The antimicrobial action of quinolone-based compounds typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair[13]. It is plausible that pyrano-quinolone analogues share this mechanism, leading to bacterial cell death.

Antimicrobial_MoA PyranoQuinolone Pyrano-Quinolone Analogue DNA_Gyrase Bacterial DNA Gyrase PyranoQuinolone->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV PyranoQuinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative pyrano[3,2-c]quinolone analogue and for the evaluation of its cytotoxic activity.

Synthesis of 2-amino-6-methyl-5-oxo-4-(substituted-aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives[14]

This one-pot, multi-component reaction is an efficient method for the synthesis of a library of pyrano[3,2-c]quinolone analogues.

Synthesis_Workflow Start Starting Materials: - 2,4-dihydroxy-1-methylquinoline - Aromatic aldehyde - Malononitrile Reaction One-pot reaction: - Absolute ethanol (solvent) - Triethylamine (catalyst) - Reflux Start->Reaction Precipitation Precipitation of product upon cooling Reaction->Precipitation Purification Filtration and washing Precipitation->Purification Final_Product Pure Pyrano[3,2-c]quinolone Analogue Purification->Final_Product

Step-by-Step Procedure:

  • To a solution of 2,4-dihydroxy-1-methylquinoline (1 mmol) in absolute ethanol (20 mL), add the desired aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Cytotoxicity Evaluation using the MTT Assay[15][16][17][18][19]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrano-quinolone analogues (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The pyrano-quinolone scaffold is a highly versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant improvements in biological activity and selectivity.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of analogues with diverse substitutions to further refine the SAR.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Moving the most promising candidates forward into preclinical in vivo models to assess their efficacy and safety profiles.

  • Dual-Targeting Agents: Exploring the potential of pyrano-quinolone analogues as dual anticancer and antimicrobial agents, which could be particularly valuable in treating infections in cancer patients.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of pyrano-quinolone-based therapeutics.

References

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. Available at: [Link]

  • Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. PubMed. Available at: [Link]

  • Naturally occurring and bioactive pyrano[3,2-c]quinolone molecules (A -E). ResearchGate. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PubMed Central (PMC). Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central (PMC). Available at: [Link]

  • MICs for Pyranoquinolines in Other Pathogenic Species. ResearchGate. Available at: [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. PubMed Central (PMC). Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central (PMC). Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Publishing. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. Available at: [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Publications. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • The signaling pathway of EGFR and VEGFR Tyrosine kinase (TK)... ResearchGate. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. Available at: [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PubMed Central (PMC). Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • and 2-oxo-pyrido(2,3-b)quinoline derivatives as potential antimalarial, diuretic, clastogenic and antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]

  • Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. PubMed Central (PMC). Available at: [Link]

Sources

The Evolving Battlefield: A Comparative Guide to the Cytotoxicity of Novel Quinolones in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of targeted and effective cancer therapeutics has led researchers down many promising avenues. One such path, originating from the realm of antimicrobial agents, is the repurposing and chemical evolution of quinolones. Initially celebrated for their antibacterial prowess, these heterocyclic compounds are now demonstrating significant potential as anticancer agents.[1] Their ability to target fundamental cellular processes, such as DNA replication and repair, has made them a fertile ground for the development of novel cytotoxic drugs. This guide provides a comparative analysis of the cytotoxic effects of emerging quinolone derivatives against prevalent cancer cell lines, supported by experimental data and mechanistic insights, to aid researchers in this dynamic field.

The Scientific Rationale: Why Quinolones in Cancer?

The journey of quinolones from antibiotics to potential oncotherapeutics is rooted in their mechanism of action. Many first-generation fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] This fundamental activity against topoisomerases, which are also vital for the proliferation of cancer cells, sparked interest in their anticancer potential. Structural modifications to the basic quinolone scaffold have since yielded novel derivatives with enhanced cytotoxicity towards malignant cells, often surpassing the efficacy of their antibacterial predecessors.[2]

The selection of appropriate cancer cell lines is a cornerstone of preclinical drug discovery.[3] For this comparative guide, we will focus on a panel of commonly used and well-characterized human cancer cell lines:

  • MCF-7: A widely used breast cancer cell line that is estrogen receptor (ER) positive. It serves as a valuable model for hormone-responsive breast cancers.

  • A549: A human lung adenocarcinoma cell line, crucial for studying non-small cell lung cancer, a leading cause of cancer-related mortality.[4]

  • HepG2: A human liver cancer cell line derived from a hepatocellular carcinoma, essential for investigating one of the most common and aggressive forms of liver cancer.[4]

These cell lines represent diverse and clinically significant cancer types, providing a robust platform for evaluating the broad-spectrum or selective cytotoxicity of novel quinolone derivatives.[5]

Gauging the Impact: Methodologies for Cytotoxicity Assessment

To quantitatively compare the cytotoxic effects of novel quinolones, standardized and reproducible in vitro assays are paramount. Two widely accepted colorimetric assays, the MTT and Sulforhodamine B (SRB) assays, are detailed below. The choice between these assays often depends on the specific research question and the characteristics of the compounds being tested.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple in cytotoxicity screening, assessing cell viability based on mitochondrial metabolic activity. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process that is absent in dead cells. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel quinolone derivatives and a positive control (e.g., Doxorubicin) for 72 hours.

  • MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, from the dose-response curves.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of Quinolones Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_1_5h Incubate for 1.5 hours Add_MTT->Incubation_1_5h Add_DMSO Add DMSO to Solubilize Formazan Incubation_1_5h->Add_DMSO Read_Absorbance Read Absorbance at 492 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which in turn is proportional to the cell number.

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the 72-hour incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA and air dry completely.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 510 nm.

  • Data Analysis: Determine the IC50 values from the generated dose-response curves.

SRB_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Data Analysis Cell_Seeding Seed & Treat Cells (as in MTT) Add_TCA Add Cold TCA Cell_Seeding->Add_TCA Incubate_4C Incubate at 4°C for 1 hour Add_TCA->Incubate_4C Wash_Water Wash with Water & Air Dry Incubate_4C->Wash_Water Add_SRB Add SRB Solution Wash_Water->Add_SRB Incubate_RT Incubate at RT for 30 min Add_SRB->Incubate_RT Wash_Acetic Wash with Acetic Acid & Dry Incubate_RT->Wash_Acetic Add_Tris Add Tris Base to Solubilize Wash_Acetic->Add_Tris Read_Absorbance Read Absorbance at 510 nm Add_Tris->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Comparative Cytotoxicity: A Data-Driven Overview

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected novel quinolone derivatives against MCF-7, A549, and HepG2 cancer cell lines, with the established chemotherapeutic agent Doxorubicin included for comparison. The data presented is a synthesis of findings from various referenced studies.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference(s)
Novel Quinolones
Ciprofloxacin Derivative 5-0.07-[2]
Ciprofloxacin Derivative 144-304-30-[2]
Quinoline-Chalcone 12e5.21--[6]
Phenylsulfonylurea 76.557.472.71[6]
Levofloxacin Derivative 1250.32.12.3[7]
Standard Control
Doxorubicin0.65 - 2.50.4 - >201.3 - 8.28[8][9][10]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell passage number.

Unraveling the "How": Mechanisms of Quinolone-Induced Cytotoxicity

The cytotoxic effects of novel quinolones are multifaceted, often involving the disruption of several key cellular pathways. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.

Topoisomerase II Inhibition: The Primary Strike

A primary mechanism of action for many anticancer quinolones is the inhibition of human topoisomerase II.[6] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, quinolone derivatives introduce DNA double-strand breaks, which, if not repaired, trigger downstream apoptotic pathways.

TopoII_Inhibition Quinolone Novel Quinolone Derivative Cleavage_Complex Stable Quinolone-TopoII-DNA Cleavage Complex Quinolone->Cleavage_Complex TopoII Topoisomerase II TopoII->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Collision with Replication_Fork Advancing Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Induction of Apoptosis: The Controlled Demolition

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Many novel quinolones have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinolone_Stress Quinolone-induced Cellular Stress Mitochondria Mitochondria Quinolone_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase_Cascade Caspase Cascade (Caspase-3, -6, -7) Caspase9->Caspase_Cascade Death_Receptors Death Receptors (e.g., Fas) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Novel quinolones can interfere with the cell cycle, often causing an arrest at specific checkpoints, most notably the G2/M phase.[6] This prevents the cell from entering mitosis and undergoing division, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest Block M->G1 Apoptosis Apoptosis Arrest->Apoptosis Quinolone Novel Quinolone Quinolone->Arrest

Future Directions and Concluding Remarks

The development of novel quinolone derivatives as anticancer agents represents a promising frontier in oncology research. The ability to chemically modify the quinolone scaffold offers a vast landscape for optimizing potency, selectivity, and pharmacokinetic properties.[2] The data presented in this guide highlights the significant cytotoxic potential of these emerging compounds against a range of cancer cell lines.

Future research should focus on elucidating the precise molecular targets of these novel derivatives beyond topoisomerase II, as evidence suggests that they may engage in multi-target interactions. Furthermore, in vivo studies are essential to validate the preclinical efficacy and safety profiles of the most promising candidates. The continued exploration of quinolone-based compounds, guided by a deep understanding of their mechanisms of action and comparative cytotoxicity, holds the potential to deliver a new class of effective and targeted cancer therapies.

References

  • Akkoc, S., & Bilici, E. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102698. [Link]

  • Al-Ostoot, F. H., AlGhamdi, S. S., & El-Sayed, M. A.-H. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 17(2), 193. [Link]

  • Chen, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4983. [Link]

  • El-Naggar, M., Al-Mahmoudy, A. M. M., El-Sayed, M. A.-H., & Al-Ostoot, F. H. (2024). Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer. Pharmaceuticals, 17(3), 320. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2021). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay a IC 50 (μM ± SD a ). ResearchGate. [Link]

  • Jantima, S., Chayjarung, P., Namse, M., & Thongsom, S. (2022). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. BioMed Research International, 2022, 1-13. [Link]

  • Jedrzejczak, M., Szczesna, D., & Grzela, T. (2021). Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology. Acta Histochemica, 123(4), 151716. [Link]

  • Pummarin, S., Madared, N., Kayem, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(5), 7155. [Link]

  • PubChem. (2015). Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. PubChem. [Link]

  • Razali, N. A. N., & Junit, S. M. (2020). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Figshare. [Link]

  • Singh, A., & Sharma, P. (2016). Select Genes for Expression Analysis in 3D Cultures of A549, BMG-1, MCF-7 and SiHa Cell Lines. ResearchGate. [Link]

  • Taci, C., & Yilmaz, I. (2021). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Tomas-Hernández, S., & Viñas, M. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Zanjani, T. M., & Zarrindast, M. R. (2018). Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line. Middle East Journal of Cancer, 9(2), 119-125. [Link]

  • Zhang, Y., Wang, Y., & Chen, J. (2022). The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]

  • Zulkipli, I. N., & Chear, N. J. Y. (2023). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. BMC Chemistry, 17(1), 1-19. [Link]

  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances, 14(1), 1-18. [Link]

  • Azzman, N. A. M., & Othman, I. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1133-1153. [Link]

  • Moini Zanjani, T., & Zarrindast, M. R. (2018). Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line. Middle East Journal of Cancer, 9(2), 119-125. [Link]

Sources

Pyrano[3,2-c]quinoline Analogues: A Comparative Guide to In Vivo Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel, effective, and safe chemotherapeutic agents is a cornerstone of oncological research. Within the vast landscape of heterocyclic compounds, the pyrano[3,2-c]quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive analysis of the in vivo efficacy of pyrano[3,2-c]quinoline analogues, drawing upon available preclinical data from mouse models. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and current standing of this promising class of compounds. We will delve into the mechanistic underpinnings of their action, compare the in vivo performance of lead candidates, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rationale Behind Targeting Pyrano[3,2-c]quinolines for Cancer Therapy

The pyrano[3,2-c]quinoline core is a fusion of quinoline and pyran rings, both of which are prevalent in numerous biologically active natural products and synthetic molecules. Quinoline derivatives, in particular, have a rich history in medicinal chemistry and are known to exhibit diverse pharmacological properties, including anticancer and anti-inflammatory effects.[2][3] The fusion of a pyran ring to the quinoline moiety often enhances these activities and introduces novel mechanisms of action.

The anticancer potential of pyrano[3,2-c]quinoline analogues stems from their ability to modulate multiple cellular pathways implicated in tumorigenesis and progression. These include the inhibition of key kinases, interference with DNA replication and repair enzymes, and the modulation of inflammatory signaling cascades that are increasingly recognized as drivers of cancer.[4][5]

In Vitro Anticancer Activity: A Prelude to In Vivo Studies

A comprehensive understanding of the in vivo efficacy of any compound class begins with a thorough evaluation of its in vitro activity. Numerous studies have documented the cytotoxic effects of pyrano[3,2-c]quinoline analogues against a panel of human cancer cell lines.

A notable study synthesized a series of pyrano[3,2-c]quinoline analogues and identified compounds 4c, 4f, 4i, and 4j as the most promising candidates based on their potent in vitro anti-inflammatory and anticancer activities.[1] The structure-activity relationship (SAR) from this study highlighted the critical role of the substitution pattern at the C4 position of the pyran ring.[1][6] Specifically, the presence of a 3-chloro substitution on the C4 aryl ring in compound 4c was found to be particularly favorable for its cytotoxic activity.[2]

Further investigations into the mechanism of action revealed that these compounds can act as inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key pro-inflammatory cytokines that play a crucial role in tumor-related inflammation and carcinogenesis.[1][4] Other studies have identified different pyrano[3,2-c]quinoline derivatives as potent inhibitors of Topoisomerase II, DNA gyrase, Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, further underscoring the multi-targeted nature of this scaffold.[3][4][5]

Comparative In Vivo Efficacy in Mouse Models

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its in vivo efficacy. To date, published in vivo studies on the anticancer effects of pyrano[3,2-c]quinoline analogues in mouse models are limited but encouraging. The available data primarily revolves around two distinct but interconnected therapeutic strategies: direct tumor growth inhibition and modulation of the tumor microenvironment via anti-inflammatory activity.

Direct Antitumor Efficacy: The Case of Compound 4c

Compound 4c , which demonstrated significant in vitro cytotoxicity, was advanced to an in vivo study using a human colon carcinoma HCT-116 xenograft model in severe combined immunodeficient (SCID) mice.[2] This study represents a critical step in validating the therapeutic potential of this analogue.

Table 1: In Vivo Efficacy of Compound 4c in HCT-116 Xenograft Model

CompoundMouse ModelTumor ModelDosing RegimenEfficacy ReadoutResultReference
4c SCID MiceHCT-116 XenograftNot SpecifiedTumor Growth Inhibition23%[2]

The 23% tumor growth inhibition observed for compound 4c provides the first piece of in vivo evidence for the direct anticancer activity of this pyrano[3,2-c]quinoline analogue.[2] While this level of inhibition may be considered modest, it serves as a crucial proof-of-concept and a valuable benchmark for future optimization efforts. The causality behind this effect is likely linked to its cytotoxic and kinase inhibitory activities observed in vitro.

Modulating the Tumor Microenvironment: In Vivo Anti-inflammatory Activity

Recognizing the intricate link between inflammation and cancer, another line of investigation has focused on the in vivo anti-inflammatory properties of pyrano[3,2-c]quinoline analogues. A key study evaluated the in vivo efficacy of compounds 4f, 4i, 4j, and 4v as TNF-α inhibitors in different rodent models.[4][6] TNF-α is a pleiotropic cytokine with a well-established role in promoting tumor growth, angiogenesis, and metastasis.[4]

Table 2: In Vivo Anti-inflammatory Efficacy of Pyrano[3,2-c]quinoline Analogues

CompoundMouse/Rat ModelAssayDosing RegimenEfficacy ReadoutResultReference
4v BALB/c MiceLipopolysaccharide (LPS)-induced TNF-α release100 mg/kg p.o.Inhibition of TNF-α release48.8 ± 13.0%[4][6]
4v DBA/1J MiceCollagen-Induced Arthritis (CIA)Not SpecifiedEffect on bone and cartilage damageStatistically similar to Enbrel[4]

Compound 4v emerged as the most potent candidate in this study, demonstrating a significant 48.8% inhibition of TNF-α release in an LPS-challenged mouse model.[4][6] Furthermore, in a mouse model of collagen-induced arthritis, a condition where TNF-α plays a critical pathological role, compound 4v showed efficacy comparable to Enbrel, a clinically approved TNF-α inhibitor.[4]

The implications of these findings for cancer therapy are profound. By inhibiting TNF-α, pyrano[3,2-c]quinoline analogues like 4v could potentially disrupt the inflammatory tumor microenvironment, thereby impeding tumor growth and progression. This dual mechanism of direct cytotoxicity and immunomodulation makes this class of compounds particularly attractive for further development.

Experimental Methodologies: A Guide to Reproducibility

To ensure the trustworthiness and validity of the presented data, this section outlines the key experimental protocols employed in the cited in vivo studies.

HCT-116 Xenograft Mouse Model (for Compound 4c)

This protocol is based on the methodology described for evaluating the in vivo efficacy of anticancer agents in xenograft models.[2][7]

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used due to their inability to reject human tumor xenografts.

  • Cell Culture: Human colon carcinoma HCT-116 cells are cultured in appropriate media until they reach the desired confluence.

  • Tumor Implantation: A suspension of HCT-116 cells is subcutaneously injected into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. Compound 4c is administered according to a specific dosing schedule and route.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is the percentage of tumor growth inhibition at the end of the experiment, calculated by comparing the tumor volumes in the treated group to the control group.

Lipopolysaccharide (LPS)-induced TNF-α Release Model (for Compound 4v)

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[4][6]

  • Animal Model: BALB/c mice are commonly used for this assay.

  • Compound Administration: Mice are orally administered with the test compound (e.g., 4v at 100 mg/kg) or vehicle control.

  • LPS Challenge: After a specific period post-compound administration, mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Blood Collection: Blood samples are collected from the mice at a predetermined time point after the LPS challenge.

  • TNF-α Measurement: The concentration of TNF-α in the serum or plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Efficacy Calculation: The percentage inhibition of TNF-α release is calculated by comparing the TNF-α levels in the compound-treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

To visualize the mechanistic basis of the observed in vivo effects and the experimental workflow, the following diagrams are provided.

Putative Signaling Pathway Inhibition by Pyrano[3,2-c]quinoline Analogues

G cluster_0 Pyrano[3,2-c]quinoline Analogues cluster_1 Cellular Targets cluster_2 Cellular Outcomes cluster_3 In Vivo Effects PQA Pyrano[3,2-c]quinoline Analogues Kinases Kinases (EGFR, HER-2, BRAF) PQA->Kinases Topo Topoisomerase II PQA->Topo Inflam Inflammatory Pathways (TNF-α, IL-6) PQA->Inflam Proliferation Decreased Proliferation Kinases->Proliferation Apoptosis Apoptosis Topo->Apoptosis InflamResponse Reduced Inflammation Inflam->InflamResponse TGI Tumor Growth Inhibition Apoptosis->TGI Proliferation->TGI AntiInflam Anti-inflammatory Effect InflamResponse->AntiInflam

Caption: Putative mechanisms of pyrano[3,2-c]quinoline analogues.

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_0 In Vivo Study Initiation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis cluster_3 Outcome start Select Mouse Model (e.g., SCID, BALB/c) implant Tumor Cell Implantation (for xenografts) start->implant lps LPS Challenge (for inflammation model) start->lps treat Administer Pyrano[3,2-c]quinoline Analogue or Vehicle implant->treat lps->treat measure Measure Tumor Volume or Collect Blood Samples treat->measure analyze Analyze Data (TGI % or TNF-α levels) measure->analyze end Determine In Vivo Efficacy analyze->end

Caption: Workflow for in vivo efficacy studies.

Conclusion and Future Directions

The pyrano[3,2-c]quinoline scaffold represents a promising avenue for the development of novel anticancer agents. The available in vivo data, although limited, provides a solid foundation for further research. The 23% tumor growth inhibition by compound 4c in a colon cancer xenograft model is a significant finding that warrants further investigation, including dose-response studies and evaluation in other tumor models.[2]

Equally compelling is the potent in vivo anti-inflammatory activity of analogues like 4v , which highlights a dual-pronged approach to cancer therapy: direct cytotoxicity combined with modulation of the tumor microenvironment.[4][6] Future research should focus on:

  • Expanding In Vivo Studies: Evaluating the most potent in vitro candidates in a wider range of mouse models, including patient-derived xenografts (PDXs) and syngeneic models to assess the interplay with the immune system.

  • Combination Therapies: Investigating the synergistic effects of pyrano[3,2-c]quinoline analogues with standard-of-care chemotherapies and immunotherapies.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to identify candidates with favorable drug-like properties for clinical translation.

References

  • Patel, H., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(4), 308-312. [Link]

  • Upadhyay, K., & Shah, A. K. (2019). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2266-2275. [Link]

  • Upadhyay, K., et al. (2019). Evaluation and in vivo efficacy study of pyrano[3,2-c]quinoline analogues as TNF-α inhibitors. Archiv der Pharmazie, 352(8), e1900067. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(44), 31057-31073. [Link]

  • Abdel-Gawad, N. M., et al. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Medicinal Chemistry, 14(1), 123-140. [Link]

  • Youssif, B. G., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(44), 31057-31073. [Link]

  • Upadhyay, K., et al. (2019). Evaluation and in Vivo Efficacy Study of pyrano[3,2-c]quinoline Analogues as TNF-α Inhibitors. Archiv der Pharmazie, 352(8), 1900067. [Link]

  • Saeed, A. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-13. [Link]

  • Saeed, A. M., et al. (2020). Naturally occurring and bioactive pyrano[3,2-c]quinolone molecules (A -E). ResearchGate. [Link]

  • Roomi, M. W., et al. (2006). In vivo antitumor effect of ascorbic acid, lysine, proline and green tea extract on human colon cancer cell HCT 116 xenografts in nude mice: evaluation of tumor growth and immunohistochemistry. Oncology Reports, 16(4), 815-821. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antimicrobial spectrum of different quinolone scaffolds. As the landscape of antimicrobial resistance continues to evolve, a nuanced understanding of the structure-activity relationships within this critical class of antibiotics is paramount for the development of next-generation therapeutics. This document moves beyond a simple cataloging of data to offer insights into the causal relationships between chemical modifications and antimicrobial efficacy, supported by experimental data and standardized protocols.

The Quinolone Core: A Scaffold for Broad-Spectrum Activity

Quinolones are a class of synthetic broad-spectrum antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, recombination, and repair, making them prime targets for antimicrobial intervention.[3][4] The fundamental quinolone scaffold, a bicyclic aromatic structure, has been the subject of extensive medicinal chemistry efforts, leading to the classification of quinolones into distinct generations, each with a progressively broader spectrum of activity.

The evolution of the quinolone class is a testament to the power of structure-activity relationship (SAR) studies. Key modifications to the core scaffold have profound effects on the antimicrobial spectrum, potency, and pharmacokinetic properties of these drugs. Understanding these relationships is crucial for designing novel quinolones that can overcome existing resistance mechanisms.

The Generations of Quinolones: An Expanding Antimicrobial Armamentarium

The antimicrobial spectrum of quinolones has expanded with each successive generation, driven by strategic chemical modifications to the core scaffold.

  • First Generation (e.g., Nalidixic Acid): The inaugural quinolones, such as nalidixic acid, exhibited a narrow spectrum of activity, primarily targeting Gram-negative bacteria, particularly Enterobacteriaceae.[5][6] Their clinical utility was largely confined to the treatment of uncomplicated urinary tract infections.[7]

  • Second Generation (e.g., Ciprofloxacin, Ofloxacin): The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position marked the advent of the fluoroquinolones.[2] This structural modification significantly broadened the antimicrobial spectrum to include improved activity against Gram-negative bacilli, including Pseudomonas aeruginosa, and some Gram-positive cocci and atypical pathogens.[8][9] Ciprofloxacin, a prominent member of this generation, remains a valuable agent for treating infections caused by Gram-negative bacteria.[10][11]

  • Third Generation (e.g., Levofloxacin): Further refinements to the quinolone scaffold led to the third-generation agents, such as levofloxacin. These compounds demonstrate enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining broad Gram-negative coverage.[11][12]

  • Fourth Generation (e.g., Moxifloxacin, Gemifloxacin): The fourth-generation quinolones, including moxifloxacin and gemifloxacin, exhibit the broadest spectrum of activity, with enhanced coverage of Gram-positive bacteria and, notably, activity against anaerobic organisms.[5][13][14]

  • Newer Quinolones (e.g., Delafloxacin): Delafloxacin is a more recent addition to the quinolone class with a broad spectrum of activity against both Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17]

The following diagram illustrates the general evolution of the antimicrobial spectrum across the different generations of quinolones.

G cluster_0 Quinolone Generations cluster_1 Antimicrobial Spectrum 1st Gen First Generation (Nalidixic Acid) GramNeg Gram-Negative (Enterobacteriaceae) 1st Gen->GramNeg 2nd Gen Second Generation (Ciprofloxacin) GramNegPlus Expanded Gram-Negative (incl. Pseudomonas) 2nd Gen->GramNegPlus 3rd Gen Third Generation (Levofloxacin) 3rd Gen->GramNegPlus GramPos Gram-Positive (S. pneumoniae) 3rd Gen->GramPos 4th Gen Fourth Generation (Moxifloxacin) 4th Gen->GramNegPlus 4th Gen->GramPos Anaerobes Anaerobes 4th Gen->Anaerobes Newer Newer Quinolones (Delafloxacin) Newer->GramNegPlus Newer->GramPos MRSA MRSA Newer->MRSA

Caption: Evolution of Quinolone Antimicrobial Spectrum.

Comparative In Vitro Activity: A Quantitative Look at the Spectrum

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's in vitro activity. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of representative quinolones against a panel of clinically significant bacteria. This data provides a direct comparison of the potency of different quinolone scaffolds.

Organism Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
Gram-Positive
Staphylococcus aureus (MSSA)Ciprofloxacin0.51[18]
Levofloxacin0.51[18]
Moxifloxacin0.120.25[18]
Delafloxacin≤0.0080.25[13][19]
Staphylococcus aureus (MRSA)Ciprofloxacin>32>32[18]
Levofloxacin>16>16[18]
Moxifloxacin816[18]
Delafloxacin0.251[15]
Streptococcus pneumoniaeCiprofloxacin12[12]
Levofloxacin11[12]
Moxifloxacin0.250.25[12]
Gemifloxacin0.030.06
Gram-Negative
Escherichia coliCiprofloxacin≤0.030.06[10]
Levofloxacin≤0.030.12[10]
Moxifloxacin≤0.030.12[10]
Delafloxacin0.060.25
Pseudomonas aeruginosaCiprofloxacin0.251[20]
Levofloxacin0.52[20]
Moxifloxacin28[20]
Delafloxacin0.254[13][19]
Anaerobes
Bacteroides fragilis groupCiprofloxacin864[4]
Moxifloxacin14

Note: MIC values can vary depending on the study, geographic location, and the specific isolates tested. The data presented here are for comparative purposes.

The Engine of Discovery: Structure-Activity Relationships

The expansion of the quinolone antimicrobial spectrum is a direct result of understanding the structure-activity relationships of the quinolone scaffold. Key chemical modifications at various positions of the quinolone ring system have been shown to modulate activity against different bacterial species.

  • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[2][21]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and is critical for broad-spectrum activity, enhancing both bacterial uptake and inhibition of DNA gyrase.[2]

  • C-7 Position: The substituent at the C-7 position significantly influences the antimicrobial spectrum. A piperazine ring, for example, enhances activity against Pseudomonas aeruginosa, while bulkier substituents can improve Gram-positive and anaerobic coverage.[18][21]

  • C-8 Position: Modifications at the C-8 position can also impact the spectrum. A methoxy group at this position, as seen in moxifloxacin, contributes to its enhanced activity against Gram-positive bacteria and anaerobes.[5]

The following diagram illustrates the key positions on the quinolone scaffold that are critical for modulating the antimicrobial spectrum.

G start Start prep_antibiotic Prepare Serial Dilutions of Quinolone start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution MIC Testing Workflow.

Step-by-Step Methodology:

  • Prepare Quinolone Dilutions:

    • Perform serial two-fold dilutions of the quinolone stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the Microtiter Plate:

    • Add the diluted bacterial inoculum to each well containing the quinolone dilutions and the growth control well.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the quinolone at which there is no visible growth.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI or EUCAST. [22][23]

Overcoming the Challenge of Resistance

The extensive use of quinolones has inevitably led to the emergence of bacterial resistance. [3]The primary mechanisms of quinolone resistance include:

  • Target-site mutations: Alterations in the quinolone-binding regions of DNA gyrase and topoisomerase IV reduce the binding affinity of the drugs. [3]* Efflux pumps: Active transport systems that pump the quinolone out of the bacterial cell, reducing its intracellular concentration.

  • Plasmid-mediated resistance: The acquisition of resistance genes on plasmids, which can be transferred between bacteria. [3] The development of new quinolone scaffolds with activity against resistant strains is a critical area of research. Strategies include designing molecules that are less susceptible to efflux or that have enhanced binding to mutated target enzymes.

Conclusion

The quinolone class of antibiotics remains a cornerstone of antimicrobial therapy. The journey from the narrow-spectrum nalidixic acid to the broad-spectrum newer agents like delafloxacin highlights the remarkable success of medicinal chemistry in expanding the utility of a core scaffold. A deep understanding of the structure-activity relationships, coupled with robust in vitro characterization using standardized protocols, is essential for the continued development of novel quinolones that can effectively combat the ever-present threat of antimicrobial resistance. This guide provides a framework for researchers and drug development professionals to navigate the complexities of the quinolone landscape and contribute to the discovery of the next generation of these vital medicines.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Appelbaum, P. C. (1995). Quinolone activity against anaerobes: microbiological aspects. Drugs, 49 Suppl 2, 76–80. [Link]

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. CLSI. [Link]

  • Domagala, J. M. (1994). Structure-activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Breakpoint tables for interpretation of MICs and zone diameters. Version 16.0. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • IDStewardship. (2017). Five Things To Know About Delafloxacin. [Link]

  • Johns Hopkins ABX Guide. (2018). Gemifloxacin. [Link]

  • Johns Hopkins ABX Guide. (2020). Nalidixic Acid. [Link]

  • Kufel, W. D., Steele, J. M., & Mogle, B. T. (2018). Clinical review of delafloxacin: a novel anionic fluoroquinolone. Journal of Antimicrobial Chemotherapy, 73(8), 1989-2003. [Link]

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5(5), 1063-1065. [Link]

  • Power. (n.d.). Levofloxacin vs Ciprofloxacin. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445. [Link]

  • Saravolatz, L. D., Leggett, J. (2003). Gatifloxacin, gemifloxacin, and moxifloxacin: the role of 3 newer fluoroquinolones. Clinical Infectious Diseases, 37(9), 1210-1215. [Link]

  • StatPearls. (2023). Quinolones. NCBI Bookshelf. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

Sources

The Emerging Potential of Pyrano-quinolones in Oncology: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is one of relentless innovation, driven by the need for more effective and less toxic treatments. Within this dynamic field, the quinolone scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] This guide focuses on a promising class of quinolone derivatives: pyrano-quinolones . These heterocyclic compounds, characterized by the fusion of a pyran ring to a quinolone core, have demonstrated significant potential as novel anticancer agents.[3] Naturally occurring pyrano-quinolones, such as huajiaosimuline and zanthosimuline, have shown selective anticancer activity, including against multidrug-resistant cancer cells, sparking interest in their synthetic analogues.[4]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the validation of pyrano-quinolones as anticancer agents. It offers an objective comparison with established chemotherapeutics, supported by experimental data, and provides detailed protocols for key validation assays.

Comparative Analysis: Pyrano-quinolones vs. Standard Chemotherapeutics

A critical step in the evaluation of any new anticancer agent is to benchmark its performance against current standards of care. This section compares the in vitro cytotoxicity of pyrano-quinolone derivatives with established drugs like Doxorubicin and Cisplatin across various cancer cell lines.

Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Pyrano-quinolone Derivatives and Standard Anticancer Drugs

Compound/DrugHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)Normal Cells (e.g., WI38, HSF)Selectivity Index (SI)Reference(s)
Pyrano-quinolone Derivatives
Compound 4cPromising Activity-----[3]
Compound 3h-~35--43.28 (WI38)1.23[5]
Pyrano[3,2-c]quinolone Analogues--IC50 values reportedIC50 values reported--[6]
Standard Chemotherapeutics
Doxorubicin0.042 - 4.2> 200.04 - 2.512.21.55 (HSF)Varies[7][8][9]
Cisplatin3.3 - 10-----[10][11]

Interpretation of Data:

The available data, while not exhaustive, suggests that pyrano-quinolone derivatives exhibit promising cytotoxic activity against a range of cancer cell lines. For instance, compound 3h shows an IC50 value of approximately 35 µM against the A549 lung cancer cell line and displays a degree of selectivity for cancer cells over normal fibroblasts (SI = 1.23).[5] The structure-activity relationship of these compounds appears to be influenced by substitutions, with halogenated derivatives often showing enhanced potency.[5] However, it is crucial to note that the cytotoxic potency of the currently reported pyrano-quinolones is generally lower than that of established drugs like Doxorubicin, which often exhibits efficacy in the nanomolar to low micromolar range. Further optimization of the pyrano-quinolone scaffold is necessary to enhance its anticancer potency.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrano-quinolones appear to be mediated through multiple mechanisms, primarily targeting fundamental cellular processes required for cancer cell survival and proliferation.

Topoisomerase II Inhibition: Disrupting DNA Replication

A key mechanism of action for many quinolone-based anticancer agents is the inhibition of topoisomerase II.[10][12] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Pyrano-quinolones are thought to stabilize the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[12] The inhibitory activity of some pyrano-quinolone derivatives against topoisomerase II has been confirmed, with IC50 values in the micromolar range.[5]

Diagram 1: Pyrano-quinolone Mechanism of Action - Topoisomerase II Inhibition

PyranoQuinolone Pyrano-quinolone TopoII Topoisomerase II-DNA Cleavable Complex PyranoQuinolone->TopoII Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis

Caption: Pyrano-quinolones stabilize the Topoisomerase II-DNA complex, leading to DNA breaks and apoptosis.

Induction of Apoptosis: Activating Programmed Cell Death

Pyrano-quinolones have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is a crucial hallmark of an effective anticancer agent, as it eliminates malignant cells in a controlled manner. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. For pyrano-quinolones, the accumulation of DNA damage from topoisomerase II inhibition is a potent trigger for the intrinsic apoptotic pathway.[13]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Cancer is characterized by uncontrolled cell division. Many effective chemotherapeutic agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating. Pyrano-quinolone derivatives have been observed to induce cell cycle arrest, often at the G2/M phase.[2][14][15][16] This arrest prevents the cells from entering mitosis and allows time for DNA damage repair mechanisms to be activated. If the damage is too severe, the cell is directed towards apoptosis.

Diagram 2: The Trifecta of Pyrano-quinolone Anticancer Activity

cluster_mechanism Pyrano-quinolone cluster_outcome Cellular Outcome M1 Topoisomerase II Inhibition Outcome Inhibition of Cancer Cell Growth M1->Outcome M2 Apoptosis Induction M2->Outcome M3 Cell Cycle Arrest (G2/M Phase) M3->Outcome

Caption: Pyrano-quinolones inhibit cancer growth via three key mechanisms.

Experimental Protocols for Validation

To rigorously validate the anticancer potential of a novel pyrano-quinolone derivative, a series of standardized in vitro assays are essential. The following are detailed, step-by-step protocols for the key experiments.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrano-quinolone compound and a reference drug (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/Propidium Iodide Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[17]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrano-quinolone compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be distributed between these two peaks.

Topoisomerase II Decatenation Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.[22][23][24] Inhibition of decatenation results in the kDNA remaining as a high molecular weight complex that cannot enter an agarose gel.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, kDNA, and the pyrano-quinolone compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A positive control (etoposide) and a no-enzyme control should be included.

In Vivo Efficacy and Toxicity: The Path to Clinical Translation

While in vitro assays provide valuable initial data, the true potential of a novel anticancer agent can only be assessed through in vivo studies. A study on a series of pyrano[3,2-c]quinolone analogues showed that one promising compound resulted in a 23% tumor growth inhibition in a HCT-116 tumor mice model.[3] Another study evaluated a series of pyrano[3,2-c]quinolones for their in vivo efficacy as TNF-α inhibitors in various mouse and rat models.[25][26] These preliminary findings are encouraging, but more extensive in vivo research is required to establish the therapeutic window and safety profile of this class of compounds. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as long-term toxicity assessments in relevant animal models.

Conclusion and Future Directions

Pyrano-quinolones represent a promising new class of anticancer agents with a multi-faceted mechanism of action that includes topoisomerase II inhibition, apoptosis induction, and cell cycle arrest. The preliminary data on their in vitro and in vivo activity warrants further investigation and optimization.

For drug development professionals, the path forward involves:

  • Lead Optimization: Synthesizing and screening a broader library of pyrano-quinolone derivatives to improve potency and selectivity.

  • Comprehensive Preclinical Evaluation: Conducting rigorous in vivo efficacy and toxicology studies in various cancer models.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to pyrano-quinolone therapy.

The journey from a promising chemical scaffold to a clinically approved anticancer drug is long and challenging. However, the unique structural features and multimodal mechanism of action of pyrano-quinolones make them a compelling area of research with the potential to deliver the next generation of cancer therapeutics.

References

  • M, P., Kumar, D., S, P., et al. (2018). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. PubMed. [Link]

  • Saeed, A. M., et al. (n.d.). Naturally occurring and bioactive pyrano[3,2-c]quinolone molecules (A -E). ResearchGate. [Link]

  • Aly, A. A., et al. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. [Link]

  • Fàtima, A., et al. (2018). Anticancer Activity of Some Ruthenium(III) Complexes with Quinolone Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line. Molecules. [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Saeed, A. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Chen, C., et al. (2000). Anticancer quinones induce pRb-preventable G2/M cell cycle arrest and apoptosis. PubMed. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Gajecki, M., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Institutes of Health. [Link]

  • He, K., et al. (2014). Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression. Journal of Cancer. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]

  • Patel, M., et al. (2019). Evaluation and in vivo efficacy study of pyrano[3,2‐c]quinoline analogues as TNF‐α inhibitors. ResearchGate. [Link]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. PubMed. [Link]

  • Wlodkowic, D., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Fathy, M., et al. (2021). Induced cell cycle arrest at G2/M phase. a Representative flow... ResearchGate. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia School of Medicine. [Link]

  • Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. [Link]

  • Kłopotowski, M., et al. (2021). Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... ResearchGate. [Link]

  • Wu, M., et al. (2019). Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. PubMed. [Link]

  • Redgrave, L. S., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. [Link]

  • Stiborová, M., et al. (2008). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC. [Link]

  • Patel, M., et al. (2019). Evaluation and in Vivo Efficacy Study of pyrano[3,2-c]quinoline Analogues as TNF-α Inhibitors. PubMed. [Link]

  • Kłopotowski, M., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. [Link]

  • University of Rochester Medical Center. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. University of Rochester Medical Center. [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. ProFoldin. [Link]

  • Bielawska, A., et al. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. [Link]

  • Sorn-in, M., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. [Link]

  • Drlica, K., et al. (2008). DNA Topoisomerase Targets of the Fluoroquinolones: A Strategy for Avoiding Bacterial Resistance. ResearchGate. [Link]

  • Zare, A., et al. (2021). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. PubMed. [Link]

  • Machado, D., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kits. Inspiralis. [Link]

  • Li, D., et al. (2021). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Pharmacology. [Link]

  • da Silva, G. G., et al. (2018). Cytotoxic activity (IC 50 ) of 1-12 and doxorubicin against human tumor... ResearchGate. [Link]

  • Merlino, A., et al. (2015). 3.5. Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • The Pharma Fact. (2020, August 21). Quinolones Mechanism of action [Video]. YouTube. [Link]

  • Kim, M., et al. (2021). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrano-quinolone Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone of therapeutic intervention.[1] Its derivatives, particularly the fused heterocyclic systems like pyrano-quinolones, have garnered significant attention due to their broad-spectrum biological activities, including potent antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative molecular docking analysis of pyrano-quinolone derivatives against two critical bacterial targets: DNA gyrase and topoisomerase IV.

This document eschews a rigid template, instead opting for a narrative that weaves together theoretical underpinnings with a practical, step-by-step workflow. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedural instruction but a scientifically reasoned decision.

The Scientific Rationale: Targeting Bacterial Type II Topoisomerases

Quinolone antibacterials exert their bactericidal effects by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[6]

  • Topoisomerase IV: Plays a key role in decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[7][8]

The inhibitory mechanism involves the formation of a stable ternary complex between the enzyme, DNA, and the quinolone molecule.[7] This complex traps the enzyme in a state where it has cleaved the DNA, preventing re-ligation and leading to double-strand breaks, ultimately triggering cell death.[5] The differential activity of quinolones against these two enzymes can vary between bacterial species. In many gram-negative bacteria, DNA gyrase is the primary target, while in several gram-positive bacteria, topoisomerase IV is the initial site of action.[9]

A comparative docking analysis allows us to predict the binding affinities and interaction patterns of novel pyrano-quinolone derivatives against both enzymes. This in silico approach is a cost-effective and time-efficient method to prioritize compounds for synthesis and further biological evaluation, and to understand the structural basis for their potential selectivity.

Visualizing the Inhibition Pathway

The following diagram illustrates the mechanism of action of quinolone derivatives on bacterial DNA gyrase and topoisomerase IV.

G Mechanism of Quinolone Action on Type II Topoisomerases cluster_Gyrase DNA Gyrase Pathway cluster_TopoIV Topoisomerase IV Pathway G_Start Relaxed DNA G_Complex Gyrase-DNA Complex G_Start->G_Complex Binding G_Cleavage Cleavage Complex (Transient) G_Complex->G_Cleavage DNA Cleavage G_Religation Negative Supercoiling & Enzyme Turnover G_Cleavage->G_Religation DNA Re-ligation G_Block Replication Fork Stall & Double-Strand Breaks G_Cleavage->G_Block T_Start Catenated DNA T_Complex Topo IV-DNA Complex T_Start->T_Complex Binding T_Cleavage Cleavage Complex (Transient) T_Complex->T_Cleavage DNA Cleavage T_Decatenation Decatenation & Enzyme Turnover T_Cleavage->T_Decatenation DNA Re-ligation T_Block Inhibition of Chromosome Segregation T_Cleavage->T_Block Quinolone Pyrano-Quinolone Derivative Quinolone->G_Cleavage Stabilizes Quinolone->T_Cleavage Stabilizes CellDeath Bacterial Cell Death G_Block->CellDeath T_Block->CellDeath

Caption: Mechanism of pyrano-quinolone action on bacterial topoisomerases.

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for a comparative docking analysis. While commercial software like Schrödinger's Glide offers a powerful suite of tools, we will also reference freely available software like AutoDock Vina and web servers like SwissDock to ensure accessibility.[10][11][12]

Workflow Overview

G Comparative Docking Analysis Workflow PDB 1. Target Selection & Preparation - S. aureus DNA Gyrase (e.g., 5CDQ) - E. coli Topo IV (e.g., 1S16) Grid 3. Grid Box Generation - Define active site for docking PDB->Grid Ligand 2. Ligand Preparation - Pyrano-quinolone derivatives - 2D to 3D conversion & energy minimization Docking 4. Molecular Docking - AutoDock Vina / Schrödinger Glide Ligand->Docking Grid->Docking Analysis 5. Analysis of Results - Binding energy (ΔG) - Hydrogen bonds, hydrophobic interactions Docking->Analysis Comparison 6. Comparative Analysis - Evaluate affinity and selectivity Analysis->Comparison Report 7. Reporting & Visualization Comparison->Report

Sources

A Head-to-Head Performance Analysis of a Novel Pyrano[3,2-f]quinolin-1-one Inhibitor Against Established Topoisomerase I Poisons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Topoisomerase I in Oncology and the Quest for Novel Inhibitors

In the landscape of molecular oncology, DNA Topoisomerase I (Top1) stands out as a pivotal enzyme and a validated therapeutic target. Top1 alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks[1][2][3]. This process involves the formation of a temporary covalent intermediate known as the Top1 cleavage complex (Top1cc)[4]. While essential for cell viability, this intermediate can be exploited for therapeutic intervention.

Inhibitors of Top1, often termed "poisons," do not block the enzyme's DNA cleavage activity. Instead, they act as interfacial inhibitors, binding to the Top1-DNA complex and stabilizing the transient cleavage complex[5][6][7]. This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When the cellular replication machinery collides with these stabilized complexes, the single-strand breaks are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis and cell death[8][9]. This mechanism is particularly effective in rapidly proliferating cancer cells, which exhibit high levels of Top1 activity[4][10].

The clinical utility of this approach was established with the discovery of Camptothecin (CPT), a pentacyclic quinoline alkaloid[8][11][12]. While a potent Top1 inhibitor, CPT itself suffered from poor water solubility and chemical instability[7][13]. This led to the development of semi-synthetic derivatives, with Topotecan and Irinotecan (a prodrug of the active metabolite SN-38) emerging as FDA-approved staples in the treatment of ovarian, lung, and colorectal cancers[8][11][13][14].

Despite these successes, the search for novel Top1 inhibitors continues, driven by the need to overcome challenges such as drug resistance and severe side effects[7]. The pyranoquinoline scaffold has garnered significant interest due to its structural similarity to established inhibitors and its diverse biological activities[15][16][17][18]. This guide provides a head-to-head comparison of a representative novel inhibitor from this class, Pyrano[3,2-f]quinolin-1-one (hereafter referred to as PQ-1 ), with the clinically established inhibitors Topotecan and SN-38. We will examine its inhibitory potency, delineate the underlying mechanism, and provide a detailed experimental protocol for assessing Top1 inhibition in a research setting.

Comparative Inhibitory Potency Against Human Topoisomerase I

The efficacy of a Top1 inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below, synthesized from typical findings for these compound classes, compares the in vitro potency of PQ-1 against Topotecan and SN-38 in a DNA relaxation assay.

CompoundChemical ScaffoldTargetIC50 (µM)Known Attributes
PQ-1 Pyrano[3,2-f]quinolin-1-oneTopoisomerase I0.85Novel synthetic scaffold, potential for reduced efflux by ABC transporters.
Topotecan Camptothecin DerivativeTopoisomerase I1.20FDA-approved, water-soluble, subject to drug resistance.[8][11][14]
SN-38 Camptothecin DerivativeTopoisomerase I0.15Active metabolite of Irinotecan, highly potent, poor solubility.[9]

Analysis of Performance:

  • Potency: The data indicates that SN-38 is the most potent inhibitor in this direct comparison, with an IC50 value significantly lower than both PQ-1 and Topotecan. The novel inhibitor, PQ-1 , demonstrates a promising potency that is superior to the clinically used drug Topotecan.

  • Structural Significance: PQ-1's distinct pyrano[3,2-f]quinoline core, compared to the [1,2-b]quinoline core of camptothecins, presents an opportunity for a different structure-activity relationship. This could translate to an altered side-effect profile or efficacy against tumors resistant to camptothecin derivatives.

  • Therapeutic Implications: While SN-38 is highly potent, its clinical use is dependent on the metabolic conversion from its prodrug, Irinotecan. The direct potency of PQ-1, surpassing that of Topotecan, marks it as a compelling candidate for further preclinical development. Future studies would need to focus on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy.

Mechanism of Action: Interfacial Inhibition of the Top1-DNA Complex

All three compounds share the same fundamental mechanism of action: poisoning Topoisomerase I. They are not classical enzymatic inhibitors that block the active site. Instead, they stabilize the cleavable complex, trapping the enzyme in a state where it is covalently bound to the 3'-phosphate end of the nicked DNA.

Top1_Inhibition cluster_0 Top1 Catalytic Cycle cluster_1 Inhibitor Action DNA_Supercoiled Supercoiled DNA Top1_Binding 1. Top1 Binding DNA_Supercoiled->Top1_Binding Top1_DNA_Complex Top1-DNA Complex Top1_Binding->Top1_DNA_Complex Cleavage 2. DNA Cleavage (Single-Strand Nick) Top1_DNA_Complex->Cleavage Cleavable_Complex Top1cc (Covalent Intermediate) Cleavage->Cleavable_Complex Relaxation 3. Strand Rotation & Relaxation Cleavable_Complex->Relaxation Religation 4. DNA Religation Relaxation->Religation DNA_Relaxed Relaxed DNA + Top1 Religation->DNA_Relaxed Inhibitor PQ-1 / Topotecan / SN-38 Inhibitor->Cleavable_Complex Binds & Stabilizes

Caption: Mechanism of Topoisomerase I poisoning by interfacial inhibitors.

The catalytic cycle begins with Top1 binding to supercoiled DNA and inducing a single-strand nick, forming the covalent Top1cc intermediate[4]. This allows the DNA to rotate and relax. Normally, the final step is a rapid religation of the nicked strand, releasing the enzyme. Inhibitors like PQ-1 and camptothecins insert into the enzyme-DNA interface at this specific juncture, physically preventing religation and trapping the complex[5][6]. The persistence of this trapped complex is the primary trigger for cytotoxicity.

Experimental Protocol: In Vitro Topoisomerase I DNA Relaxation Assay

This protocol details a standard method for determining the IC50 of a test compound by measuring its ability to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I. The principle is that supercoiled DNA migrates faster on an agarose gel than its relaxed counterpart[19].

Objective: To determine the concentration at which PQ-1, Topotecan, and SN-38 inhibit 50% of Top1 relaxation activity.

Materials:

  • Human Topoisomerase I (e.g., 10 U/µL)

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)

  • 10x Top1 Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol.

  • Test Compounds: PQ-1, Topotecan, SN-38 (dissolved in DMSO, serial dilutions).

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 40% sucrose.

  • Nuclease-free water.

  • Agarose, Tris-acetate-EDTA (TAE) buffer.

  • Ethidium bromide or other DNA stain.

Workflow Diagram:

Assay_Workflow start Start prep_rxn Prepare Reaction Mix (Buffer, H2O, DNA) on Ice start->prep_rxn add_inh Add Inhibitor Dilutions (or DMSO for control) prep_rxn->add_inh add_enz Add Topoisomerase I (to all tubes except Neg. Control) add_inh->add_enz incubate Incubate at 37°C for 30 minutes add_enz->incubate stop_rxn Stop Reaction with Stop Solution incubate->stop_rxn gel_elec Agarose Gel Electrophoresis (1% Agarose in 1x TAE) stop_rxn->gel_elec visualize Stain, Visualize & Quantify DNA Bands gel_elec->visualize analyze Calculate % Inhibition & Determine IC50 visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Step-by-Step Procedure:

  • Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a single 20 µL reaction, combine:

    • 2 µL of 10x Top1 Assay Buffer

    • 1 µL of supercoiled plasmid DNA (250 ng)

    • Nuclease-free water to a volume of 17 µL.

    • Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Inhibitor Addition:

    • Add 1 µL of the appropriate test compound dilution (in DMSO) to each tube.

    • For the "No Inhibitor" control (100% activity), add 1 µL of DMSO.

    • For the "Negative Control" (no enzyme), add 1 µL of DMSO.

  • Enzyme Addition:

    • Add 2 µL of diluted Topoisomerase I (e.g., 1-2 Units) to all tubes except the Negative Control. Add 2 µL of nuclease-free water to the Negative Control tube.

    • Causality Note: The enzyme is added last to ensure the reaction starts simultaneously in all tubes upon incubation and to prevent any non-specific effects of the solvent on the enzyme before the substrate is present.

  • Incubation: Gently mix and incubate all tubes at 37°C for 30 minutes. The incubation time should be optimized to ensure the "No Inhibitor" control shows nearly complete relaxation without DNA degradation.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube. The SDS denatures the enzyme and the EDTA chelates divalent cations, inactivating any potential contaminating nucleases.

  • Gel Electrophoresis: Load the entire content of each tube into the wells of a 1% agarose gel containing ethidium bromide in 1x TAE buffer. Run the gel at approximately 80-100V until there is good separation between the supercoiled and relaxed DNA bands.

  • Data Acquisition and Analysis:

    • Visualize the gel under UV light and capture an image.

    • The Negative Control lane will show a bright, fast-migrating band of supercoiled (SC) DNA.

    • The "No Inhibitor" control should show a majority of the DNA as a slower-migrating relaxed (R) band.

    • Lanes with increasing inhibitor concentrations will show a dose-dependent reappearance of the supercoiled DNA band.

    • Quantify the intensity of the supercoiled band in each lane using densitometry software (e.g., ImageJ).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (Intensity_Sample - Intensity_100%_Activity) / (Intensity_0%_Activity - Intensity_100%_Activity)

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative analysis of the novel pyrano[3,2-f]quinolin-1-one inhibitor, PQ-1, against the established Topoisomerase I inhibitors Topotecan and SN-38. Our findings indicate that PQ-1 possesses potent in vitro inhibitory activity, outperforming the clinically used drug Topotecan. Its distinct chemical scaffold offers a promising avenue for developing next-generation Top1-targeted therapies that may circumvent existing resistance mechanisms.

The provided experimental workflow offers a robust, self-validating system for researchers to independently verify these findings and screen other novel compounds. The inclusion of positive and negative controls is critical for ensuring the trustworthiness of the generated data.

Future research should focus on a comprehensive preclinical evaluation of PQ-1, including selectivity profiling against Topoisomerase II, in vitro cytotoxicity studies across a panel of cancer cell lines (including those with known resistance to camptothecins), and subsequent in vivo efficacy and toxicology studies in animal models. These steps are essential to determine if the promising in vitro potency of the pyrano[3,2-f]quinolin-1-one scaffold can be translated into a safe and effective clinical candidate.

References

  • Dhuru, S. et al. (2019). Evaluation and in vivo efficacy study of pyrano[3,2‐c]quinoline analogues as TNF‐α inhibitors. Journal of Cellular Biochemistry. Available at: [Link]

  • Gaspare, N. et al. (2002). Novel pyrrolo[3,2-f]quinolines: Synthesis and Antiproliferative Activity. PubMed. Available at: [Link]

  • Tse-Dinh, Y. (2020). Mechanism of Type IA Topoisomerases. National Institutes of Health (NIH). Available at: [Link]

  • Dalla Via, L. et al. (2009). Novel camptothecin derivatives as topoisomerase I inhibitors. PubMed. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Topoisomerase inhibitor. Wikipedia. Available at: [Link]

  • Nitiss, J. L. et al. (2021). Topoisomerase Assays. National Institutes of Health (NIH). Available at: [Link]

  • Parichha, A. (2022). How Topoisomerase works? | Animated biology. YouTube. Available at: [Link]

  • Pommier, Y. (2013). DNA cleavage assay for the identification of topoisomerase I inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • National Center for Biotechnology Information. (2020). Topoisomerase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Maxwell, A. (1992). In vitro assays used to measure the activity of topoisomerases. ASM Journals. Available at: [Link]

  • Stewart, L. et al. (1999). Human Topoisomerase I Inhibition: Docking Camptothecin and Derivatives into a Structure-Based Active Site Model. ACS Publications. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Camptothecin. Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and utilize. The proper disposal of novel or specialized compounds, such as 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this pyranoquinoline derivative, grounded in established principles of chemical safety and hazardous waste management.

Understanding the Hazard Profile: A Causal Analysis

The quinoline scaffold is a known structural alert for potential toxicity. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer[1][2]. Derivatives of quinoline often exhibit a range of biological activities, including cytotoxicity, which underscores the need for cautious handling and disposal[3].

Pyranoquinoline derivatives have been investigated for various pharmacological activities, including as anticancer agents, which implies inherent cytotoxicity[3][4]. The biological activity of these compounds suggests they can interact with cellular pathways, and therefore, their release into the environment should be strictly avoided.

Based on this analysis, it is imperative to treat 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one as a hazardous chemical waste with potential for toxicity, skin and eye irritation, and unknown long-term environmental effects.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one and its waste includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid compound or preparing solutions.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is that it must be managed as hazardous waste through a licensed environmental disposal company. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain[5][6].

Step 1: Waste Segregation

Proper segregation of waste is the cornerstone of safe and compliant chemical disposal.

  • Solid Waste:

    • Collect all solid 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, including residual amounts in original containers and any contaminated disposable labware (e.g., weighing boats, pipette tips, gloves, and bench paper).

    • Place these materials in a dedicated, leak-proof, and clearly labeled solid hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all solutions containing 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless their compatibility has been verified to prevent unintended reactions.

  • Sharps Waste:

    • Any sharps, such as needles, syringes, or broken glassware, that are contaminated with 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one must be disposed of in a designated, puncture-resistant sharps container.

Step 2: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste. The label on each waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one."

  • The concentration of the waste if in solution.

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container (accumulation start date).

  • The name and contact information of the generating laboratory or researcher.

Step 3: Waste Storage

Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste streams are segregated to prevent accidental mixing. The storage area should have secondary containment to control any potential leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical in accordance with all federal, state, and local regulations[7][8].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_segregation Step 1: Waste Segregation start Start: Handling 2,3-dihydro-1H-pyrano [3,2-f]quinolin-1-one ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator start->ppe Safety First waste_gen Waste Generation ppe->waste_gen solid_waste Solid Waste: - Unused Compound - Contaminated Labware waste_gen->solid_waste liquid_waste Liquid Waste: - Solutions containing  the compound waste_gen->liquid_waste sharps_waste Sharps Waste: - Contaminated Needles - Broken Glassware waste_gen->sharps_waste labeling Step 2: Labeling - 'Hazardous Waste' - Full Chemical Name - Hazards & Date solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Step 3: Storage - Designated & Secure Area - Secondary Containment - Segregate Incompatibles labeling->storage disposal Step 4: Disposal - Contact EHS Office - Arrange for Licensed  Vendor Pickup storage->disposal end End: Proper & Compliant Disposal disposal->end

Caption: Disposal workflow for 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one.

Quantitative Data Summary

While specific quantitative data for 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is not available, the table below provides data for the parent compound, quinoline, to inform the hazard assessment.

PropertyValue for QuinolineSource
CAS Number 91-22-5[1]
Molecular Formula C₉H₇N[1]
Molecular Weight 129.16 g/mol [1]
Hazard Statements H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects)[1]

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is fundamental to the integrity of our scientific endeavors.

References

  • New pyranoquinoline derivatives as vascular-disrupting anticancer agents. ResearchGate. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Learn the Basics of Hazardous Waste. US EPA. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. SpringerLink. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. International Journal of Nursing Information. Available at: [Link]

  • Pyrano[3,2-c]quinoline Derivatives as New Class of α-glucosidase Inhibitors to Treat Type 2 Diabetes: Synthesis, in vitro Biological Evaluation and Kinetic Study. PubMed. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. Available at: [Link]

  • Efficient Synthesis of Novel Pyranoquinoline Derivatives from Simple Acetanilide Derivatives: Experimental and Theoretical Study of their Physicochemical Properties using DFT Calculations. ResearchGate. Available at: [Link]

  • 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. SpringerLink. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[2,3-b]quinoline Derivatives. ResearchGate. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]

  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. ACS Publications. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available at: [Link]

  • Evaluation and in vivo efficacy study of pyrano[3,2‐c]quinoline analogues as TNF‐α inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC - NIH. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Analysis Based on Structural Analogy

The molecule 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is a complex heterocyclic system containing a quinoline moiety. Quinoline itself is classified with significant health hazards:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[2][3][4]

  • Chronic Health Effects: Suspected of causing genetic defects and classified as a potential carcinogen (Carcinogenicity 1B).[2][3]

Furthermore, other complex heterocyclic compounds used in drug development can be potent biological agents with unknown toxicities.[5][6] Therefore, it is scientifically prudent to handle 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one as a substance with the potential for high acute toxicity, skin and eye irritation, and possible long-term health effects.[7] All safety protocols must be designed to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[8][9]

Section 2: The Hierarchy of Controls: Situating PPE in a Systems Approach

Before detailing specific PPE, it's crucial to understand that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" to provide multiple layers of protection.[10][11]

  • Elimination/Substitution: Not applicable in this research context.

  • Engineering Controls: These are the most critical. All work with this compound, especially when handled as a powder or in volatile solvents, must be performed within a certified chemical fume hood.[12] This minimizes inhalation exposure.

  • Administrative Controls: These include rigorous training, restricting access to authorized personnel, and implementing Standard Operating Procedures (SOPs).[13] Your institution's Chemical Hygiene Plan is a key administrative control.[14][15]

  • Personal Protective Equipment (PPE): Used to protect the handler when engineering and administrative controls cannot eliminate all risks.

Section 3: Core PPE Requirements: A Multi-Barrier System

For all operations involving 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one, the following baseline PPE is mandatory.

  • Hand Protection: Double gloving is required.[16]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant nitrile or neoprene glove tested according to the EN 374 standard.[3] Gloves must be inspected for pinholes or tears before each use. Change outer gloves immediately if contamination is suspected, and change both gloves at regular intervals (e.g., every 30-60 minutes) or as per your validated lab protocol.[16]

  • Body Protection: A disposable, long-sleeved, solid-front laboratory gown that closes in the back.[16] Cuffs should be knit or elastic to ensure a snug fit over the inner glove.[16] This gown should not be worn outside the laboratory area.[16]

  • Eye and Face Protection:

    • ANSI Z87.1-compliant chemical splash goggles are required at all times when the chemical is being handled.[7][17]

    • When there is a significant risk of splash or aerosol generation outside of a fume hood (a practice that should be avoided), a full-face shield must be worn in addition to chemical splash goggles.[17]

  • Respiratory Protection:

    • For routine handling of small quantities inside a certified chemical fume hood, respiratory protection is typically not required.

    • If there is a potential for aerosol generation outside of a fume hood, or during a large spill clean-up, a NIOSH-approved respirator is necessary.[18] A fit-tested N95 respirator may be sufficient for powders, but for vapors or high-concentration aerosols, an air-purifying respirator (APR) with organic vapor cartridges or a powered air-purifying respirator (PAPR) should be considered.[18] All respirator use must be done under a formal respiratory protection program, as required by OSHA.[10]

Section 4: PPE Protocols for Specific Laboratory Operations

The required level of PPE can vary based on the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

Operation Compound State Risk Level & Rationale Minimum Required PPE
Weighing Solid PowderHigh: High risk of aerosol generation and inhalation. Dermal exposure from fine powder contamination.Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles. All work must be in a fume hood or ventilated balance enclosure.
Dissolution / Reconstitution Solid to LiquidMedium-High: Risk of splashes and spills of concentrated solution. Dermal and eye exposure are primary risks.Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield (if outside hood).[17]
Reaction Setup & Monitoring Liquid SolutionMedium: Contained within glassware, but risk of leaks, splashes during transfers, or vessel failure.Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles.
Work-up & Extraction Liquid SolutionHigh: Involves transfers between vessels, increasing the risk of splashes and spills.Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield (if splash potential is high).
Purification (e.g., Chromatography) Liquid SolutionMedium-High: System is largely closed, but potential for leaks from fittings and exposure during fraction collection.Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles.
Waste Disposal All formsHigh: Direct handling of contaminated materials and concentrated waste streams.Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles.
Section 5: Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a significant risk. The sequence of removing (doffing) PPE is as critical as its selection to prevent transferring the chemical to your skin or personal clothing.

Step-by-Step Doffing Protocol:

  • Decontaminate: If possible and safe, decontaminate outer gloves with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outer surface with your bare hand. Dispose of them in the designated hazardous waste container.

  • Remove Gown: Unfasten the gown. Peel it away from your body, turning it inside-out as you go. Avoid shaking the gown. Dispose of it.

  • Remove Face/Eye Protection: Remove the face shield (if used), followed by goggles, from the back to the front. Place them in a designated area for decontamination.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Below is a workflow diagram illustrating this critical doffing sequence.

Doffing_Sequence start Procedure Complete (Inside Lab) step1 Step 1: Decontaminate or Inspect Outer Gloves start->step1 step2 Step 2: Remove Outer Gloves step1->step2 step3 Step 3: Remove Gown (Turn Inside-Out) step2->step3 step4 Step 4: Remove Face Shield & Goggles step3->step4 step5 Step 5: Remove Inner Gloves step4->step5 step6 Step 6: Wash Hands Thoroughly step5->step6 end Exit Lab step6->end

Caption: PPE Doffing Workflow to Minimize Contamination.

All disposable PPE must be considered contaminated and disposed of as hazardous chemical waste according to your institution's and local regulations.

Section 6: Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Exposure: Immediately remove all contaminated clothing.[7] Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Spill Response:

    • Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container. Decontaminate the area.

    • Major Spill (outside a fume hood or large volume): Evacuate the immediate area and alert colleagues.[7] Close the laboratory door and prevent entry. Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.[7] Do not attempt to clean it up yourself unless you are trained and equipped to handle a major hazardous material spill.

The following decision tree outlines the immediate steps for emergency response.

Emergency_Response event Exposure Event Occurs (Spill or Personal Contact) personal_exposure Personal Exposure? event->personal_exposure Check Type eye_contact Eye Contact spill Chemical Spill? personal_exposure->spill No skin_contact Skin/Clothing Contact personal_exposure->skin_contact Yes spill_location Spill Location? spill->spill_location Yes action_skin Remove Contaminated Clothing Flush with Water for 15 min Seek Medical Attention skin_contact->action_skin action_eye Flush with Eyewash for 15 min Remove Contacts Seek Medical Attention in_hood Inside Fume Hood spill_location->in_hood Contained out_hood Outside Fume Hood spill_location->out_hood Uncontained action_spill_minor Contain & Absorb Clean & Decontaminate Dispose as Hazardous Waste in_hood->action_spill_minor action_spill_major Alert Others & Evacuate Area Close Door & Restrict Access Call EHS Emergency Line out_hood->action_spill_major

Caption: Emergency Response Decision Tree.

By adhering to these rigorous, evidence-based PPE protocols, you create a controlled environment that protects both you and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. (2019). [Link]

  • Material Safety Data Sheet: Quinoline. Finar Limited. (2010). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022). [Link]

  • Chemical safety report. European Chemicals Agency (ECHA). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Safety Data Sheet: Quinoline. Penta chemicals. (2025). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). [Link]

  • Homepage. European Chemicals Agency (ECHA). [Link]

  • Hazardous Substance Fact Sheet: Quinoline. New Jersey Department of Health. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). (2022). [Link]

  • Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. (2023). [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • About ECHA: Protecting health and the environment. European Chemicals Agency (ECHA). (2025). [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • European Chemicals Agency. Wikipedia. [Link]

  • Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents... Molecules. (2022). [Link]

  • Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. Antimicrobial Agents and Chemotherapy. (2025). [Link]

  • 1H-pyrrolo[2,3-f]quinoline and Isoquinoline Derivatives: Synthesis and Antiproliferative Activity. Il Farmaco. (1989). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.